molecular formula C28H33ClN4O3 B15604191 Sgc-cbp30 CAS No. 1613695-14-9

Sgc-cbp30

货号: B15604191
CAS 编号: 1613695-14-9
分子量: 509.0 g/mol
InChI 键: GEPYBHCJBORHCE-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sgc-cbp30 is a useful research compound. Its molecular formula is C28H33ClN4O3 and its molecular weight is 509.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYBHCJBORHCE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of SGC-CBP30: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SGC-CBP30 has emerged as a critical chemical probe for elucidating the roles of the closely related transcriptional co-activators, CREB-binding protein (CBP) and p300. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of the bromodomains of CBP and p300.[1][2][3] By competitively binding to the acetyl-lysine recognition pocket within these bromodomains, this compound effectively disrupts a critical protein-protein interaction that is essential for the recruitment of these co-activators to chromatin. This inhibition leads to a cascade of downstream effects, including the modulation of histone acetylation, alteration of gene expression, and ultimately, impacts on cellular processes such as proliferation, inflammation, and differentiation.[4][5] Its high selectivity against other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family, makes it an invaluable tool for dissecting the specific functions of CBP/p300.[1][3]

Mechanism of Action: Competitive Inhibition of CBP/p300 Bromodomains

The fundamental mechanism of action of this compound is its function as a competitive antagonist at the bromodomain of CBP and its paralog, p300. These two proteins are histone acetyltransferases (HATs) that play a pivotal role as transcriptional co-activators.[4][6] The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine (B10760008) residues, particularly on histone tails.[7] This interaction is crucial for anchoring the CBP/p300 complex to chromatin, where its HAT activity can then acetylate histones and other proteins, leading to a more open chromatin structure and facilitating gene transcription.[7]

This compound mimics the binding of acetylated lysine, inserting its 3,5-dimethylisoxazole (B1293586) group into the binding pocket and forming hydrogen bonds with conserved residues.[8] This occupation of the binding site physically prevents the bromodomain from engaging with its natural acetylated histone ligands. Consequently, the recruitment of CBP/p300 to target gene promoters and enhancers is inhibited, leading to a reduction in local histone acetylation, particularly at H3K27.[5] This results in a more condensed chromatin state and repression of target gene transcription.[5]

dot

cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Histone Histone Tails Ac_Lys Acetylated Lysine (Ac-Lys) Histone->Ac_Lys HATs CBP_p300 CBP/p300 Complex (with Bromodomain & HAT domain) Ac_Lys->CBP_p300 Bromodomain Recognition Transcription_Machinery Transcription Machinery CBP_p300->Transcription_Machinery Recruitment & Co-activation Gene_Expression Target Gene Expression Transcription_Machinery->Gene_Expression Initiation SGC_CBP30 This compound Blocked_CBP_p300 CBP/p300 Complex (Bromodomain Blocked) SGC_CBP30->Blocked_CBP_p300 Competitive Binding No_Recruitment Inhibited Recruitment Blocked_CBP_p300->No_Recruitment Reduced_Expression Reduced Gene Expression No_Recruitment->Reduced_Expression Ac_Lys_2 Acetylated Lysine Ac_Lys_2->Blocked_CBP_p300 Binding Prevented

Caption: Signaling pathway of CBP/p300 and its inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been rigorously quantified across various biochemical and cellular assays. The following tables summarize key data points for easy comparison.

Table 1: Biochemical Binding Affinity and Potency
TargetAssay TypeValueReference(s)
CBP Kd (ITC)21 nM[1][3][9]
IC50 (Alphascreen)69 nM[9]
Kd (BLI)41 nM[9]
p300 Kd (ITC)32 - 38 nM[1][3][9]
BRD4(1) Kd (ITC)850 nM[10]
BRD4(2) Kd (ITC)>5000 nM[11]

Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; ITC: Isothermal Titration Calorimetry; BLI: Bio-Layer Interferometry.

Table 2: Cellular Target Engagement and Functional Activity
Assay DescriptionCell LineValueReference(s)
CBP-Histone H3.3 Interaction (NanoBRET) HEK293IC50 = 2.8 µM[11]
p53 Reporter Assay RKOIC50 = 1.5 µM[12]
MYC Expression Inhibition AMO1EC50 = 2.7 µM[11]
FRAP Recovery Acceleration HeLa1 µM[1][2]

IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration; NanoBRET: Bioluminescence Resonance Energy Transfer; FRAP: Fluorescence Recovery After Photobleaching.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

AlphaScreen Competition Assay for IC50 Determination

This assay measures the ability of this compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Materials:

  • Recombinant His-tagged CBP bromodomain protein.

  • Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide.

  • Streptavidin-coated Donor beads (PerkinElmer).

  • Nickel Chelate Acceptor beads (PerkinElmer).

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.

  • This compound serial dilutions in DMSO.

  • 384-well white opaque microplates.

Procedure:

  • Prepare a master mix containing the His-CBP bromodomain and the biotinylated H4K16ac peptide in assay buffer.

  • Dispense 5 µL of the master mix into each well of the 384-well plate.

  • Add 50 nL of this compound serial dilutions or DMSO (as a control) to the respective wells.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of a suspension of Ni-NTA Acceptor beads to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 5 µL of a suspension of Streptavidin Donor beads to each well.

  • Incubate for another 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

dot

start Start prep_reagents Prepare Master Mix: His-CBP + Biotin-H4K16ac start->prep_reagents dispense_mix Dispense Master Mix into 384-well plate prep_reagents->dispense_mix add_inhibitor Add this compound/ DMSO dispense_mix->add_inhibitor incubate1 Incubate 30 min at RT add_inhibitor->incubate1 add_acceptor Add Ni-NTA Acceptor Beads incubate1->add_acceptor incubate2 Incubate 60 min at RT (dark) add_acceptor->incubate2 add_donor Add Streptavidin Donor Beads incubate2->add_donor incubate3 Incubate 60 min at RT (dark) add_donor->incubate3 read_plate Read AlphaScreen Signal incubate3->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the AlphaScreen competition assay.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of this compound to the CBP bromodomain within a cellular context.

Materials:

  • HEK293 cells.

  • Plasmid encoding CBP bromodomain-NanoLuc® fusion protein.

  • Plasmid encoding HaloTag®-Histone H3.3 fusion protein.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ 618 Ligand (fluorescent tracer).

  • This compound serial dilutions.

  • NanoBRET™ Nano-Glo® Substrate.

  • White 384-well cell culture plates.

Procedure:

  • Co-transfect HEK293 cells with the CBP-NanoLuc® and HaloTag®-Histone H3.3 plasmids and seed into a 384-well plate. Culture for 18-24 hours.[5][13]

  • Pre-treat the transfected cells with the NanoBRET™ 618 Ligand.[13]

  • Add serial dilutions of this compound to the wells and incubate for 2 hours at 37°C with 5% CO2.[5]

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate within 20 minutes on a plate reader equipped with filters for NanoLuc® emission (450 nm) and the tracer's emission (610 nm).[5]

  • Calculate the BRET ratio (610 nm emission / 450 nm emission).

  • Determine the IC50 by plotting the BRET ratio against the this compound concentration.[13]

Histone Extraction and Western Blot for H3K27ac

This protocol allows for the assessment of changes in histone acetylation levels in cells treated with this compound.

Materials:

  • Cells of interest (e.g., HeLa, RKO).

  • This compound.

  • TEB Buffer (PBS with 0.5% Triton X-100, 2 mM PMSF).

  • Extraction Buffer (0.5 N HCl, 10% glycerol).

  • Acetone (B3395972).

  • Primary antibody against H3K27ac.

  • Primary antibody against total Histone H3 (for loading control).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels (15-18%).

  • PVDF membrane (0.2 µm).

  • ECL detection reagents.

Procedure:

  • Treat cells with this compound or DMSO for the desired time (e.g., 6-24 hours).

  • Harvest and pellet the cells. Resuspend the pellet in TEB buffer and incubate on ice for 10 minutes.

  • Centrifuge to pellet the nuclei and discard the supernatant.

  • Resuspend the nuclear pellet in Extraction Buffer and incubate on ice for 30 minutes.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes at 4°C.

  • Transfer the supernatant containing histones to a new tube.

  • Precipitate the histones by adding acetone and incubating at -20°C overnight.

  • Centrifuge to pellet the histones, wash with acetone, and air-dry the pellet.

  • Resuspend the histone pellet in water and determine the protein concentration.

  • Perform SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies for H3K27ac and total H3, followed by the appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using an ECL substrate and an imaging system.

Logical Framework and Downstream Consequences

The inhibition of CBP/p300 bromodomain by this compound initiates a clear cascade of events, leading to specific cellular outcomes. This logical relationship underscores the compound's utility in studying the biological roles of these co-activators.

dot

A This compound Administration B Competitive binding to CBP/p300 Bromodomain A->B C Disruption of Acetyl-Lysine Recognition B->C D Reduced Recruitment of CBP/p300 to Chromatin C->D E Decreased Histone Acetylation (e.g., H3K27ac) D->E F Altered Chromatin Structure (More Compact) E->F G Repression of Target Gene Transcription (e.g., MYC, IL-17) F->G H Cellular Outcomes G->H I Anti-proliferative Effects (e.g., in Multiple Myeloma) H->I J Anti-inflammatory Effects (e.g., Reduced Th17 Response) H->J K Modulation of Cell Fate (e.g., in Cellular Reprogramming) H->K

Caption: Logical flow from this compound binding to cellular effects.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe that serves as an indispensable tool for investigating the biological functions of the CBP/p300 bromodomains. Its mechanism of action, centered on the competitive inhibition of acetyl-lysine binding, leads to predictable and measurable downstream effects on histone acetylation, gene expression, and cellular phenotypes. The data and protocols provided in this guide are intended to support the robust design and execution of experiments aimed at further unraveling the complex roles of these critical epigenetic regulators in health and disease.

References

SGC-CBP30: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and characterization of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. This compound serves as a critical tool for elucidating the biological roles of these epigenetic readers in health and disease. This document details the inhibitor's mechanism of action, biochemical and cellular activity, and provides established protocols for its use in key biological assays. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and immunology.

Introduction

The homologous proteins CREB-binding protein (CBP), also known as CREBBP, and p300 (EP300) are crucial transcriptional coactivators.[1][2] They play a central role in regulating gene expression by integrating various signaling pathways.[3][4] A key feature of CBP and p300 is their histone acetyltransferase (HAT) activity, which involves the acetylation of histone tails and other proteins, generally leading to a more open chromatin structure and transcriptional activation.[1][5]

In addition to their catalytic HAT domain, both proteins contain a bromodomain, a specialized protein module that recognizes and binds to ε-N-acetylated lysine (B10760008) residues on histones and other proteins.[3][6] This interaction is critical for tethering the CBP/p300 complex to specific chromatin loci, thereby facilitating the acetylation of nearby nucleosomes and regulating gene expression.[6] Given their importance in cellular processes like proliferation, differentiation, and DNA damage response, the dysfunction of CBP/p300 has been implicated in various diseases, including cancer and inflammatory disorders.[2][5]

The development of small molecule inhibitors targeting the CBP/p300 bromodomains offers a powerful approach to dissect their functions and explore their therapeutic potential.[3] this compound is a pioneering, potent, and highly selective chemical probe developed to inhibit the bromodomains of CBP and p300, distinguishing them from other bromodomain families, particularly the well-studied BET (Bromodomain and Extra-Terminal domain) family.[7][8] This guide summarizes the discovery, optimization, and detailed characterization of this compound.

Discovery and Development

The development of this compound originated from a 5-isoxazolyl-benzimidazole fragment that showed binding to bromodomains but lacked selectivity for CBP/p300 over the BET family protein BRD4.[9] A structure-guided optimization campaign was initiated to enhance both potency and selectivity.

Key optimization steps included:

  • Introduction of N-1 and C-2 substituents: To exploit structural differences between the CBP and BRD4(1) bromodomains, various substituents were explored. A phenethyl group at the C-2 position and a morpholine-linked ethylene (B1197577) at the N-1 position yielded a compound with sub-micromolar affinity for CBP, but only a threefold selectivity over BRD4(1).[9]

  • Stereochemical Optimization: To improve selectivity, the N-1 ethylene linker was rigidified by introducing a methyl branch. Synthesis and testing of individual enantiomers revealed that the (S)-configuration was significantly more favorable for CBP binding. This modification was crucial for achieving high selectivity over BET bromodomains.[9]

This systematic optimization process culminated in the identification of this compound, a compound with low nanomolar affinity for CBP/p300 and a significant selectivity margin over other bromodomains.[9]

cluster_0 Discovery & Optimization Workflow frag Unselective Fragment (5-isoxazolyl-benzimidazole) opt Structure-Guided Optimization frag->opt Initial Hit sub Introduction of C-2 & N-1 Substituents stereo Stereochemical Refinement (Introduction of (S)-methyl group) sub->stereo Improve Selectivity opt->sub Improve Potency final This compound (Potent & Selective Probe) stereo->final Final Compound

Caption: The discovery workflow of this compound.

Mechanism of Action

This compound functions as an acetyl-lysine competitive inhibitor. The 3,5-dimethylisoxazole (B1293586) moiety of the molecule effectively mimics the acetylated lysine side chain, forming key hydrogen bonds within the acetyl-lysine binding pocket of the CBP/p300 bromodomain, notably with residues Asn1168 and Tyr1125.[8] By occupying this binding site, this compound prevents the bromodomain from engaging with its natural ligands—acetylated lysine residues on histone tails and other proteins.[6]

The downstream consequences of this inhibition include:

  • Disruption of Chromatin Localization: this compound displaces CBP/p300 from chromatin, as demonstrated in cellular assays like Fluorescence Recovery After Photobleaching (FRAP).[10]

  • Modulation of Histone Acetylation: Inhibition of CBP/p300 bromodomain function leads to a moderate decrease in specific histone acetylation marks, such as H3K27Ac, at certain gene loci.[11]

  • Transcriptional Reprogramming: By altering CBP/p300 localization and activity, this compound leads to the selective modulation of gene expression. This effect is more restricted compared to pan-BET inhibitors like JQ1.[7][12] For example, it has been shown to downregulate somatic-specific genes during cellular reprogramming and suppress the IRF4 transcriptional network in multiple myeloma.[11][13]

cluster_0 This compound Mechanism of Action cluster_1 Inhibition CBP CBP/p300 Complex AcK Acetylated Lysine (on Histone Tail) CBP->AcK Binds via Bromodomain HAT HAT Activity CBP->HAT Chromatin Chromatin Acetylation Histone Acetylation (e.g., H3K27Ac) HAT->Acetylation Catalyzes Transcription Gene Transcription Acetylation->Transcription Promotes SGC_CBP30 This compound SGC_CBP30->CBP Competitively Binds Bromodomain

Caption: this compound competitively inhibits CBP/p300 bromodomain binding.

Quantitative Data

This compound exhibits high potency for the CBP and p300 bromodomains with excellent selectivity against other bromodomain families, particularly the BET family.

Table 1: Biochemical Activity of this compound
TargetAssay TypeValueReference(s)
CBP Kd (ITC)21 nM[4]
Kd (ITC)26 nM[14]
IC50 (AlphaScreen)69 nM[4]
IC5021 nM[15][16]
p300 Kd (ITC)32 nM
Kd (ITC)38 nM[4]
IC5038 nM[15][16]
Table 2: Selectivity Profile of this compound
TargetAssay TypeValueSelectivity vs. CBP (Kd 21 nM)Reference(s)
BRD4(1) Kd (ITC)885 nM~42-fold[14]
BRD4(2) -->250-fold[10]
BRD2, BRD3 DSFMinimal ΔTmHigh[17]
BRDT DSFNo significant ΔTmHigh[14]
Table 3: Cellular Activity of this compound
AssayCell LineEndpointValueReference(s)
NanoBRET HEK293CBP-H3.3 EngagementEC50 = 0.28 µM[13]
FRAP HeLaCBP Bromodomain DisplacementActive at 1 µM[10]
p53 Reporter RKODoxorubicin-induced p53IC50 = 1.5 µM[16]
MYC Expression AMO1MYC ReductionEC50 = 2.7 µM[16]
Viability Multiple MyelomaGrowth Inhibition (GI50)< 3 µM in sensitive lines[13]

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are based on published literature and should be optimized for specific experimental conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Instrumentation: VP-ITC microcalorimeter or similar.

  • Materials:

    • Purified recombinant bromodomain protein (e.g., CBP, p300, BRD4(1)).

    • This compound dissolved in a matched buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • ITC Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl. Ensure the buffer for the protein and ligand are identical to minimize dilution heats.

  • Protocol:

    • Prepare the protein solution (e.g., 10-20 µM) in the ITC cell.

    • Prepare the this compound solution (e.g., 100-200 µM) in the injection syringe.

    • Set the experimental temperature (e.g., 15-25°C).[14]

    • Perform an initial injection of 2 µL, followed by a series of 25-35 injections of 8-10 µL each, with sufficient time between injections for the signal to return to baseline.[14]

    • Measure the heat of dilution in a separate experiment by injecting the ligand into the buffer alone and subtract this from the experimental data.

    • Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[18][19]

  • Instrumentation: PCR thermocycler, Western blot equipment or mass spectrometer.

  • Materials:

    • Intact cells of interest.

    • This compound stock solution in DMSO.

    • Cell lysis buffer (containing protease and phosphatase inhibitors).

    • Antibody specific to the target protein (e.g., anti-CBP or anti-p300).

  • Protocol (Melt Curve):

    • Treat intact cells with this compound (e.g., 1-10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

    • Wash cells to remove excess compound and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step to room temperature.

    • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods.

    • Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the curve to higher temperatures indicates target stabilization by the compound.

cluster_0 CETSA Workflow treat 1. Treat Cells (this compound vs Vehicle) heat 2. Heat Challenge (Temperature Gradient) treat->heat lyse 3. Lyse Cells heat->lyse centrifuge 4. Centrifuge (Separate Soluble/Insoluble) lyse->centrifuge analyze 5. Analyze Soluble Fraction (e.g., Western Blot) centrifuge->analyze plot 6. Plot Melt Curve analyze->plot

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput method for measuring binding interactions in a homogeneous format.[20][21]

  • Instrumentation: TR-FRET compatible plate reader.

  • Materials:

    • Donor fluorophore-labeled component (e.g., Europium-labeled anti-tag antibody).

    • Acceptor fluorophore-labeled component (e.g., APC-labeled streptavidin).

    • Tagged recombinant bromodomain protein (e.g., His-tagged CBP).

    • Biotinylated acetylated peptide ligand (e.g., biotin-H4K5acK8acK12acK16ac).

    • This compound serial dilutions.

    • Assay Buffer (e.g., 40 mM HEPES pH 7.0, 40 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA).[13]

  • Protocol:

    • Add assay buffer to the wells of a low-volume 384-well plate.

    • Add serial dilutions of this compound or vehicle control.

    • Add the tagged bromodomain protein and the biotinylated peptide ligand.

    • Incubate to allow for inhibitor binding and protein-ligand interaction (e.g., 20 minutes at room temperature).

    • Add the donor (e.g., anti-His-Eu) and acceptor (e.g., Streptavidin-APC) reagents.

    • Incubate to allow for detection antibody/reagent binding (e.g., 60 minutes at room temperature, protected from light).

    • Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the CBP/p300 bromodomains. Its development has provided the scientific community with an invaluable tool to investigate the specific functions of these epigenetic regulators. The detailed biochemical, cellular, and selectivity data, combined with the robust experimental protocols outlined in this guide, should enable researchers to confidently employ this compound to further unravel the complex roles of CBP and p300 in biology and disease, and to explore the therapeutic potential of targeting these critical coactivators.

References

SGC-CBP30: A Technical Guide to Target Proteins and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CREBBP or CBP) and EP300 (or p300). This document details its primary protein targets, quantitative binding affinities, mechanism of action, and the experimental protocols used for its characterization, serving as a comprehensive resource for its application in epigenetic research and drug discovery.

Primary Target Proteins: CREBBP and EP300

This compound is specifically designed to target the bromodomains of two closely related proteins: CREBBP and EP300.[1] These proteins are crucial transcriptional co-activators that play a central role in regulating gene expression.[2][3]

Key Functions of CREBBP/EP300:

  • Histone Acetyltransferases (HATs): Both CBP and p300 possess intrinsic HAT activity, enabling them to acetylate histone tails and other proteins.[2][4] This epigenetic modification typically leads to a more open chromatin structure, facilitating gene transcription.

  • Transcriptional Scaffolds: They act as scaffolding proteins, recruiting a multitude of transcription factors and components of the basal transcriptional machinery to specific gene loci.[2]

  • Bromodomain-Mediated Targeting: A key feature of CBP and p300 is their single bromodomain.[5] This domain functions as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine (B10760008) residues on histones.[3][6] This interaction is crucial for anchoring the CBP/p300 complex to chromatin, allowing for targeted acetylation and gene activation.[2]

Mutations and dysregulation of CBP and p300 are implicated in various human diseases, including cancer, inflammatory disorders, and developmental syndromes like Rubinstein-Taybi syndrome, making their bromodomains attractive therapeutic targets.[1][4]

Binding Affinity and Selectivity

This compound is a high-affinity ligand for the CBP and p300 bromodomains. Its potency has been quantified using various biophysical and biochemical assays. The compound exhibits remarkable selectivity for CBP/p300 over other bromodomain-containing proteins, particularly the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4).[7][8]

Quantitative Binding Data
Target ProteinAssay TypeAffinity MetricValue (nM)
CREBBP (CBP) Isothermal Titration Calorimetry (ITC)Kd21[7][9]
AlphaScreenIC5021 - 69[10][11]
EP300 (p300) Isothermal Titration Calorimetry (ITC)Kd32[7]
AlphaScreenIC5038[10][11]
BRD4 (BD1) AlphaScreenSelectivity>40-fold vs. CBP[7][8]
BRD4 (BD2) AlphaScreenSelectivity>250-fold vs. CBP[8]

Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger binding. IC50 (Half-maximal Inhibitory Concentration): A measure of the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.

Mechanism of Action

This compound functions as an acetyl-lysine competitive inhibitor.[2][6] The dimethylisoxazole group within the this compound structure effectively mimics the acetyl-lysine moiety that the bromodomain naturally recognizes.[9] By occupying this binding pocket, this compound physically obstructs the bromodomain's ability to engage with acetylated histones on the chromatin. This disruption prevents the stable recruitment and localization of the CBP/p300 co-activator complex at enhancers and promoters, leading to a reduction in histone acetylation (notably H3K27ac) and the subsequent downregulation of target gene expression.[6]

cluster_0 Normal Gene Activation cluster_1 Inhibition by this compound AcK Acetylated Lysine (AcK) CBP_BRD CBP/p300 Bromodomain AcK->CBP_BRD Binds CBP_HAT CBP/p300 HAT Domain CBP_BRD->CBP_HAT Recruits Transcription Gene Transcription CBP_HAT->Transcription Activates SGC_CBP30 This compound CBP_BRD_inhib CBP/p300 Bromodomain SGC_CBP30->CBP_BRD_inhib Occupies Binding Site No_Binding Binding Blocked No_Transcription Transcription Repressed AcK_2 Acetylated Lysine (AcK) AcK_2->No_Binding Cannot Bind

Caption: Mechanism of this compound Action.

Key Signaling Pathways Modulated

By inhibiting CBP/p300 function, this compound impacts several critical signaling pathways implicated in health and disease.

  • Inflammation and Th17 Cells: this compound has been shown to suppress the differentiation of Th17 cells and strongly reduce their secretion of the pro-inflammatory cytokine IL-17A.[7][12] This highlights its potential as a tool to study autoimmune and inflammatory diseases.

  • Oncology - The IRF4/MYC Axis: In multiple myeloma, cell viability is often dependent on the IRF4 transcription factor and its downstream target, MYC. This compound treatment leads to the transcriptional suppression of the IRF4/MYC network, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.[13][14]

  • p53 Pathway: The inhibitor can attenuate the doxorubicin-induced activity of the tumor suppressor p53, demonstrating its ability to modulate cellular stress responses.[8][11]

cluster_pathway IRF4/MYC Pathway in Multiple Myeloma Upstream Oncogenic Signaling IRF4 IRF4 Gene Upstream->IRF4 Activates MYC MYC Gene IRF4->MYC Activates Proliferation Cell Proliferation & Survival MYC->Proliferation CBP_p300 CBP/p300 Co-activator CBP_p300->IRF4 Co-activates CBP_p300->MYC Co-activates SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibits

Caption: Inhibition of the IRF4/MYC Oncogenic Axis.

Experimental Protocols

The characterization of this compound relies on a suite of robust biochemical, biophysical, and cell-based assays.

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction, including the dissociation constant (Kd).

  • Methodology: A solution of this compound is titrated in small, precise injections into a sample cell containing the purified CBP or p300 bromodomain protein.[12] The resulting heat changes are measured after each injection. The data are then fitted to a binding model to calculate the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.

Differential Scanning Fluorimetry (DSF)
  • Principle: Also known as a thermal shift assay, DSF measures a protein's thermal stability by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.

  • Methodology: The purified bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed during unfolding.[1] The sample is then heated in a real-time PCR machine. The fluorescence is measured as a function of temperature. The experiment is run in the presence and absence of this compound. The magnitude of the temperature shift (ΔTm) indicates binding.[2] This method is excellent for high-throughput screening of compound selectivity across many proteins.[14]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
  • Principle: A bead-based proximity assay used to measure molecular interactions. When a biotinylated peptide (representing an acetylated histone tail) and a tagged bromodomain protein are brought into proximity by binding, donor and acceptor beads also come close, generating a chemiluminescent signal. An inhibitor disrupts this interaction, causing a loss of signal.

  • Methodology: A constant concentration of tagged CBP/p300 bromodomain and a biotinylated acetyl-lysine peptide are incubated with serial dilutions of this compound.[9] Streptavidin-coated donor beads and tag-recognizing acceptor beads are added. After incubation, the signal is read on a plate reader. The data are plotted to generate a dose-response curve from which the IC50 value is determined.[14]

cluster_workflow AlphaScreen Workflow A 1. Prepare Reagents - Tagged Bromodomain - Biotinylated Peptide - this compound Dilutions B 2. Incubation Mix protein, peptide, and inhibitor in microplate A->B C 3. Add Beads Add Donor & Acceptor Beads B->C D 4. Signal Detection Incubate and read chemiluminescence C->D E 5. Data Analysis Plot dose-response curve to determine IC50 D->E

Caption: General Workflow for an AlphaScreen Assay.
BRET (Bioluminescence Resonance Energy Transfer) Assay

  • Principle: A cell-based assay that measures protein-protein interactions in living cells. One protein is fused to a luciferase (e.g., NanoLuc) and the other to a fluorescent protein (e.g., HaloTag with a fluorescent ligand). If the proteins interact, energy is transferred from the luciferase to the fluorophore, emitting light at a specific wavelength.

  • Methodology: HEK293 cells are co-transfected with constructs for NanoLuc-CBP and Halo-tagged histone H3.3.[8] The cells are then treated with varying concentrations of this compound. The ratio of light emitted by the fluorophore and the luciferase is measured. A decrease in this ratio indicates that the inhibitor is disrupting the CBP-histone interaction inside the cell, providing a cellular EC50 value.[14]

Fluorescence Recovery After Photobleaching (FRAP)
  • Principle: A live-cell imaging technique used to measure the dynamics and mobility of proteins. It provides evidence of target engagement by showing that an inhibitor can displace a protein from a large, relatively immobile structure like chromatin.

  • Methodology: Cells are transfected with a GFP-tagged CBP bromodomain construct, which localizes to chromatin. A small region of the nucleus is photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached spot is monitored over time.[11] In the presence of this compound, the bromodomain is displaced from chromatin, becoming more mobile. This results in a faster fluorescence recovery time compared to untreated cells.[3][11]

References

SGC-CBP30: A Technical Guide to its Role in Gene Transcription Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGC-CBP30 is a potent and selective chemical probe that acts as an inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300.[1][2][3] These two proteins are highly homologous transcriptional co-activators crucial to a multitude of cellular processes, including cell proliferation, differentiation, and inflammation.[4][5] By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, this compound displaces these proteins from chromatin, leading to a highly specific modulation of gene expression. This guide provides an in-depth overview of the mechanism of action of this compound, its quantitative biochemical and cellular activities, detailed experimental protocols for its characterization, and its impact on gene transcription.

Introduction to this compound and its Targets: CBP/p300

The E1A binding protein p300 (EP300) and the CREB-binding protein (CREBBP or CBP) are histone acetyltransferases (HATs) that play a pivotal role as transcriptional co-activators.[5][6] They do not bind DNA directly but are recruited to gene promoters and enhancers by interacting with a vast array of transcription factors.[1][6] Once recruited, they facilitate gene expression through two primary mechanisms:

  • Chromatin Remodeling: Their intrinsic HAT activity leads to the acetylation of lysine (B10760008) residues on histone tails, which neutralizes their positive charge and relaxes the chromatin structure, making the DNA more accessible to the transcriptional machinery.[6]

  • Scaffolding: They act as a scaffold, recruiting and stabilizing the assembly of the basal transcription machinery, including RNA polymerase II, at the promoter.[6]

The bromodomain of CBP and p300 is a protein module that recognizes and binds to acetylated lysine residues, a key mechanism for tethering the CBP/p300 complex to acetylated chromatin and facilitating its co-activator function.[4] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammatory disorders, making their bromodomains attractive therapeutic targets.[4][5]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively targets the bromodomains of CBP and p300.[1][2] It functions as an acetyl-lysine mimetic, competitively binding to the bromodomain pocket and preventing its interaction with acetylated histones and other acetylated proteins.[7] This displacement from chromatin leads to a downstream modulation of the expression of a specific subset of genes regulated by CBP/p300. Transcriptional profiling studies have shown that the effect of this compound on gene expression is more restricted compared to pan-BET bromodomain inhibitors like JQ1, suggesting a more targeted therapeutic window with potentially fewer side effects.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

TargetAssay TypeKd (nM)IC50 (nM)Reference(s)
CBPIsothermal Titration Calorimetry (ITC)21[7]
p300Isothermal Titration Calorimetry (ITC)32[7]
CBPCell-free assay21 - 69[5]
p300Cell-free assay38[3][5]
BRD4(1)Isothermal Titration Calorimetry (ITC)885[7]
BRD4(2)Isothermal Titration Calorimetry (ITC)>20,000[9]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointEC50 (µM)IC50 (µM)Reference(s)
HEK293NanoBRETInhibition of CBP-Histone H3.3 binding0.28[4]
AMO1Quantigene plex assayReduction in MYC expression2.7[2]
RKOLuciferase reporter assayInhibition of doxorubicin-stimulated p53 activity1.5[2]

Signaling Pathways and Experimental Workflows

CBP/p300 Transcriptional Activation Pathway

The following diagram illustrates the general mechanism of CBP/p300-mediated transcriptional activation and the inhibitory action of this compound.

CBP_p300_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus Signal Signal (e.g., Growth Factor, Cytokine) Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade TF Transcription Factor (e.g., CREB, p53) Kinase_Cascade->TF TF_active Active (Phosphorylated) Transcription Factor TF->TF_active Phosphorylation CBP_p300 CBP/p300 TF_active->CBP_p300 Recruitment Chromatin Chromatin CBP_p300->Chromatin HAT Activity Ac_Histone Acetylated Histone CBP_p300->Ac_Histone Binding via Bromodomain Gene Target Gene CBP_p300->Gene Co-activation SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibition Chromatin->Ac_Histone Acetylation Transcription Transcription Gene->Transcription

CBP/p300 transcriptional activation and this compound inhibition.
Experimental Workflow: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This workflow outlines the key steps in a ChIP-seq experiment to identify the genomic regions where CBP/p300 binding is affected by this compound treatment.

ChIP_seq_Workflow start Start: Cells treated with DMSO (control) or this compound crosslink 1. Cross-link proteins to DNA (Formaldehyde) start->crosslink lysis 2. Cell Lysis and Chromatin Shearing (Sonication) crosslink->lysis immunoprecipitation 3. Immunoprecipitation with anti-CBP or anti-p300 antibody lysis->immunoprecipitation wash 4. Wash to remove non-specific binding immunoprecipitation->wash elution 5. Elute protein-DNA complexes wash->elution reverse_crosslink 6. Reverse cross-links elution->reverse_crosslink dna_purification 7. Purify DNA reverse_crosslink->dna_purification library_prep 8. Prepare sequencing library dna_purification->library_prep sequencing 9. High-throughput sequencing library_prep->sequencing analysis 10. Data analysis: Peak calling and differential binding sequencing->analysis end End: Genome-wide CBP/p300 binding profiles analysis->end

ChIP-seq workflow for studying this compound effects.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is adapted for studying the effect of this compound on CBP/p300 chromatin occupancy.

Materials:

  • Cells of interest

  • This compound (and DMSO as vehicle control)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • PBS (ice-cold)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Chromatin shearing buffer

  • Anti-CBP or anti-p300 antibody (ChIP-grade)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat with the desired concentration of this compound or DMSO for the specified time.

  • Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation. Resuspend the cell pellet in lysis buffer and incubate on ice.

  • Chromatin Shearing: Sonicate the lysate to shear chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet cell debris.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with anti-CBP, anti-p300, or control IgG antibody overnight at 4°C with rotation.

  • Immune Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound material.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit. The purified DNA is ready for analysis by qPCR or for library preparation for ChIP-seq.

NanoBRET™ Target Engagement Assay Protocol

This protocol is for quantifying the intracellular binding of this compound to the CBP bromodomain.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-CBP bromodomain fusion protein and HaloTag®-Histone H3.3

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • NanoBRET™ 618 Ligand

  • This compound

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CBP bromodomain and HaloTag®-Histone H3.3 expression vectors.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells and incubate.

  • Ligand and Substrate Addition: Add the NanoBRET™ 618 Ligand (the energy acceptor) to the cells. Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate (the luciferase substrate).

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the EC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Protocol

This protocol can be used to assess the effect of this compound on the mobility of CBP or p300 within the nucleus.

Materials:

  • Cells expressing a fluorescently tagged (e.g., GFP) CBP or p300

  • Glass-bottom imaging dishes

  • Confocal microscope with FRAP capabilities

  • This compound

Procedure:

  • Cell Preparation: Plate cells expressing GFP-CBP or GFP-p300 on glass-bottom dishes.

  • Compound Treatment: Treat the cells with this compound or DMSO for the desired time.

  • Image Acquisition (Pre-bleach): Acquire a few images of the nucleus at low laser power to establish the baseline fluorescence intensity.

  • Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

  • Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached fluorescent proteins move into the area.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the recovery data and fit to a curve to determine the mobile fraction and the half-time of recovery. An acceleration in FRAP recovery, as observed with this compound, indicates a displacement of the protein from a less mobile, chromatin-bound state to a more mobile, unbound state.

Impact on Gene Transcription

Treatment of cells with this compound leads to a selective alteration in gene expression. RNA-sequencing (RNA-seq) analysis has revealed that this compound treatment results in the downregulation of a specific set of genes, many of which are involved in inflammatory responses and cell identity.[4][10] For instance, in human T helper cells, this compound strongly reduces the secretion of the pro-inflammatory cytokine IL-17A.[8] In multiple myeloma cells, this compound has been shown to downregulate the expression of the transcription factor IRF4 and the oncogene MYC.[4] These findings highlight the critical role of the CBP/p300 bromodomain in maintaining the expression of key genes involved in disease pathogenesis and underscore the therapeutic potential of selective inhibitors like this compound.

Conclusion

This compound is an invaluable tool for elucidating the role of the CBP/p300 bromodomain in gene transcription. Its high potency and selectivity allow for the precise dissection of CBP/p300-dependent transcriptional programs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound to investigate the biological functions of CBP/p300 and to explore the therapeutic potential of targeting their bromodomains in various diseases.

References

SGC-CBP30: A Technical Guide to a Selective CREBBP/p300 Bromodomain Inhibitor and its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe that targets the bromodomains of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3][4][5][6] By competitively binding to the acetyl-lysine binding pocket within the bromodomain, this compound effectively disrupts the interaction between CBP/p300 and acetylated histones, leading to modulation of gene expression.[1][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on histone acetylation, and its applications in research and drug development. Quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this important epigenetic modulator.

Introduction: The Role of CBP/p300 in Gene Regulation

CREB-binding protein (CBP) and the E1A binding protein p300 are crucial transcriptional coactivators that play a central role in regulating gene expression.[2][5][8] These multi-domain proteins possess histone acetyltransferase (HAT) activity, which is responsible for transferring acetyl groups to lysine (B10760008) residues on histone tails.[2][9] This acetylation neutralizes the positive charge of histones, weakening their interaction with DNA and leading to a more open chromatin structure that is permissive for transcription.

The bromodomain of CBP/p300 is a protein module that specifically recognizes and binds to acetylated lysine residues on histones and other proteins.[1][7] This "reading" of the epigenetic mark is critical for the recruitment and stabilization of the CBP/p300 transcriptional complex at specific genomic loci, such as enhancers and promoters, thereby activating gene expression.[1][7][9] Dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer and inflammatory disorders.[2][10]

This compound: A Selective Bromodomain Inhibitor

This compound is a cell-permeable small molecule designed as a high-affinity ligand for the bromodomains of CBP and p300.[3][4] It acts as a competitive inhibitor, preventing the recognition of acetylated histones by the CBP/p300 bromodomain.[1][7] This targeted inhibition allows for the precise dissection of the biological functions of the CBP/p300 bromodomain, distinct from its catalytic HAT activity.[1]

Mechanism of Action

This compound's primary mechanism of action is the disruption of the "readout" of histone acetylation marks by the CBP/p300 bromodomain. By occupying the acetyl-lysine binding pocket, this compound prevents the recruitment of CBP/p300 to chromatin, leading to a downstream reduction in the expression of target genes.[1] This can result in widespread transcriptional reprogramming.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound
Target IC50 / Kd
CBP Bromodomain21 nM (IC50), 21 nM (Kd)[2][3][4][5][6]
p300 Bromodomain38 nM (IC50), 32 nM (Kd)[2][3][4][5][6]
Table 2: Cellular Activity of this compound
Assay Cell Line
Inhibition of MYC expressionAMO1
Inhibition of p53 activity (Doxorubicin-induced)RKO
Inhibition of Halo-tagged histone H3.3 binding to NanoLuc-CBPHEK293
Antiproliferative activityOPM-2
Table 3: Selectivity Profile of this compound
Bromodomain Selectivity (fold vs. CBP)
BRD4(1)40-fold[3][4][6]
BRD4(2)250-fold[4][6]

Effect of this compound on Histone Acetylation

By inhibiting the bromodomain of CBP/p300, this compound indirectly affects the landscape of histone acetylation. While it does not directly inhibit the catalytic HAT domain, the displacement of CBP/p300 from chromatin can lead to a reduction in histone acetylation at specific loci.[1]

Studies have shown that treatment with this compound can lead to a moderate decrease in the levels of H3K27 acetylation (H3K27ac), a key mark deposited by CBP/p300 at active enhancers.[7][9] However, it has been observed to have no significant effect on H3K18 acetylation (H3K18ac).[7] This suggests a nuanced role for the bromodomain in maintaining specific histone acetylation marks. In contrast, another CBP/p300 bromodomain inhibitor, I-CBP112, has been shown to activate the HAT activity of CBP/p300 towards a subset of histone residues within a nucleosomal context, while this compound had no such effect.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of CBP/p300 Bromodomain Inhibition

The following diagram illustrates the mechanism by which this compound disrupts CBP/p300 function and subsequent gene transcription.

SGC_CBP30_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone Tail Ac Acetylated Lysine (Ac) Histone->Ac HAT activity Bromodomain Bromodomain Ac->Bromodomain Recognition CBP300 CBP/p300 CBP300->Bromodomain Recruitment Recruitment of Transcriptional Machinery Bromodomain->Recruitment Promotes SGCCBP30 This compound SGCCBP30->Bromodomain Inhibition Gene_Expression Gene Expression Recruitment->Gene_Expression Leads to

Caption: Mechanism of this compound action in the cell nucleus.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

The following diagram outlines a typical workflow for a ChIP experiment to assess the effect of this compound on the genomic localization of CBP/p300.

ChIP_Workflow start Start: Cell Culture treatment Treat cells with this compound or DMSO (control) start->treatment crosslinking Crosslink proteins to DNA (e.g., with formaldehyde) treatment->crosslinking lysis Cell Lysis and Chromatin Sonication crosslinking->lysis immunoprecipitation Immunoprecipitation with anti-CBP/p300 antibody lysis->immunoprecipitation wash Wash to remove non-specific binding immunoprecipitation->wash elution Elute protein-DNA complexes wash->elution reverse_crosslink Reverse crosslinks elution->reverse_crosslink dna_purification Purify DNA reverse_crosslink->dna_purification analysis Analyze DNA by qPCR or Next-Generation Sequencing dna_purification->analysis

Caption: A typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Detailed Experimental Protocols

Cell-Based Assay for p53 Activity

This protocol is adapted from methodologies used to assess the impact of this compound on p53 transcriptional activity.[1][5]

  • Cell Culture: Plate RKO cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Induction of p53: Add doxorubicin (B1662922) to a final concentration of 1 µM to all wells to induce p53 activity and incubate for an additional 16 hours.

  • Luciferase Reporter Assay: Lyse the cells and measure luciferase activity using a commercial luciferase reporter assay system, following the manufacturer's instructions. The reporter construct should contain a p53 response element driving luciferase expression.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is designed to assess the effect of this compound on the chromatin binding dynamics of CBP/p300.[1][4][5]

  • Cell Transfection: Transfect HeLa cells with a plasmid expressing a fluorescently tagged CBP or p300 (e.g., GFP-CBP).

  • Cell Plating: Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.

  • Compound Treatment: Treat the cells with this compound (e.g., 1 µM) or DMSO for a defined period (e.g., 1-4 hours) prior to imaging. To enhance visualization of histone acetylation-dependent processes, cells can be pre-treated with a histone deacetylase inhibitor like SAHA.[5]

  • Image Acquisition: Using a confocal microscope, acquire pre-bleach images of the fluorescently tagged protein within the nucleus.

  • Photobleaching: Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.

  • Post-Bleach Imaging: Acquire a time-series of images of the bleached region to monitor the recovery of fluorescence as new fluorescently tagged proteins diffuse into the ROI.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the recovery data and fit it to a suitable model to determine the mobile fraction and the half-time of recovery (t½). An acceleration in FRAP recovery, as observed with this compound, indicates a more dynamic interaction and reduced binding of the protein to chromatin.[4][5]

Applications in Research and Drug Development

This compound serves as a valuable tool for:

  • Dissecting the role of CBP/p300 bromodomains: It allows for the specific investigation of the bromodomain's function in gene regulation, independent of the HAT domain.[1]

  • Cancer Research: The dependency of certain cancers on super-enhancer-driven transcription of oncogenes makes the CBP/p300 bromodomain an attractive therapeutic target.[1] this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including lung adenocarcinoma and multiple myeloma.[2][11][12]

  • Immunology and Inflammation: this compound has demonstrated anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines like IL-17A in Th17 cells.[3] It has also shown potential in rescuing mice from lethal sepsis.[2]

  • Cellular Reprogramming: Inhibition of the CBP/p300 bromodomain by this compound has been found to enhance the efficiency of cellular reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[4][7]

Conclusion

This compound is a highly selective and potent inhibitor of the CBP/p300 bromodomains, making it an indispensable chemical probe for elucidating the intricate mechanisms of epigenetic regulation. Its ability to modulate histone acetylation readout and downstream gene expression provides a powerful approach for studying the roles of CBP/p300 in health and disease. The continued exploration of this compound and similar molecules holds significant promise for the development of novel therapeutic strategies targeting epigenetic vulnerabilities in cancer and inflammatory conditions.

References

SGC-CBP30 selectivity profile against other bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity Profile of SGC-CBP30

Introduction

This compound is a potent and selective chemical probe targeting the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are crucial regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.[1][4] The bromodomain within CBP and p300 recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for tethering these coactivators to chromatin and activating gene transcription.[1][5] Given the therapeutic interest in targeting epigenetic readers, a thorough understanding of the selectivity profile of probes like this compound is critical for the accurate interpretation of experimental results. This guide provides a detailed overview of this compound's selectivity against other bromodomains, supported by quantitative data, experimental protocols, and workflow diagrams.

Quantitative Selectivity Profile

This compound was developed to exhibit high affinity for the bromodomains of CBP/p300 while minimizing activity against other bromodomain families, particularly the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD2, BRD3, BRD4).[6][7] The following tables summarize the binding affinities and inhibitory concentrations of this compound against its primary targets and key off-targets.

Table 1: Binding Affinity (Kd) of this compound for Target Bromodomains
Target BromodomainDissociation Constant (Kd) in nMAssay MethodReference
CBP (CREBBP)21Isothermal Titration Calorimetry (ITC)[4]
CBP (CREBBP)21Not Specified[7][8][9]
CBP (CREBBP)47Biolayer Interferometry (BLI)[6]
p300 (EP300)32Not Specified[7][8]
p300 (EP300)38Isothermal Titration Calorimetry (ITC)[4]
Table 2: Inhibitory Concentration (IC50) of this compound
Target BromodomainIC50 in nMAssay MethodReference
CBP (CREBBP)21Cell-free assay[2][3]
p300 (EP300)38Cell-free assay[2][3]
Table 3: Selectivity against BET Family Bromodomains
Target BromodomainFold Selectivity (vs. CBP)Dissociation Constant (Kd) in nMAssay MethodReference
BRD4(1)40x850Not Specified[2][6][7][8]
BRD4(2)250xNot SpecifiedNot Specified[2][7][9]

Note: The 40-fold selectivity over BRD4(1) is a widely cited metric for this compound.[2][7][8]

Table 4: Cellular Target Engagement and Activity
Assay DescriptionEC50 / IC50 in µMCell LineAssay MethodReference
Inhibition of CBP-Histone H3.3 Interaction0.28HEK293NanoBRET[5]
Reduction in MYC Expression2.7AMO1QuantiGene Plex Assay[3]
Inhibition of Doxorubicin-Stimulated p53 Activity1.5RKOLuciferase Reporter Assay[3]

Mechanism of Action and Experimental Workflows

This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This occupation prevents the bromodomain from recognizing and binding to its natural ligands—acetylated lysine residues on histone tails and other proteins. The disruption of this interaction leads to the displacement of CBP/p300 from specific chromatin loci, thereby inhibiting the assembly of transcriptional complexes and downregulating the expression of target genes.

Caption: Mechanism of this compound Action.

A standard workflow for characterizing the selectivity of a bromodomain inhibitor like this compound involves a tiered approach, starting with broad screening and progressing to more detailed biophysical and cellular assays.

Caption: Workflow for Bromodomain Inhibitor Selectivity Profiling.

Experimental Protocols

The quantitative data presented in this guide were generated using several well-established biophysical and biochemical techniques. The principles and general procedures for these key assays are detailed below.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[10] It is considered a gold standard for determining binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an interaction.[11]

  • Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., CBP bromodomain) in the sample cell of a microcalorimeter. The instrument measures the differential power required to maintain a zero temperature difference between the sample cell and a reference cell. Exothermic reactions release heat, while endothermic reactions absorb heat.[12]

  • Methodology:

    • Sample Preparation: The bromodomain protein is purified and dialyzed extensively against the final assay buffer. This compound is dissolved in the same buffer to minimize heats of dilution.[13]

    • Instrument Setup: The sample cell is loaded with the protein solution (typically in the low µM range), and the injection syringe is loaded with the inhibitor solution (typically 10-fold higher concentration).[13]

    • Titration: A series of small, precise injections of the inhibitor into the protein solution is performed. The heat change after each injection is measured.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters, including Kd.[14]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive assay used to study biomolecular interactions in a high-throughput format.[15] It is frequently used to determine the IC50 of inhibitors.

  • Principle: The assay relies on the proximity of two types of beads: a "Donor" bead and an "Acceptor" bead. When excited with laser light at 680 nm, the Donor bead converts ambient oxygen to a short-lived, excited singlet state. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen transfers its energy to the Acceptor bead, which then emits light at 520-620 nm. This proximity is achieved by conjugating the interacting partners (e.g., a biotinylated histone peptide and a GST-tagged bromodomain) to the beads (e.g., streptavidin-coated Donor and anti-GST-coated Acceptor). An inhibitor disrupts the protein-peptide interaction, separating the beads and causing a loss of signal.[15]

  • Methodology:

    • Reagent Preparation: A biotinylated histone tail peptide acetylated at a specific lysine residue is used as the substrate. The target bromodomain is expressed with an affinity tag (e.g., GST or His-tag).

    • Assay Reaction: The tagged bromodomain, the biotinylated peptide, and varying concentrations of the inhibitor (this compound) are incubated together in a microplate well.

    • Bead Addition: Streptavidin-coated Donor beads and antibody-coated Acceptor beads (specific for the protein tag) are added, and the plate is incubated in the dark.

    • Signal Detection: The plate is read in an AlphaScreen-capable plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

    • Data Analysis: The data are plotted as signal versus inhibitor concentration, and the curve is fitted to a dose-response model to calculate the IC50 value.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and cost-effective method used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[4][5] It is often used in initial screens to identify potential binders.

  • Principle: The stability of a protein is reflected in its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. DSF monitors protein unfolding by measuring the fluorescence of an environment-sensitive dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. The binding of a stabilizing ligand, such as this compound, increases the Tm of the target protein. The magnitude of this "thermal shift" (ΔTm) is indicative of a binding event.[4]

  • Methodology:

    • Reaction Setup: The purified bromodomain protein is mixed with the fluorescent dye in a buffer solution in the wells of a 96- or 384-well PCR plate. The inhibitor is added at a fixed concentration (e.g., 10 µM).[4]

    • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased in small increments (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[4]

    • Fluorescence Reading: Fluorescence is measured at each temperature increment.

    • Data Analysis: A melting curve is generated by plotting fluorescence versus temperature. The Tm is the midpoint of the transition. The ΔTm is calculated by subtracting the Tm of the protein alone (DMSO control) from the Tm of the protein-inhibitor complex. A significant positive ΔTm indicates stabilization and binding.[4]

References

SGC-CBP30: A Technical Guide to a Selective CREBBP/EP300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGC-CBP30 is a potent and selective chemical probe targeting the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine recognition pocket of these bromodomains, this compound effectively disrupts critical protein-protein interactions involved in transcriptional regulation. This inhibition modulates gene expression programs central to a variety of cellular processes, including cell cycle progression, apoptosis, and inflammation. Its high selectivity over other bromodomain families, particularly the BET family, makes it an invaluable tool for dissecting the specific biological roles of CREBBP and EP300 in health and disease, and for exploring their potential as therapeutic targets in oncology and inflammatory disorders.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the 5-isoxazolyl-benzimidazole class of compounds.

PropertyValueReference
IUPAC Name 4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine[1]
CAS Number 1613695-14-9[1]
Chemical Formula C₂₈H₃₃ClN₄O₃[1]
Molecular Weight 509.04 g/mol [1]
Canonical SMILES CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5[1]
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO and ethanol.[2] Limited solubility in aqueous media.[3]
Storage Store at +4°C as a solid.[2] Stock solutions in DMSO can be stored at -20°C for several months.[3]

Mechanism of Action

This compound functions as a competitive inhibitor of the CREBBP and EP300 bromodomains. These bromodomains are specialized protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This recognition is a key event in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to gene activation.

By occupying the acetyl-lysine binding pocket, this compound prevents the engagement of CREBBP/EP300 with their natural acetylated protein partners. This disruption of binding leads to the displacement of these co-activators from chromatin, thereby inhibiting the transcription of target genes.

node_sgc This compound node_binding Binding Blocked node_sgc->node_binding Binds to Bromodomain node_bromodomain CREBBP/EP300 Bromodomain node_bromodomain->node_binding node_acetyl_lysine Acetylated Lysine (e.g., on Histones) node_acetyl_lysine->node_binding Cannot Bind node_recruitment CREBBP/EP300 Recruitment to Chromatin Inhibited node_binding->node_recruitment node_transcription Gene Transcription Altered node_recruitment->node_transcription

Mechanism of Action of this compound.

Quantitative Biological Data

Binding Affinity and Potency

This compound exhibits high affinity for the bromodomains of CREBBP and EP300, with significantly lower affinity for other bromodomain families, demonstrating its selectivity.

TargetAssay TypeValueReference
CREBBP IC₅₀21 nM[3]
EP300 IC₅₀38 nM[3]
CREBBP Kd (ITC)21 nM[2]
EP300 Kd (ITC)32 nM[2]
BRD4(1) Selectivity vs. CREBBP (IC₅₀)40-fold[2]
BRD4(2) Selectivity vs. CREBBP (IC₅₀)250-fold[2]
Cellular Activity

This compound has demonstrated activity in various cellular contexts, impacting processes such as p53-mediated transcription and chromatin dynamics.

Cell LineAssayEffectConcentrationReference
RKO Doxorubicin-induced p53 activityInhibitionDose-dependent[3]
HeLa FRAP recovery of histone H3.3-GFPReduces recovery time after SAHA treatment0.1 µM[3]
Multiple Myeloma Cell Lines Cell ViabilityGrowth inhibition (GI₅₀ < 3 µM in sensitive lines)Varies[4]
Human Th17 Cells IL-17A SecretionInhibitionDose-dependent[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the supporting information of Hay et al., J. Am. Chem. Soc. 2014, 136 (26), pp 9308–9319. The synthesis involves a multi-step process including Suzuki couplings, benzimidazole (B57391) formation, and reductive aminations.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to the CREBBP/EP300 bromodomains.

Methodology:

  • Protein and Compound Preparation: Recombinant human CREBBP or EP300 bromodomain is dialyzed against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). This compound is dissolved in the same final dialysis buffer to minimize heats of dilution.

  • ITC Instrument Setup: A VP-ITC microcalorimeter is typically used. The sample cell is loaded with the bromodomain protein solution (e.g., 5-10 µM), and the injection syringe is filled with this compound solution (e.g., 50-100 µM).

  • Titration: The experiment is performed at a constant temperature (e.g., 15°C). A series of small injections (e.g., 8 µL) of the this compound solution are made into the protein solution.

  • Data Analysis: The heat change upon each injection is measured. The resulting data are fitted to a single-site binding model to determine the Kd, n, ΔH, and ΔS.

node_prep Prepare Protein (in cell) and Ligand (in syringe) in matched buffer node_load Load ITC Instrument node_prep->node_load node_titrate Titrate Ligand into Protein Solution node_load->node_titrate node_measure Measure Heat Change per Injection node_titrate->node_measure node_analyze Fit Data to Binding Model node_measure->node_analyze node_results Determine: Kd, n, ΔH, ΔS node_analyze->node_results

Isothermal Titration Calorimetry (ITC) Workflow.
Differential Scanning Fluorimetry (Thermal Shift Assay)

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding, which is indicative of a binding event.

Methodology:

  • Reaction Mixture Preparation: In a 96-well or 384-well plate, the reaction mixture is prepared containing the target bromodomain protein (e.g., 2 µM in 10 mM HEPES pH 7.5, 500 mM NaCl), SYPRO Orange dye (e.g., 1:1000 dilution), and this compound at various concentrations.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument. The temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 96°C) at a defined ramp rate (e.g., 3°C/minute).

  • Fluorescence Measurement: The fluorescence of the SYPRO Orange dye is monitored as the temperature increases. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to the Boltzmann equation. The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of this compound.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of fluorescently tagged proteins in live cells. In the context of this compound, it can be used to measure the displacement of CREBBP/EP300 from chromatin.

Methodology:

  • Cell Culture and Transfection: HeLa cells are cultured on glass-bottom dishes and transfected with a plasmid encoding a fluorescently tagged CREBBP or a histone protein (e.g., H3.3-GFP).

  • Compound Treatment: Cells are treated with a histone deacetylase inhibitor (HDACi) like SAHA to induce a hyperacetylated chromatin state, which promotes bromodomain-containing protein binding. Subsequently, cells are treated with this compound or vehicle control.

  • Photobleaching: A specific region of interest (ROI) within the nucleus is photobleached using a high-intensity laser.

  • Image Acquisition: A time-lapse series of images is acquired before and after photobleaching to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis: The fluorescence intensity in the ROI over time is measured and normalized. The rate of fluorescence recovery and the mobile fraction of the fluorescently tagged protein are calculated. A faster recovery in the presence of this compound indicates displacement of the protein from chromatin.

p53 Reporter Assay

This assay quantifies the transcriptional activity of the tumor suppressor protein p53.

Methodology:

  • Cell Culture: RKO cells, which have wild-type p53, are seeded in 96-well plates. A p53-responsive luciferase reporter stable cell line can be used for this purpose.

  • Compound Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

  • p53 Activation: p53 activity is induced by treating the cells with a DNA-damaging agent, such as doxorubicin.

  • Luciferase Assay: After a defined incubation period, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to p53 transcriptional activity, is measured using a luminometer.

Cell Viability Assay (e.g., MTT or Resazurin)

These assays are used to determine the effect of this compound on the proliferation and viability of cancer cells, such as multiple myeloma cell lines.

Methodology:

  • Cell Seeding: Multiple myeloma cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Reagent Addition: A metabolic indicator dye, such as MTT or resazurin, is added to each well. Viable cells with active metabolism reduce the dye to a colored formazan (B1609692) product (MTT) or a fluorescent product (resazurin).

  • Signal Measurement: For MTT, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read on a spectrophotometer. For resazurin, fluorescence is measured on a fluorometer.

  • Data Analysis: The signal is proportional to the number of viable cells. The GI₅₀ (concentration causing 50% growth inhibition) is calculated.

Signaling Pathways and Logical Relationships

This compound can be used to probe various signaling pathways where CREBBP/EP300 act as critical co-activators. One such example is the p53 tumor suppressor pathway.

node_dox Doxorubicin (DNA Damage) node_p53 p53 Activation & Acetylation node_dox->node_p53 node_binding Recruitment to p53 Target Genes node_p53->node_binding node_crebbp CREBBP/EP300 node_crebbp->node_binding node_sgc This compound node_sgc->node_crebbp Inhibits node_transcription Transcription of p53 Target Genes (e.g., p21, PUMA) node_binding->node_transcription node_apoptosis Apoptosis/ Cell Cycle Arrest node_transcription->node_apoptosis

Role of this compound in the p53 Pathway.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the CREBBP/EP300 bromodomains. Its utility in a wide range of biochemical and cellular assays makes it an indispensable tool for researchers investigating the roles of these transcriptional co-activators in various biological and pathological processes. This guide provides a comprehensive overview of its properties and methodologies for its use, serving as a valuable resource for the scientific community.

References

SGC-CBP30: A Technical Guide to a Selective Chemical Probe for CBP/p300 Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] These proteins are crucial epigenetic regulators, functioning as histone acetyltransferases (HATs) that play a pivotal role in chromatin remodeling and gene expression.[2] The bromodomain of CBP/p300 recognizes acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for their recruitment to specific genomic loci.[2] Dysregulation of CBP/p300 activity has been implicated in a variety of diseases, including cancer and inflammatory disorders, making their bromodomains attractive therapeutic targets.[1] this compound serves as an invaluable tool for dissecting the biological functions of CBP/p300 bromodomains and for validating their potential as drug targets.[2] This guide provides an in-depth overview of this compound, including its biochemical and cellular properties, experimental protocols for its use, and its effects on key signaling pathways.

Mechanism of Action

This compound is a 5-isoxazolyl-benzimidazole derivative that acts as a competitive inhibitor of the acetyl-lysine binding pocket of the CBP and p300 bromodomains.[2][3] By mimicking the binding of acetylated lysine, this compound displaces the CBP/p300 proteins from chromatin, thereby modulating the expression of target genes.[2] X-ray crystallography studies have revealed the specific molecular interactions between this compound and the CBP/p300 bromodomain, providing a structural basis for its potency and selectivity.[2]

Data Presentation

Biochemical and Cellular Activity of this compound
TargetAssay TypeValueReference
CBPIsothermal Titration Calorimetry (ITC)Kd = 21 nM[2][4]
p300Isothermal Titration Calorimetry (ITC)Kd = 32 nM[2]
BRD4(1)Isothermal Titration Calorimetry (ITC)Kd = 850 nM[2]
MOLM-13 cellsCellTiter-GloIC50 = 1.98 μMMedChemExpress
OPM-2 cellsCCK-8IC50 = 2.64 μMMedChemExpress
RKO cellsp53 Reporter AssayIC50 = 1.54 μM[2]
Selectivity Profile of this compound

This compound exhibits high selectivity for the bromodomains of CBP/p300 over other bromodomain families, most notably the Bromodomain and Extra-Terminal domain (BET) family.[2] It displays approximately 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)).[2][4]

Mandatory Visualization

experimental_workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_pathway Pathway Analysis b_assay Binding Affinity & Selectivity (ITC, AlphaLISA) c_frap Target Engagement (FRAP Assay) b_assay->c_frap Confirming cell permeability and target binding c_reporter Functional Readout (p53 Reporter Assay) c_frap->c_reporter Assessing functional consequences c_chip Genomic Occupancy (ChIP-qPCR) c_frap->c_chip Determining impact on chromatin binding c_viability Phenotypic Outcome (Cell Viability Assay) c_reporter->c_viability Evaluating impact on cell fate p_tgfb TGF-β/SMAD3 Signaling c_viability->p_tgfb Investigating upstream pathways p_irf4 IRF4/MYC Axis c_viability->p_irf4 Investigating oncogenic pathways start This compound start->b_assay In vitro validation tgf_beta_smad3 cluster_nucleus Nucleus TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation SMAD_Complex SMAD2/3/4 Complex SMAD4->SMAD_Complex CBP_p300 CBP/p300 CBP_p300->SMAD_Complex Co-activation SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibition Nucleus Nucleus TargetGenes Target Gene Expression SMAD_Complex->TargetGenes Transcription Activation irf4_myc_axis SGC_CBP30 This compound CBP_p300 CBP/p300 SGC_CBP30->CBP_p300 Inhibition IRF4 IRF4 Transcription Factor CBP_p300->IRF4 Transcriptional Co-activation MYC c-MYC Oncogene IRF4->MYC Upregulation Proliferation Cell Proliferation & Survival MYC->Proliferation

References

An In-depth Technical Guide to the Biological Functions of CBP/p300 Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell proliferation, differentiation, and DNA damage response.[1] Their function is mediated through a modular domain architecture, which includes a catalytic histone acetyltransferase (HAT) domain and a conserved acetyl-lysine binding bromodomain. The bromodomain acts as a "reader" of epigenetic marks, tethering the CBP/p300 complex to specific chromatin loci, thereby facilitating HAT-mediated gene activation. Dysregulation of CBP/p300 function is implicated in numerous diseases, most notably cancer, making their bromodomains attractive targets for therapeutic intervention.[1][2] This guide provides a comprehensive overview of the CBP/p300 bromodomains, detailing their structure, function in gene regulation, binding partners, and the methodologies used for their study.

Structure and Function of the CBP/p300 Bromodomain

CBP and p300 are large, multi-domain proteins of approximately 2,400 amino acids that share high structural similarity and functional redundancy.[1] Key domains include the HAT domain, which catalyzes the transfer of an acetyl group to lysine (B10760008) residues on histones and other proteins, and the bromodomain, which specifically recognizes these acetylated lysine (Kac) residues.[1][3]

The bromodomain itself is a conserved structural module of about 110 amino acids, characterized by a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) connected by variable loop regions (ZA and BC loops).[1] These loops form a deep, largely hydrophobic pocket that accommodates the acetyl-lysine side chain. The specific recognition of the acetyl group is mediated by a highly conserved asparagine residue (Asn1168 in CBP) which forms a hydrogen bond with the acetyl carbonyl oxygen.[1] This "reader" function is critical for localizing the enzymatic activity of the HAT domain to appropriate genomic locations, such as active promoters and enhancers.[3]

Role in Gene Regulation and Signaling

The primary function of the CBP/p300 bromodomain is to anchor the protein complex to chromatin, enabling the HAT domain to acetylate histone tails. This activity leads to a more open chromatin structure, facilitating the recruitment of the basal transcription machinery and subsequent gene expression.[4]

The process begins with the recruitment of CBP/p300 to specific gene loci by DNA-binding transcription factors.[3][5] The bromodomain then engages with pre-existing acetylated histone marks, stabilizing the complex on the chromatin. This allows the HAT domain to acetylate nearby histone and non-histone proteins, including transcription factors like p53, further promoting a transcriptionally active state.[5] This interplay between the "reader" (bromodomain) and "writer" (HAT domain) functions of CBP/p300 is fundamental to the activation of a vast number of genes.[6]

G cluster_enhancer Enhancer/Promoter Region cluster_cbp CBP/p300 Complex cluster_transcription Transcriptional Machinery TF Transcription Factor (e.g., AR, p53) CBP CBP/p300 TF->CBP 1. Recruits Ac_Histone Acetylated Histone (e.g., H3K27ac) Bromo Bromodomain CBP->Bromo contains HAT HAT Domain CBP->HAT contains PolII RNA Polymerase II Holoenzyme CBP->PolII 4. Recruits Bromo->Ac_Histone 2. Binds & Anchors HAT->Ac_Histone 3. 'Writes' more acetylation marks Gene Target Gene (e.g., MYC, KLK3) PolII->Gene 5. Activates Transcription

Caption: CBP/p300-mediated transcriptional activation pathway.

Inhibition of the bromodomain disrupts this process. Small molecule inhibitors competitively bind to the acetyl-lysine pocket, preventing the bromodomain from engaging with chromatin. This displaces the CBP/p300 complex, leading to reduced histone acetylation at target gene loci and subsequent transcriptional repression.[7][8]

G cluster_binding_pocket Bromodomain Binding Pocket Pocket Kac Binding Pocket CBP_Chromatin CBP/p300 bound to Chromatin Pocket->CBP_Chromatin Leads to CBP_Displaced Displaced CBP/p300 Pocket->CBP_Displaced Leads to Kac Acetylated Lysine (on Histone Tail) Kac->Pocket Normal Binding Inhibitor Bromodomain Inhibitor (e.g., CCS1477) Inhibitor->Pocket Competitive Binding Transcription_ON Gene Transcription ACTIVE CBP_Chromatin->Transcription_ON Promotes Transcription_OFF Gene Transcription REPRESSED CBP_Displaced->Transcription_OFF Results in

Caption: Mechanism of CBP/p300 bromodomain inhibition.

Binding Partners and Therapeutic Targeting

The CBP/p300 bromodomains recognize acetylated lysine residues on both histone and non-histone proteins.[3][9] While they bind to various acetylated histones, including H3 and H4, they also interact with acetylated non-histone proteins like the transcription factor p53 and the myogenic factor MyoD.[5][10] This positions CBP/p300 as central hubs in the cellular protein-protein interaction network.[11]

The critical role of CBP/p300 in driving the expression of oncogenes, such as the Androgen Receptor (AR) and MYC, has made their bromodomains a key target in cancer drug development, particularly for castration-resistant prostate cancer and hematological malignancies.[8][12][13] A number of potent and selective small molecule inhibitors have been developed.

Quantitative Data: Inhibitor Binding Affinities

The following table summarizes the binding affinities of several key small-molecule inhibitors for CBP and p300 bromodomains.

CompoundTargetAssay TypeKd / IC50 (nM)SelectivityReference
GNE-049 CBP-IC50 = 1.1-[12]
p300-IC50 = 2.3-[12]
GNE-781 CBP-IC50 = 0.94>7200-fold vs other BRDs[12][14]
p300-IC50 = 1.2>7200-fold vs other BRDs[12][14]
Compound 17 CBPITCKd = 3203.0-fold vs BRD4(1)[15]
p300ITCKd = 3502.7-fold vs BRD4(1)[15]
CCS1477 CBP-Kd = 1.7130-fold vs BRD4[13][16]
p300-Kd = 1.3170-fold vs BRD4[13][16]
UMB298 CBP-IC50 = 7272-fold vs BRD4[17]
TPOP146 CBP-134 nM affinityExcellent vs other BRDs[18]

Key Experimental Protocols

Studying the function and inhibition of CBP/p300 bromodomains requires a suite of biophysical and cell-based assays. Detailed protocols for three essential techniques are provided below.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the association of CBP/p300 with specific genomic regions in cells. This protocol outlines the key steps for assessing changes in CBP/p300 chromatin occupancy following treatment with a bromodomain inhibitor.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., 2 x 107 per antibody) and grow to 70-80% confluency. Treat with the desired concentration of the CBP/p300 bromodomain inhibitor or vehicle control for the specified duration.[19][20]

  • Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle agitation. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.[4][19]

  • Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS. Scrape and pellet the cells. Resuspend the pellet in a single lysis buffer containing protease inhibitors.[4][21]

  • Chromatin Shearing: Sonicate the lysate to shear chromatin into fragments of 200-1000 bp. Optimal sonication conditions must be determined empirically. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.[4]

  • Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G magnetic beads. Add a ChIP-validated anti-CBP/p300 antibody (or normal IgG as a control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[4]

  • Capture and Washing: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Pellet the beads and perform sequential washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.[4][20]

  • Elution and Reverse Cross-linking: Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO₃). Reverse the formaldehyde cross-links by incubating the eluate and input control samples at 65°C overnight.[19][21]

  • DNA Purification: Treat the samples with RNase A and Proteinase K to digest RNA and protein, respectively. Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.[19][21] The purified DNA is now ready for analysis by qPCR or next-generation sequencing (ChIP-seq).

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the thermodynamic parameters of binding interactions in solution. It is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of an inhibitor binding to the CBP/p300 bromodomain.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Detailed Methodology:

  • Sample Preparation: Prepare purified CBP/p300 bromodomain protein and the small molecule inhibitor (ligand). Both must be in the exact same, degassed buffer solution to minimize heats of dilution. Dialyzing the protein against the buffer used to dissolve the ligand is highly recommended.[22]

  • Instrument Setup: Thoroughly clean the sample and reference cells. Fill the reference cell with the matched buffer or MilliQ water. Load the protein solution (e.g., 50 µM) into the sample cell, ensuring no bubbles are present.[23][24]

  • Loading Syringe: Load the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times higher than the protein concentration in the cell.[25]

  • Titration: Place the syringe into the instrument and allow the system to equilibrate to the desired temperature (e.g., 25°C). Program a series of small, timed injections (e.g., 29 injections of 10 µl each) of the ligand into the sample cell.[23]

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection, which is detected as a power differential required to maintain zero temperature difference between the sample and reference cells. This generates a series of peaks.[22][24]

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the equilibrium binding constant (Ka, from which Kd = 1/Ka), the binding stoichiometry (n), and the enthalpy of binding (ΔH).[25]

Fluorescence Polarization (FP) Assay

FP is a high-throughput method used to measure binding events in solution, often employed in competitive binding assays to determine the IC50 of an inhibitor. The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

Caption: Experimental workflow for a competitive Fluorescence Polarization (FP) assay.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of purified CBP/p300 bromodomain protein, a fluorescently labeled probe that binds to the bromodomain (e.g., an acetylated histone peptide tagged with fluorescein), and the unlabeled test inhibitor at various concentrations. All reagents should be in the same assay buffer.[26]

  • Assay Setup: In a low-volume, non-binding surface microplate (e.g., 384-well black plate), add the protein, the fluorescent probe, and the test inhibitor (or vehicle for control wells). Include wells for "free probe" (no protein) and "bound probe" (probe + protein, no inhibitor).[26]

  • Incubation: Cover the plate and incubate at room temperature for a sufficient time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[26]

  • Measurement: Place the plate in a microplate reader equipped with polarization filters. Excite the samples with plane-polarized light at the appropriate wavelength for the fluorophore (e.g., 485 nm). Measure the intensity of the emitted fluorescence in planes parallel (Iparallel) and perpendicular (Iperpendicular) to the excitation light plane (e.g., at 535 nm).[27][28]

  • Data Analysis:

    • Calculate the fluorescence polarization (P) for each well using the formula: P = (Iparallel - G * Iperpendicular) / (Iparallel + G * Iperpendicular), where G is the instrument-specific G-factor.

    • Determine the percent inhibition for each inhibitor concentration relative to the high (bound probe) and low (free probe) polarization controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[26]

Conclusion and Future Perspectives

The bromodomain of CBP/p300 is a critical epigenetic reader that plays a fundamental role in gene regulation. Its function in tethering the HAT activity of the complex to chromatin is essential for activating a wide array of genes involved in cell identity and proliferation. The clear link between CBP/p300 activity and the progression of various cancers has established its bromodomain as a high-value therapeutic target. The development of potent and highly selective inhibitors, such as CCS1477, has provided powerful chemical tools to probe the biological function of CBP/p300 and has shown significant promise in preclinical and clinical settings.[2][12] Future research will likely focus on further elucidating the distinct and overlapping roles of CBP versus p300, understanding mechanisms of resistance to bromodomain inhibitors, and exploring synergistic combination therapies that target both the "reader" and "writer" functions of these master co-activators.[6][29]

References

The Role of SGC-CBP30 in Cell Cycle Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300). These proteins are crucial epigenetic regulators involved in a myriad of cellular processes, including the control of cell cycle progression. This technical guide provides a comprehensive overview of the role of this compound in cell cycle regulation, detailing its mechanism of action, its impact on key signaling pathways, and standardized protocols for its experimental application. By competitively binding to the acetyl-lysine recognition pocket of the CREBBP/EP300 bromodomains, this compound displaces these co-activators from chromatin, leading to the transcriptional repression of critical cell cycle genes. Notably, this inhibition results in a robust G0/G1 phase cell cycle arrest in various cancer cell lines, primarily through the downregulation of oncogenic transcription factors such as MYC and IRF4. This guide serves as a resource for researchers investigating epigenetic control of the cell cycle and for professionals in drug development exploring novel anti-cancer therapeutic strategies.

Introduction to this compound and its Targets

This compound is a cell-permeable small molecule inhibitor with high selectivity for the bromodomains of CREBBP and p300.[1][2] CREBBP and EP300 are histone acetyltransferases (HATs) that play a pivotal role as transcriptional co-activators.[1] Their bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. Dysregulation of CREBBP/EP300 activity is implicated in the pathogenesis of various diseases, including cancer, making their bromodomains attractive therapeutic targets.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data related to its inhibitory activity and its effects on cell proliferation and the cell cycle.

Table 1: Inhibitory Potency of this compound

ParameterTargetValueAssay TypeReference
IC50CREBBP21 - 69 nMCell-free[1]
IC50EP30038 nMCell-free[1]
KdCREBBP21 nMIsothermal Titration Calorimetry
Kdp30032 nMIsothermal Titration Calorimetry
EC50MYC expression reduction (AMO1 cells)2.7 µMQuantiGene Plex Assay[3]
IC50Doxorubicin-stimulated p53 activity (RKO cells)1.5 µMLuciferase Reporter Assay[3]

Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Reference
LP-1Multiple Myeloma< 3[4]
OPM2Multiple Myeloma< 3[4]
KMS-12-BMMultiple Myeloma< 3[4]
NCI-H929Multiple Myeloma< 3[4]
SKMM-1Multiple Myeloma< 3[4]

Table 3: Effect of this compound on Cell Cycle Distribution in LP-1 Multiple Myeloma Cells

Treatment (24 hours)% G0/G1% S% G2/MReference
DMSO45.341.513.2[5]
This compound (2.5 µM)65.124.710.2[5]

Mechanism of Action in Cell Cycle Regulation

This compound exerts its effect on the cell cycle primarily by inducing a G0/G1 phase arrest.[5] This is achieved through the inhibition of CREBBP/EP300 bromodomain function, which leads to the transcriptional downregulation of key genes required for G1 to S phase progression.

Signaling Pathways Modulated by this compound

The primary mechanism of this compound-induced cell cycle arrest involves the suppression of the IRF4/MYC oncogenic axis.[4][6]

  • Inhibition of CREBBP/EP300: this compound competitively binds to the bromodomains of CREBBP and EP300, preventing their interaction with acetylated histones at gene regulatory regions.

  • Transcriptional Repression of IRF4 and MYC: This displacement of CREBBP/EP300 from the enhancers and promoters of genes such as Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene MYC leads to a significant reduction in their transcription.[4][6]

  • Downregulation of G1/S Progression Factors: MYC is a master regulator of cell proliferation and its downstream targets include Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), key proteins that drive the G1/S transition. By suppressing MYC, this compound indirectly leads to reduced levels of these critical cell cycle components.

  • G1 Arrest: The diminished levels of G1/S cyclins and CDKs result in the hypophosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes necessary for DNA replication and entry into the S phase, thus causing the cell to arrest in the G1 phase.

The following diagram illustrates this signaling pathway:

SGC_CBP30_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus SGC_CBP30 This compound CREBBP_EP300 CREBBP/EP300 Bromodomain SGC_CBP30->CREBBP_EP300 Inhibits IRF4_MYC_transcription IRF4 & MYC Transcription SGC_CBP30->IRF4_MYC_transcription Suppresses IRF4_MYC_promoter IRF4/MYC Promoters/Enhancers CREBBP_EP300->IRF4_MYC_promoter Binds to IRF4_MYC_promoter->IRF4_MYC_transcription Activates IRF4_MYC_protein IRF4 & MYC Proteins IRF4_MYC_transcription->IRF4_MYC_protein G1_arrest G1 Arrest IRF4_MYC_transcription->G1_arrest Leads to CyclinD1_CDK4_transcription Cyclin D1/CDK4 Transcription IRF4_MYC_protein->CyclinD1_CDK4_transcription Promotes CyclinD1_CDK4_protein Cyclin D1/CDK4 Complex CyclinD1_CDK4_transcription->CyclinD1_CDK4_protein Rb_E2F Rb-E2F Complex CyclinD1_CDK4_protein->Rb_E2F Phosphorylates Rb, Releasing E2F E2F E2F Rb_E2F->E2F S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Drives

Caption: Mechanism of this compound-induced G1 cell cycle arrest.

Interaction with the p53 Pathway

CREBBP/EP300 also function as co-activators for the tumor suppressor protein p53. In response to cellular stress, p53 is activated and promotes the transcription of target genes, including the CDK inhibitor p21 (CDKN1A). p21 can inhibit the activity of cyclin/CDK complexes, leading to cell cycle arrest. By inhibiting CREBBP/EP300, this compound can attenuate p53-dependent transcriptional activation.[3] This suggests a complex role for this compound in p53-mediated cellular responses, which may be context-dependent.

The following diagram depicts the interplay between this compound and the p53 pathway in cell cycle control:

SGC_CBP30_p53_Pathway cluster_cell Cell cluster_nucleus Nucleus SGC_CBP30 This compound CREBBP_EP300 CREBBP/EP300 SGC_CBP30->CREBBP_EP300 Inhibits p21_promoter p21 Promoter CREBBP_EP300->p21_promoter Co-activates p53 p53 p53->p21_promoter Binds to p21_transcription p21 Transcription p21_promoter->p21_transcription p21_protein p21 Protein p21_transcription->p21_protein Cyclin_CDK_complex Cyclin/CDK Complexes p21_protein->Cyclin_CDK_complex Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21_protein->Cell_Cycle_Arrest Induces Cell_Cycle_Progression Cell Cycle Progression Cyclin_CDK_complex->Cell_Cycle_Progression Promotes Experimental_Workflow cluster_analyses Downstream Analyses start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations and time points) and DMSO control start->treatment harvest Harvest Cells treatment->harvest cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle western_blot Protein Expression Analysis (Western Blot) harvest->western_blot chip_assay Chromatin Analysis (ChIP-qPCR) harvest->chip_assay data_analysis Data Analysis and Interpretation cell_cycle->data_analysis western_blot->data_analysis chip_assay->data_analysis

References

Investigating Transcriptional Coactivators with SGC-CBP30: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300. This document details the mechanism of action of this compound, presents its biochemical and cellular activities in structured tables, and offers detailed protocols for key experimental applications. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its utility in research and drug discovery.

Introduction to Transcriptional Coactivators CBP/p300 and the Role of this compound

The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional coactivators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] A key feature of these proteins is their bromodomain, a structural module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins.[1] This interaction is critical for the recruitment of the transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.

This compound is a potent and highly selective small-molecule inhibitor of the CBP/p300 bromodomains.[2] It serves as a valuable chemical tool to dissect the biological functions of CBP/p300 and as a lead compound for the development of novel therapeutics.[3] By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, this compound prevents their recruitment to chromatin, leading to the modulation of gene expression.[4]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities, cellular activities, and selectivity.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 / Kd (nM)Reference
CREBBP (CBP)ITC21[5]
EP300 (p300)ITC38[5]
CREBBP (CBP)AlphaScreen69[6]
BRD4(1)ITC>840 (40-fold selectivity for CBP)[5]
BRD4(2)->5250 (250-fold selectivity for CBP)[7]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEffectIC50 / EC50 (µM)Reference
U2OS, HeLaCytotoxicityModerateNot specified[8]
RKOp53 Luciferase ReporterInhibition of doxorubicin-stimulated p53 activity1.5[8]
AMO1MYC Expression (Quantigene)Reduction in MYC expression2.7[8]
HEK293NanoBRET (CBP-Histone H3.3 binding)Inhibition2.8[8]
LP-1, OPM2IRF4 mRNA Expression (qRT-PCR)Dose-dependent inhibitionNot specified[9]
Multiple Myeloma Cell LinesViability AssayGrowth inhibitionGI50 < 3[9]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanism of action of this compound and a typical experimental workflow for its use are provided below using the Graphviz DOT language.

SGC_CBP30_Mechanism Mechanism of this compound Action cluster_transcription Transcriptional Activation cluster_inhibition Inhibition by this compound Acetylated Histone Acetylated Histone CBP/p300 CBP/p300 Acetylated Histone->CBP/p300 recruits Transcriptional Machinery Transcriptional Machinery CBP/p300->Transcriptional Machinery recruits Gene Transcription Gene Transcription Transcriptional Machinery->Gene Transcription initiates This compound This compound CBP/p300_inactive CBP/p300 This compound->CBP/p300_inactive binds to bromodomain

Mechanism of this compound Action

Experimental_Workflow General Experimental Workflow with this compound Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Harvesting & Lysis Harvesting & Lysis This compound Treatment->Harvesting & Lysis Downstream Assay Downstream Assay Harvesting & Lysis->Downstream Assay Data Analysis Data Analysis Downstream Assay->Data Analysis

General Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate transcriptional coactivators.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.[1] For cell culture experiments, dilute the stock solution into the culture medium to the desired final concentration immediately before use.[1] To avoid cytotoxicity, the final DMSO concentration should not exceed 0.1%.[1]

  • Treatment: Treat cells with the desired concentration of this compound for the appropriate duration as determined by the specific assay (e.g., 6 hours for gene expression analysis, 24-72 hours for viability assays).[9] Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.

Western Blot Analysis of Histone Acetylation

This protocol is adapted for the analysis of histone acetylation changes following this compound treatment.

  • Cell Lysis and Histone Extraction (Acid Extraction Method):

    • After treatment, wash cells with ice-cold PBS and harvest.

    • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% NaN3).

    • Incubate on ice for 10 minutes with gentle agitation.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

    • Wash the nuclei pellet with TEB and centrifuge again.

    • Resuspend the nuclei pellet in 0.2 N HCl and incubate overnight at 4°C on a rotator to extract histones.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the debris.

    • Transfer the supernatant containing the histones to a new tube.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • For each sample, load 15-30 µg of histone extract onto a 15% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for CBP/p300 Bromodomain Binding

This assay quantifies the inhibitory effect of this compound on the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare solutions of biotinylated acetylated histone H3 peptide, streptavidin-coated donor beads, and acceptor beads conjugated to the CBP or p300 bromodomain in assay buffer.

  • Assay Procedure (384-well format):

    • Add 2 µL of the this compound dilution or vehicle control to the wells.

    • Add 2 µL of the CBP or p300 bromodomain-conjugated acceptor beads.

    • Add 2 µL of the biotinylated acetylated histone H3 peptide.

    • Incubate for 60 minutes at room temperature.

    • Add 2 µL of streptavidin-coated donor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay

This live-cell assay measures the binding of this compound to the CBP/p300 bromodomain.

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-CBP or -p300 bromodomain fusion protein.

    • Plate the transfected cells in a white 96-well assay plate.

  • Assay Procedure:

    • Prepare a serial dilution of this compound.

    • Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand for the CBP/p300 bromodomain, to the cells.

    • Add the this compound dilutions to the wells.

    • Incubate at 37°C for 2 hours.

    • Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor.

  • Signal Detection: Read the plate within 10 minutes on a luminometer capable of measuring both the donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the this compound concentration to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to assess the effect of this compound on the mobility and chromatin binding dynamics of CBP/p300.

  • Cell Preparation:

    • Transfect cells (e.g., U2OS) with a plasmid expressing GFP-tagged CBP or p300.

    • Plate the cells on glass-bottom dishes.

  • This compound Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle control for the desired duration.[7]

  • FRAP Procedure:

    • Identify a cell expressing the GFP-fusion protein.

    • Acquire a few pre-bleach images of a defined region of interest (ROI) within the nucleus.

    • Photobleach the ROI using a high-intensity laser.

    • Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the halftime of recovery. An acceleration in FRAP recovery, as seen with this compound, indicates a displacement of the protein from chromatin.[7]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq can be employed to map the genome-wide occupancy of CBP/p300 and assess how it is altered by this compound treatment.

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Chromatin Preparation:

    • Harvest and lyse the cells.

    • Sonically shear the chromatin to an average fragment size of 200-600 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for CBP or p300 overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification: Purify the DNA using a standard column-based method.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of CBP/p300 enrichment.

    • Compare the peak profiles between this compound-treated and control samples to identify differential binding sites.

Conclusion

This compound is a powerful and selective chemical probe for investigating the role of the transcriptional coactivators CBP and p300. Its well-characterized biochemical and cellular activities, combined with the detailed experimental protocols provided in this guide, make it an invaluable tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. The ability to specifically inhibit the bromodomain-mediated interactions of CBP/p300 allows for a nuanced dissection of their functions in gene regulation and disease pathogenesis.

References

SGC-CBP30: A Technical Guide to a Selective Chemical Probe for Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300 (EP300). We will explore its mechanism of action, its profound impact on chromatin architecture and gene expression, and provide detailed experimental protocols for its characterization and use.

Introduction: Targeting the Readers of the Epigenetic Code

The histone acetyltransferases (HATs) CBP and p300 are crucial regulators of gene expression.[1] They act as transcriptional co-activators by acetylating histone proteins, which leads to a more open and transcriptionally accessible chromatin structure.[1][2] Beyond their catalytic HAT activity, CBP and p300 contain a bromodomain, a specialized protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins.[2][3][4] This "reader" function is critical for tethering the CBP/p300 complex to specific chromatin regions, thereby localizing its acetyltransferase activity and facilitating the assembly of the transcriptional machinery.

This compound is a small molecule inhibitor designed to selectively target this non-catalytic reader function.[5][6] Unlike general HAT inhibitors that block enzymatic activity, this compound competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomains.[5][7] This specific mechanism allows researchers to uncouple the scaffolding and catalytic functions of CBP/p300, providing a powerful tool to dissect the nuanced roles of these coactivators in health and disease.[5]

Mechanism of Action and Impact on Chromatin Remodeling

This compound functions by directly interfering with the ability of CBP and p300 to recognize their acetylated lysine targets on chromatin.[5] By occupying the bromodomain's binding pocket, the inhibitor prevents the stable association of the CBP/p300 complex with nucleosomes at enhancers and promoters.[5][8] This displacement has several key consequences for chromatin structure and function:

  • Disruption of Protein Occupancy: Inhibition by this compound promotes the release of CBP/p300 from chromatin, a process that can be directly visualized and quantified using techniques like Fluorescence Recovery After Photobleaching (FRAP).[5][8]

  • Reduction in Histone Acetylation: The displacement of CBP/p300 from its target sites leads to a localized reduction in histone acetylation, particularly at Histone H3 Lysine 27 (H3K27ac), a hallmark of active enhancers.[7][8] This effect is often specific to certain genomic loci rather than a global decrease in acetylation levels.[8]

  • Transcriptional Reprogramming: By altering the epigenetic landscape, this compound causes widespread changes in gene expression.[5] It is particularly effective at diminishing the expression of genes driven by super-enhancers, which are heavily dependent on the recruitment of coactivators like CBP/p300.[5] This has been shown to suppress critical oncogenic pathways, such as the IRF4/MYC axis in multiple myeloma.[8]

cluster_0 Normal Gene Activation cluster_1 Inhibition by this compound NUC1 Nucleosome (Acetylated Histone) CBP1 CBP/p300 NUC1->CBP1 Binds via Bromodomain GENE1 Gene Transcription (Activation) CBP1->GENE1 Co-activates CBP2 CBP/p300 TF1 Transcription Factors TF1->NUC1 Recruits NUC2 Nucleosome (Acetylated Histone) CBP2->NUC2 Binding Inhibited GENE2 Gene Transcription (Repression) CBP2->GENE2 Fails to Co-activate SGC This compound SGC->CBP2 Blocks Bromodomain

Caption: Mechanism of this compound action.

Quantitative Data

The potency, selectivity, and cellular effects of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.

Table 1: Biochemical Potency and Selectivity of this compound

Target Assay Type Potency Value Selectivity vs. CBP Reference(s)
CBP/CREBBP Kd (ITC/Biolayer Interference) 21 - 47 nM - [6][9][10]
IC50 (Biochemical Assay) 21 - 69 nM - [3][5][11]
p300/EP300 Kd (ITC) 32 - 38 nM ~1-2 fold [6][10]
IC50 (Biochemical Assay) 38 nM ~1-2 fold [3][5][11]
BRD4(1) Kd (ITC) 850 - 885 nM ~34-40 fold [9][12]
IC50 (Biochemical Assay) >40 fold >40 fold [11]

| BRD4(2) | IC50 (Biochemical Assay) | >250 fold | >250 fold |[11] |

Table 2: Cellular Activity and Phenotypic Effects of this compound

Assay Type Cell Line(s) Concentration Range Observed Effect Reference(s)
NanoBRET HEK293 - EC50 = 0.28 µM [8]
FRAP U2OS/HeLa 1 - 2 µM Accelerated fluorescence recovery, indicating target displacement [5]
Cell Viability Multiple Myeloma (LP-1, etc.) - GI50 < 3 µM in sensitive lines [8]
Histone Acetylation Mouse Embryonic Fibroblasts 0.5 µM Moderate decrease in H3K27ac levels [7]
Gene Expression Multiple Myeloma (LP-1) 2.5 µM (6h) Downregulation of IRF4/MYC axis genes [8]

| Cytokine Production | Human CD4+ T cells | 2 µM | Strong reduction in IL-17A secretion |[10][12][13] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments used to validate its activity.

4.1 Biochemical Assay: AlphaLISA for Bromodomain Inhibition

This assay quantifies the ability of this compound to disrupt the interaction between a CBP/p300 bromodomain and an acetylated histone peptide.

  • Principle: An Avi-tagged bromodomain protein is bound to streptavidin-coated Donor beads, and a biotinylated, acetylated histone peptide (e.g., H3K27ac) is bound to streptavidin-coated Acceptor beads. In the absence of an inhibitor, the protein-peptide interaction brings the beads into close proximity, allowing for a singlet oxygen energy transfer upon excitation at 680 nm, which results in light emission from the Acceptor beads at 615 nm. This compound disrupts this interaction, leading to a dose-dependent decrease in the signal.

  • Methodology:

    • Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the biotinylated acetylated peptide and the Avi-tagged bromodomain protein to the wells.

    • Incubate for 30-60 minutes at room temperature to allow for binding equilibrium.

    • Add a mixture of streptavidin-coated Donor and Acceptor beads.

    • Incubate for 60 minutes in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[8]

4.2 Cellular Assay: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol assesses the impact of this compound on the genomic occupancy of CBP/p300 and the levels of specific histone marks like H3K27ac.

  • Principle: Cells are treated with this compound or a vehicle control. Proteins are then cross-linked to DNA, and the chromatin is sheared. An antibody specific to the target protein (e.g., p300) or histone modification (e.g., H3K27ac) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced to identify the genomic regions where the target was bound.

  • Methodology:

    • Cell Treatment: Culture cells (e.g., human fibroblasts, multiple myeloma cells) to ~80% confluency and treat with this compound (e.g., 0.5 - 2.5 µM) or DMSO for a specified duration (e.g., 6-24 hours).[7][8]

    • Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction with glycine.

    • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

    • Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody against p300 or H3K27ac.

    • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

    • DNA Purification: Purify the DNA using standard column-based methods.

    • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

    • Data Analysis: Align reads to a reference genome and perform peak calling to identify regions of enrichment. Compare peak intensities between this compound and vehicle-treated samples to determine changes in protein occupancy or histone modification levels.[7][8]

4.3 Cellular Assay: Fluorescence Recovery After Photobleaching (FRAP)

This live-cell imaging technique measures protein dynamics and can demonstrate target engagement by showing that this compound displaces CBP/p300 from chromatin.[5]

  • Principle: A fluorescently tagged version of CBP or its bromodomain (e.g., GFP-CBP) is expressed in cells. A high-intensity laser is used to irreversibly photobleach the fluorescent signal in a small region of the nucleus. The rate at which fluorescence recovers in this region is monitored over time. A faster recovery indicates higher protein mobility, suggesting a weaker or more transient association with immobile structures like chromatin.

  • Methodology:

    • Cell Transfection: Plate cells (e.g., U2OS) on glass-bottom dishes and transfect them with a plasmid encoding a fluorescently tagged CBP/p300 protein.

    • Inhibitor Treatment: Treat the cells with this compound (e.g., 1 µM) or DMSO for at least 1 hour prior to imaging.

    • Imaging Setup: Place the dish on a confocal microscope equipped for live-cell imaging and maintain physiological conditions (37°C, 5% CO2).

    • Photobleaching: Acquire pre-bleach images. Use a high-power laser to bleach a defined region of interest (ROI) within the nucleus.

    • Image Acquisition: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

    • Data Analysis: Quantify the fluorescence intensity in the bleached ROI over time. Normalize the data to account for background and acquisition photobleaching. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-maximal recovery time (t1/2). A significant decrease in t1/2 upon this compound treatment indicates displacement of the protein from chromatin.[5]

Key Signaling Pathways and Workflows

Visualizing the complex biological processes affected by this compound can aid in understanding its utility.

cluster_workflow Experimental Workflow for this compound Characterization cluster_cellular BIOCHEM Biochemical Assays (Potency & Selectivity) ITC ITC (Kd) BIOCHEM->ITC ALPHA AlphaLISA (IC50) BIOCHEM->ALPHA DSF DSF (Selectivity Panel) BIOCHEM->DSF CELLULAR Cellular Assays (Target Engagement & Function) ITC->CELLULAR ALPHA->CELLULAR DSF->CELLULAR FRAP FRAP (Chromatin Displacement) CELLULAR->FRAP CHIP ChIP-Seq (H3K27ac Levels) CELLULAR->CHIP RNA RNA-Seq (Gene Expression) CELLULAR->RNA VIABILITY Viability Assays (Phenotype) CELLULAR->VIABILITY

Caption: A typical workflow for characterizing a CBP/p300 inhibitor.

This compound Action in Multiple Myeloma SGC This compound CBP CBP/p300 Bromodomain SGC->CBP Inhibits IRF4_ENH IRF4 Gene Enhancer/Promoter CBP->IRF4_ENH Binds & Activates IRF4 IRF4 Transcription IRF4_ENH->IRF4 MYC_ENH MYC Gene Enhancer/Promoter IRF4->MYC_ENH Activates MYC MYC Transcription MYC_ENH->MYC ARREST Cell Cycle Arrest & Apoptosis MYC->ARREST Suppression Leads To

References

Methodological & Application

Application Notes and Protocols for SGC-CBP30 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] By targeting these key epigenetic regulators, this compound provides a powerful tool to investigate the role of CBP/p300 in gene expression, cellular proliferation, differentiation, and disease pathogenesis. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, along with data presentation and visualization of relevant signaling pathways.

Mechanism of Action

CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and transcriptional regulation.[3][4] Their bromodomains recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, a key step in the activation of gene expression.[1][4] this compound competitively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated histones and thereby inhibiting the recruitment of the transcriptional machinery to target gene promoters and enhancers.[3][4] This leads to a downstream modulation of gene expression, affecting various cellular processes.[1][3]

Data Presentation

Quantitative Data Summary
ParameterValueTargetAssayReference
IC50 21 - 69 nMCBP BromodomainCell-free assay[1]
IC50 38 nMp300 BromodomainCell-free assay[1][5]
Kd 21 nMCBP BromodomainIsothermal Titration Calorimetry[2]
Kd 32 nMp300 BromodomainIsothermal Titration Calorimetry[2]
Cellular EC50 0.28 µMCBP-Histone H3.3 InteractionNanoBRET Assay (HEK293 cells)[6]
Cellular IC50 1.5 µMDoxorubicin-induced p53 activityLuciferase Reporter Assay (RKO cells)[7][8]
Cellular EC50 2.7 µMMYC Expression ReductionQuantigene Plex Assay (AMO1 cells)[7][8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 509.04 g/mol ) in 196 µL of DMSO.[1]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

  • Store the stock solution at -20°C for long-term storage, protected from light.[1] For use in cell culture, the final DMSO concentration should not exceed 0.1% to avoid toxicity.[1]

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., multiple myeloma cell lines like LP-1, or lung adenocarcinoma cells)[1][9]

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • The next day, prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.1 µM to 10 µM.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a DMSO-only control.

  • Incubate the plate for 72 hours.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, with CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.

  • Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curve. A subset of multiple myeloma cell lines showed high sensitivity with GI50 values below 3 µM.[6]

Gene Expression Analysis by RT-qPCR

Objective: To analyze the effect of this compound on the expression of target genes.

Materials:

  • Cells of interest (e.g., multiple myeloma cell line LP-1)[6]

  • 6-well plates

  • This compound stock solution (10 mM)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., MYC, IRF4) and a housekeeping gene (e.g., GAPDH).[6]

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a specific concentration of this compound (e.g., 2.5 µM) or DMSO control for a defined period (e.g., 6 hours).[9]

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR (qPCR) using primers for your genes of interest and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the DMSO control. Treatment of LP-1 cells with 2.5 µM this compound for 6 hours has been shown to suppress IRF4 expression.[9]

Chromatin Immunoprecipitation (ChIP-seq)

Objective: To identify the genomic regions where CBP/p300 binding is altered by this compound treatment.

Materials:

  • Cells of interest (e.g., LP-1 multiple myeloma cells)[9]

  • This compound stock solution (10 mM)

  • Formaldehyde (B43269) (1% final concentration) for crosslinking

  • ChIP-grade antibody against CBP or p300

  • Protein A/G magnetic beads

  • Buffers for cell lysis, chromatin shearing, immunoprecipitation, washes, and elution

  • DNA purification kit

Protocol:

  • Culture cells to ~80-90% confluency.

  • Treat cells with this compound (e.g., 2.5 µM) or DMSO for a specified time (e.g., 6 hours) to modulate CBP/p300 chromatin association.[9]

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the chromatin overnight with an antibody against CBP or p300.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the crosslinks by heating.

  • Purify the immunoprecipitated DNA. This DNA is now ready for library preparation and next-generation sequencing.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SGC_CBP30_Mechanism_of_Action SGC_CBP30 This compound Bromodomain Bromodomain SGC_CBP30->Bromodomain Inhibition Ac_Lysine Ac_Lysine Ac_Lysine->Bromodomain Recognition & Binding Promoter Promoter Bromodomain->Promoter Recruitment to Chromatin RNA_Pol_II RNA_Pol_II Promoter->RNA_Pol_II Recruitment Gene_Expression Gene_Expression RNA_Pol_II->Gene_Expression Initiates Transcription TF TF TF->Promoter Binding

Experimental_Workflow_ChIP_seq Start Cell Culture Treatment Treat with this compound or DMSO (Control) Start->Treatment Crosslinking Crosslink with Formaldehyde Treatment->Crosslinking Lysis Cell Lysis & Chromatin Shearing Crosslinking->Lysis IP Immunoprecipitation (with anti-CBP/p300 Ab) Lysis->IP Wash Wash to Remove Non-specific Binding IP->Wash Elution Elution & Reverse Crosslinking Wash->Elution Purification DNA Purification Elution->Purification Sequencing Library Prep & Sequencing Purification->Sequencing Analysis Data Analysis Sequencing->Analysis End Identify Differential Binding Sites Analysis->End

CBP_p300_Signaling_in_Cancer cluster_upstream Upstream Signals cluster_core Core Transcriptional Machinery cluster_downstream Downstream Effects TGFb TGF-β SMAD3 SMAD3 TGFb->SMAD3 Cytokines Pro-inflammatory Cytokines NFkB NF-κB (p65/RelA) Cytokines->NFkB CBP_p300 CBP/p300 SMAD3->CBP_p300 recruits NFkB->CBP_p300 recruits Oncogenes Oncogene Expression (e.g., MYC, ZEB1) CBP_p300->Oncogenes activates Immune_Modulation Immune Modulation (e.g., MHC-I expression) CBP_p300->Immune_Modulation regulates SGC_CBP30 This compound Bromodomain Bromodomain SGC_CBP30->Bromodomain inhibits HAT_activity HAT Activity Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle Apoptosis Inhibition of Apoptosis Oncogenes->Apoptosis Cancer_Hallmarks Cancer Hallmarks (Proliferation, Metastasis) Immune_Modulation->Cancer_Hallmarks Cell_Cycle->Cancer_Hallmarks Apoptosis->Cancer_Hallmarks

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SGC-CBP30, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in various in vitro assays. This document includes recommended concentration ranges, detailed experimental protocols, and an overview of the key signaling pathways influenced by CBP/p300 inhibition.

Introduction to this compound

This compound is a chemical probe that competitively binds to the acetyl-lysine binding pocket of the CBP and p300 bromodomains.[1][2] By inhibiting the interaction between CBP/p300 and acetylated histones, this compound disrupts the recruitment of these coactivators to chromatin, leading to the modulation of gene transcription.[3] Its selectivity for CBP/p300 over other bromodomain families, particularly the BET family, makes it a valuable tool for dissecting the specific roles of these coactivators in health and disease.[4]

Quantitative Data Summary

The following table summarizes the reported in vitro potency and cellular efficacy of this compound across various assays. These values can serve as a starting point for experimental design.

Assay TypeTargetParameterValue (nM)Reference(s)
Biochemical Assays
AlphaScreenCREBBP (CBP)IC5021[2][5]
EP300 (p300)IC5038[2][5]
Isothermal Titration Calorimetry (ITC)CREBBP (CBP)Kd21
EP300 (p300)Kd32
Biolayer Interferometry (BLI)EP300 (p300)Kd47[4]
Cellular Assays
NanoBRETCBP-Histone H3.3 InteractionEC50280[6]
Luciferase Reporter Assay (p53 activity)Endogenous p53IC501500[5]
QuantiGene Plex Assay (MYC expression)Endogenous c-MYCEC502700[5]
Cell Viability (various cancer cell lines)GI50< 3000[6]
Fluorescence Recovery After Photobleaching (FRAP)CBP BromodomainEffective Conc.1000

Signaling Pathways Involving CBP/p300

CBP and p300 are critical coactivators in numerous signaling pathways that regulate cell growth, differentiation, and apoptosis. This compound can be used to probe the involvement of these coactivators in pathways such as:

  • TGF-β Signaling: CBP/p300 interact with SMAD proteins to regulate the transcription of TGF-β target genes involved in cell fate determination and extracellular matrix remodeling.

  • NF-κB Signaling: CBP/p300 are recruited by NF-κB to acetylate histones at the promoters of pro-inflammatory and survival genes, thereby activating their transcription.

  • p53 Signaling: CBP/p300 acetylate p53, enhancing its stability and transcriptional activity in response to cellular stress, leading to cell cycle arrest or apoptosis.

TGF_beta_signaling cluster_nucleus Nucleus TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor SMADs SMAD2/3 Receptor->SMADs Phosphorylation SMAD4 SMAD4 SMADs->SMAD4 Complex Formation CBP_p300 CBP/p300 SMADs->CBP_p300 Recruitment SMAD4->CBP_p300 Recruitment Transcription Target Gene Transcription CBP_p300->Transcription Co-activation SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibition Nucleus

CBP/p300 in the TGF-β Signaling Pathway.

NFkB_signaling cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Dissociation CBP_p300 CBP/p300 NFkB->CBP_p300 Recruitment Transcription Target Gene Transcription CBP_p300->Transcription Co-activation SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibition Nucleus

CBP/p300 in the NF-κB Signaling Pathway.

p53_signaling Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activation CBP_p300 CBP/p300 p53->CBP_p300 Interaction Stability p53 Stabilization & Activation p53->Stability CBP_p300->p53 Acetylation SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibition Acetylation p53 Acetylation Transcription Target Gene Transcription (e.g., p21) Stability->Transcription Response Cell Cycle Arrest Apoptosis Transcription->Response

CBP/p300 in the p53 Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound. It is recommended to empirically determine the optimal concentrations for your specific assay conditions.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol describes a competitive binding assay to measure the inhibition of the CBP bromodomain interaction with an acetylated histone peptide by this compound.

AlphaLISA_workflow Start Start Prep Prepare Reagents: - GST-CBP Bromodomain - Biotinylated Acetyl-Histone Peptide - this compound Dilution Series - AlphaLISA Beads Start->Prep Incubate1 Incubate GST-CBP, Biotin-Peptide, & this compound Prep->Incubate1 AddBeads Add Streptavidin-Donor & Anti-GST Acceptor Beads Incubate1->AddBeads Incubate2 Incubate in the Dark AddBeads->Incubate2 Read Read on Alpha-compatible Plate Reader Incubate2->Read Analyze Analyze Data (IC50 determination) Read->Analyze End End Analyze->End

AlphaLISA Experimental Workflow.

Materials:

  • Recombinant GST-tagged CBP bromodomain

  • Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)

  • This compound

  • AlphaLISA Glutathione Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer

  • 384-well white microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of GST-CBP bromodomain and a 2X solution of biotinylated acetyl-histone peptide in AlphaLISA Assay Buffer. The final concentrations should be empirically determined but a starting point of 20 nM for each is recommended.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in AlphaLISA Assay Buffer to create a 4X working solution series.

  • Assay Plate Setup:

    • Add 5 µL of the 4X this compound dilution series or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 5 µL of the 2X GST-CBP bromodomain solution to each well.

    • Add 5 µL of the 2X biotinylated acetyl-histone peptide solution to each well.

    • Mix gently and incubate for 30 minutes at room temperature.

  • Bead Addition:

    • Prepare a 4X mix of AlphaLISA Glutathione Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer (final concentration of 20 µg/mL each).

    • Add 5 µL of the bead mixture to each well.

  • Incubation and Reading:

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a TR-FRET assay to measure the disruption of the CBP bromodomain-acetylated peptide interaction by this compound.[7][8]

Materials:

  • Recombinant His-tagged CBP bromodomain

  • Biotinylated acetylated histone H4 peptide

  • This compound

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • TR-FRET Assay Buffer

  • 384-well black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of His-tagged CBP bromodomain and a 2X solution of biotinylated acetyl-histone peptide in TR-FRET Assay Buffer. Optimal concentrations should be determined empirically (e.g., starting at 10-50 nM).

    • Prepare a serial dilution of this compound in DMSO, followed by dilution in TR-FRET Assay Buffer to a 4X working concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 4X this compound dilution series or vehicle control to the wells.

    • Add 5 µL of the 2X His-tagged CBP bromodomain solution.

    • Add 5 µL of the 2X biotinylated acetyl-histone peptide solution.

    • Mix and incubate for 30 minutes at room temperature.

  • Detection Reagent Addition:

    • Prepare a 4X mix of Europium-labeled anti-His antibody and Streptavidin-APC in TR-FRET Assay Buffer.

    • Add 5 µL of the detection mix to each well.

  • Incubation and Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Determine the IC50 value as described for the AlphaLISA assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of this compound to the CBP bromodomain, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10][11]

Materials:

  • Purified CBP bromodomain protein

  • This compound

  • ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), degassed

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified CBP bromodomain protein against the ITC buffer overnight to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer to the desired concentration. It is crucial that the buffer for the protein and the ligand are identical.

    • Determine the accurate concentrations of the protein and this compound.

    • Degas both the protein and this compound solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the CBP bromodomain solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe insertion, and discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat signal for each injection and plot the molar heat change against the molar ratio of this compound to CBP bromodomain.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target protein (CBP or p300) in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.[12][13][14][15][16]

CETSA_workflow Start Start CellCulture Culture Cells to Desired Confluency Start->CellCulture Treatment Treat Cells with this compound or Vehicle (DMSO) CellCulture->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Heat Heat Cell Lysates or Intact Cells to a Range of Temperatures Harvest->Heat Lyse Lyse Cells (if not already lysed) and Separate Soluble and Aggregated Fractions Heat->Lyse Quantify Quantify Soluble Protein Lyse->Quantify Detect Detect Target Protein (e.g., Western Blot) Quantify->Detect Analyze Analyze Data (Generate Melt Curves) Detect->Analyze End End Analyze->End

CETSA Experimental Workflow.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment and reagents for Western blotting (or other protein detection method)

  • Antibody specific for CBP or p300

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-4 hours) in culture media. A typical starting concentration range for cellular assays is 0.1-10 µM.[4]

  • Cell Harvesting and Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70 °C in 3 °C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample and normalize to ensure equal loading.

    • Analyze the samples by Western blotting using an antibody against CBP or p300.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate a melting curve for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Conclusion

This compound is a valuable tool for investigating the biological functions of CBP and p300. The protocols provided in these application notes offer a starting point for characterizing the in vitro activity of this compound. Researchers should optimize the experimental conditions for their specific systems to ensure robust and reproducible results. Careful consideration of the recommended concentration ranges will aid in designing experiments that effectively probe the role of CBP/p300 in various signaling pathways and cellular processes.

References

Using SGC-CBP30 in ChIP-seq Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective chemical probe SGC-CBP30 in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This compound is a potent and highly selective inhibitor of the bromodomains of the closely related transcriptional co-activators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).[1][2][3] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound effectively displaces CBP/p300 from chromatin, leading to modulation of gene expression.[1][4] This makes it a valuable tool for elucidating the role of CBP/p300 in gene regulation and disease.

ChIP-seq is a powerful technique to identify the genomic locations where a specific protein, such as a transcription factor or a modified histone, is bound.[5][6] When coupled with this compound treatment, ChIP-seq can reveal how the inhibition of CBP/p300 bromodomains affects the chromatin occupancy of these proteins and the landscape of histone modifications.

Mechanism of Action of this compound

CREBBP and EP300 are histone acetyltransferases (HATs) that play a crucial role as transcriptional co-activators.[1][7][8][9] They acetylate histone tails, which facilitates the recruitment of transcriptional machinery and activates gene expression.[1] The bromodomain of CBP/p300 recognizes and binds to acetylated lysine (B10760008) residues on histones, anchoring the complex to chromatin.[1][3] this compound disrupts this interaction, leading to a decrease in the chromatin association of CBP/p300 and subsequent changes in gene transcription.[1][4] This targeted inhibition allows for the precise investigation of CBP/p300-dependent cellular processes.

SGC_CBP30_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone (acetylated) CBP/p300 CBP/p300 CBP/p300->Histone recognizes acetylated lysine via bromodomain Transcription_Machinery Transcription Machinery CBP/p300->Transcription_Machinery recruits SGC_CBP30 This compound SGC_CBP30->CBP/p300 inhibits bromodomain Gene_Expression Gene Expression Transcription_Machinery->Gene_Expression initiates SGC_CBP30_outside->SGC_CBP30

This compound inhibits CBP/p300 bromodomain interaction with acetylated histones.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using this compound in cell-based assays, including ChIP-seq experiments.

Table 1: this compound Inhibitory Activity

TargetIC50KdReference(s)
CREBBP (CBP)21 nM21 nM[1][2][3][10]
EP300 (p300)38 nM32 nM[1][2][3][10]

Table 2: Recommended Conditions for Cell Treatment Prior to ChIP-seq

Cell Line ExamplesThis compound ConcentrationIncubation TimeDownstream ApplicationReference(s)
LP-1 (Multiple Myeloma)2.5 µM6 hoursRNA-seq, ChIP-seq[11]
Human Fibroblasts0.5 µM6 daysATAC-seq, ChIP-seq[4]
AMO1 (Human)2.7 µM (EC50)6 hoursMYC expression assay[10]
RKO (Human)1.5 µM (IC50)24 hours (preincubation)p53 activity assay[10]
U2OS, HeLa20 µM6 hoursCytotoxicity assays[10]

Note: The optimal concentration and incubation time for this compound should be empirically determined for each cell line and experimental goal. A dose-response and time-course experiment is recommended.

Experimental Protocol: ChIP-seq to Assess the Effect of this compound

This protocol outlines the steps for treating cells with this compound followed by a standard ChIP-seq procedure to analyze changes in protein-DNA interactions or histone modifications.

ChIP_seq_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_chip 2. Chromatin Immunoprecipitation cluster_sequencing 3. Sequencing & Analysis Cell_Culture Culture cells to ~80-90% confluency SGC_Treatment Treat with this compound (and vehicle control) Cell_Culture->SGC_Treatment Crosslinking Cross-link proteins to DNA (e.g., with formaldehyde) Lysis_Sonication Cell Lysis and Chromatin Shearing Crosslinking->Lysis_Sonication Immunoprecipitation Immunoprecipitation with specific antibody Lysis_Sonication->Immunoprecipitation Washes Wash to remove non-specific binding Immunoprecipitation->Washes Elution_Reverse Elution and Reverse Cross-linking Washes->Elution_Reverse DNA_Purification DNA Purification Elution_Reverse->DNA_Purification Library_Prep Library Preparation DNA_Purification->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling, etc.) Sequencing->Data_Analysis

General workflow for a ChIP-seq experiment following this compound treatment.
Materials

  • This compound (and appropriate solvent, e.g., DMSO)

  • Cell culture reagents

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • PBS (phosphate-buffered saline)

  • Cell lysis and wash buffers (see specific ChIP-seq protocol for recipes)

  • Protease and phosphatase inhibitors

  • ChIP-grade antibody against the protein of interest (e.g., H3K27ac, CREBBP, EP300, or a transcription factor)

  • Protein A/G magnetic beads

  • DNA purification kit

  • Reagents for NGS library preparation

Detailed Methodology

Part 1: Cell Treatment with this compound

  • Cell Culture: Plate cells and grow them to the desired confluency (typically 80-90%). The number of cells required will depend on the abundance of the target protein, with typical ranges from 1x10^6 to 1x10^8 cells per ChIP reaction.[5]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For example, to make a 10 mM stock, dissolve 1 mg of this compound (MW: 509 g/mol ) in 196 µL of DMSO.[3]

  • Cell Treatment:

    • Dilute the this compound stock solution in culture medium to the desired final concentration.

    • As a negative control, prepare a vehicle-only treatment (e.g., DMSO at the same final concentration as the this compound treatment).

    • Replace the existing culture medium with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for the desired period.

Part 2: Chromatin Immunoprecipitation (ChIP)

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10-20 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells and lyse them using appropriate buffers to isolate the nuclei.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a suitable buffer and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Take an aliquot of the sheared chromatin to serve as the "input" control.

    • Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific for the target protein.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

  • Washes:

    • Wash the beads several times with a series of stringent wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification:

    • Purify the DNA using a spin column or phenol-chloroform extraction.

Part 3: Library Preparation and Sequencing

  • Library Preparation: Prepare a sequencing library from the purified ChIP DNA and input DNA using a commercial kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

Part 4: Data Analysis

  • Read Mapping: Align the sequencing reads to the appropriate reference genome.

  • Peak Calling: Identify regions of the genome that are significantly enriched in the ChIP sample compared to the input control.

  • Differential Binding Analysis: Compare the peak profiles between the this compound-treated and vehicle-treated samples to identify genomic regions where protein binding is altered.

  • Downstream Analysis: Perform further analyses such as motif discovery, gene ontology analysis, and pathway analysis to understand the biological significance of the observed changes.

By following these protocols, researchers can effectively use this compound to investigate the critical roles of CBP/p300 in regulating the epigenetic landscape and gene expression.

References

Application Notes and Protocols for SGC-CBP30 Treatment in Gene Expression Analysis by RT-qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SGC-CBP30 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the E1A binding protein p300[1][2][3]. These two proteins are highly homologous histone acetyltransferases (HATs) that function as key transcriptional co-activators in various cellular processes, including cell growth, differentiation, and apoptosis[1][4]. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine (B10760008) residues on histones, a crucial step for the recruitment of the transcriptional machinery and subsequent gene expression[5][6]. By competitively inhibiting this interaction, this compound effectively modulates the expression of genes regulated by CBP/p300, making it a valuable chemical probe for studying epigenetic regulation and a potential therapeutic agent in diseases such as cancer and inflammation[1][7][8][9].

This document provides a detailed protocol for utilizing this compound to study its effects on gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Mechanism of Action

This compound prevents the "reading" of acetylated histone marks by the CBP/p300 bromodomain. This inhibition leads to a reduction in the recruitment of the transcriptional machinery to target gene promoters and enhancers, resulting in decreased histone H3 lysine 27 acetylation (H3K27Ac) and subsequent downregulation of gene expression[5][10][11]. The mechanism is depicted in the signaling pathway diagram below.

SGC-CBP30_Mechanism_of_Action Mechanism of this compound Action cluster_0 Normal Gene Activation cluster_1 Inhibition by this compound Histone Acetylated Histone CBP_p300 CBP/p300 Histone->CBP_p300 Binds to Bromodomain Transcription_Machinery Transcription Machinery CBP_p300->Transcription_Machinery Recruits Gene_Expression Target Gene Expression Transcription_Machinery->Gene_Expression Initiates SGC_CBP30 This compound CBP_p300_inhibited CBP/p300 SGC_CBP30->CBP_p300_inhibited Inhibits Bromodomain No_Gene_Expression Downregulated Gene Expression CBP_p300_inhibited->No_Gene_Expression Prevents Recruitment

Caption: Mechanism of this compound in inhibiting gene expression.

Quantitative Data Summary

This compound exhibits high potency and selectivity for the bromodomains of CBP and p300. Its effect on the expression of key downstream target genes has been quantified in various studies.

Table 1: Binding Affinity and Potency of this compound

TargetAssayIC50 / KdReference
CBPCell-free21 nM (IC50)[1][2][3]
p300Cell-free38 nM (IC50)[1][2][3]
CBPDissociation Constant21 nM (Kd)[8][12]
p300Dissociation Constant32 nM (Kd)[8][12]
BRD4(1)->40-fold selectivity over CBP[2][8][12]
BRD4(2)->250-fold selectivity over CBP[2][12]

Table 2: Effect of this compound on Target Gene Expression

Cell LineTreatmentTarget GeneExpression Change (log2 Fold Change)Reference
LP-12.5 µM this compound for 6 hrIRF4~ -1.5[13]
OPM22.5 µM this compound for 6 hrIRF4~ -1.0[13]
LP-12.5 µM this compound for 6 hrMYC~ -1.0[13]
AMO12.7 µM this compound for 6 hrMYCEC50 for reduction[2]

Experimental Protocol: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to treat cultured cells with this compound and subsequently analyze the expression of target genes using RT-qPCR.

1. Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Cell line of interest (e.g., LP-1, HeLa, MDA-MB-453)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol, RNeasy Kit)

  • DNase I, RNase-free

  • Reverse transcription kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT))

  • qPCR master mix (containing SYBR Green or compatible with a probe-based assay)

  • Nuclease-free water

  • Forward and reverse primers for target gene(s) and reference gene(s) (e.g., GAPDH, ACTB)

2. This compound Stock Solution Preparation

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 509.04 g/mol ) in 196 µL of DMSO.[1]

  • Gently vortex or sonicate until fully dissolved.

  • Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to several months.[1][3]

3. Cell Culture and Treatment

  • Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Allow cells to adhere and grow overnight (for adherent cells).

  • Prepare fresh dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.5 µM, 2.5 µM, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).

  • Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours). The optimal time should be determined empirically or based on literature for the specific gene of interest.[13]

4. RNA Extraction and DNase Treatment

  • After incubation, harvest the cells. For adherent cells, wash with PBS and lyse directly in the plate. For suspension cells, pellet by centrifugation and wash with PBS before lysis.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • To eliminate any contaminating genomic DNA, treat the extracted RNA with DNase I.

  • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

5. Reverse Transcription (cDNA Synthesis)

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

  • Follow the manufacturer's protocol, typically involving the incubation of RNA with reverse transcriptase, dNTPs, and primers at a specific temperature program.

  • Dilute the resulting cDNA with nuclease-free water (e.g., a 1:10 dilution) for use in qPCR.

6. Quantitative PCR (qPCR)

  • Prepare the qPCR reaction mix. For a typical 20 µL reaction, this includes:

    • 10 µL of 2x qPCR master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

  • Run the qPCR reactions in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

7. Data Analysis

  • Determine the cycle threshold (Ct) values for your target and reference genes in both the this compound-treated and vehicle-treated samples.

  • Calculate the relative gene expression using the ΔΔCt method:

    • ΔCt = Ct(target gene) - Ct(reference gene)

    • ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control sample)

    • Fold Change = 2-ΔΔCt

  • Present the data as fold change or log2(fold change) relative to the vehicle control.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

RT-qPCR_Workflow This compound RT-qPCR Experimental Workflow start Start: Cell Culture treatment Treat Cells with this compound and Vehicle Control start->treatment harvest Harvest Cells treatment->harvest rna_extraction Total RNA Extraction & DNase Treatment harvest->rna_extraction quality_control RNA Quality & Quantity Check (A260/A280) rna_extraction->quality_control cdna_synthesis Reverse Transcription (cDNA Synthesis) quality_control->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end_node End: Relative Gene Expression Results data_analysis->end_node

Caption: Workflow for gene expression analysis using this compound and RT-qPCR.

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
High Ct values or no amplification - Poor RNA quality/quantity- Inefficient reverse transcription- qPCR inhibitors present- Incorrect primer design- Re-extract RNA and ensure high purity.- Use a fresh reverse transcription kit.- Dilute cDNA to reduce inhibitor concentration.- Validate primer efficiency with a standard curve.
High variability between replicates - Pipetting errors- Inconsistent cell numbers- Cell health issues- Use a master mix for qPCR setup.- Ensure accurate cell counting and plating.- Monitor cell morphology and viability.
Amplification in No-Template Control (NTC) - Contamination of reagents or workspace- Use filter tips and dedicated pipettes.- Decontaminate workspace and equipment.- Use fresh, nuclease-free water.
Unexpected gene upregulation - Off-target effects of this compound- Indirect cellular response- Cell-type specific effects- Validate findings with a second CBP/p300 inhibitor.- Perform a time-course experiment to distinguish direct vs. indirect effects.- Consult literature for known effects in your cell model.

This compound is a valuable tool for investigating the role of CBP/p300 in gene regulation. The provided protocol for RT-qPCR analysis offers a robust framework for researchers to quantify the impact of CBP/p300 bromodomain inhibition on the expression of specific genes. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Western Blot Analysis Following SGC-CBP30 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by modifying chromatin structure.[3] The bromodomain of CBP/p300 recognizes and binds to acetylated lysine (B10760008) residues on histones, a key step in the recruitment of the transcriptional machinery to gene promoters and enhancers.[3] By competitively binding to this bromodomain, this compound disrupts the interaction between CBP/p300 and acetylated chromatin, leading to the modulation of gene expression.[3] This inhibitory activity has demonstrated significant anti-inflammatory and anti-cancer effects, making this compound a valuable tool for studying the therapeutic potential of targeting these epigenetic regulators.

Western blotting is an essential technique for elucidating the molecular effects of this compound treatment. This method allows for the sensitive and specific quantification of changes in the expression and post-translational modifications of key proteins in signaling pathways regulated by CBP/p300. These application notes provide detailed protocols for performing Western blot analysis to investigate the impact of this compound on target protein expression and signaling pathways.

Data Presentation: Quantitative Analysis of Protein Expression Changes

The following tables summarize quantitative data from Western blot analyses of various cell lines treated with this compound. The data illustrates the dose-dependent effects of the inhibitor on key protein targets.

Cell LineTreatmentTarget ProteinChange in Protein Level (Fold Change vs. Control)Reference
Multiple Myeloma (LP-1)2.5 µM this compound for 6 hoursMYC~0.5-fold decrease[4]
Multiple Myeloma (LP-1)2.5 µM this compound for 6 hoursIRF4~0.7-fold decrease[4]
Multiple Myeloma (KMS-12-BM)IC50 this compound for 48 hoursMYCSignificant decrease[5]
Multiple Myeloma (KMS-12-BM)IC50 this compound for 48 hoursIRF4Slight decrease (~0.7-fold)[5]
Multiple Myeloma (NCI-H929)IC50 this compound for 72 hoursMYCNear complete abrogation[5]
Multiple Myeloma (NCI-H929)IC50 this compound for 72 hoursIRF4Slight decrease (~0.8-fold)[5]
Cell LineTreatmentTarget Protein ModificationChange in Protein Modification Level (Fold Change vs. Control)Reference
Human Dermal Fibroblasts0.5 µM this compound for 6 daysHistone H3 Lysine 27 Acetylation (H3K27ac) at specific gene promotersSignificant decrease
Hematological Malignancy ModelsGNE-049 (a similar CBP/p300 bromodomain inhibitor)H3K27ac at enhancersSelective and significant loss[6]

Signaling Pathways and Experimental Workflows

The IRF4/MYC Oncogenic Axis in Multiple Myeloma

In multiple myeloma, this compound has been shown to suppress the IRF4/MYC oncogenic axis.[4] IRF4 is a key transcription factor for the survival of multiple myeloma cells, and it directly regulates the expression of MYC, a critical oncogene. This compound treatment leads to a reduction in both IRF4 and MYC protein levels.[4][5]

IRF4_MYC_Axis SGC_CBP30 This compound CBP_p300 CBP/p300 SGC_CBP30->CBP_p300 inhibits IRF4 IRF4 CBP_p300->IRF4 co-activates MYC MYC IRF4->MYC promotes transcription Proliferation Cell Proliferation & Survival MYC->Proliferation drives

This compound inhibits the IRF4/MYC oncogenic axis.
The TGF-β/SMAD3 Signaling Pathway

The TGF-β signaling pathway plays a complex role in cancer, and CBP/p300 are known to act as coactivators for SMAD proteins, the key downstream effectors of this pathway.[7][8] Specifically, p300/CBP can acetylate SMAD3, which is crucial for its transcriptional activity.[9] By inhibiting CBP/p300, this compound can potentially modulate the transcriptional output of the TGF-β/SMAD3 pathway.

TGF_beta_SMAD3_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R pSMAD3 p-SMAD3 TGF_beta_R->pSMAD3 phosphorylates SMAD_complex p-SMAD3/SMAD4 Complex pSMAD3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression regulates CBP_p300 CBP/p300 CBP_p300->SMAD_complex co-activates/ acetylates SGC_CBP30 This compound SGC_CBP30->CBP_p300 inhibits

This compound modulates the TGF-β/SMAD3 signaling pathway.
Western Blot Experimental Workflow

The following diagram outlines the general workflow for Western blot analysis after this compound treatment.

Western_Blot_Workflow cluster_protocol Experimental Protocol A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Blocking, Antibody Incubation) E->F G 7. Signal Detection F->G H 8. Data Analysis (Densitometry) G->H

A typical workflow for Western blot analysis.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)[8]

  • Vehicle control (DMSO)

  • 6-well or 10 cm cell culture plates

Protocol:

  • Seed cells in culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A typical concentration range for in-cell activity is 0.1-10 µM.[10] A vehicle control with the same final concentration of DMSO should be prepared.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration. Treatment times can range from a few hours (e.g., 6 hours) to several days, depending on the experimental goals and the stability of the target proteins.[4]

Cell Lysis and Protein Extraction

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • After treatment, place the culture plates on ice.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.

Protein Quantification

Materials:

  • BCA Protein Assay Kit

  • Microplate reader

Protocol:

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent SDS-PAGE.

SDS-PAGE and Protein Transfer

Materials:

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (appropriate acrylamide (B121943) percentage for the target protein's molecular weight)

  • Running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Protein ladder

Protocol:

  • Prepare protein samples for loading by mixing the calculated volume of lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein for each sample into the wells of the SDS-PAGE gel, along with a protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Activate the PVDF membrane by briefly immersing it in methanol.

  • Assemble the transfer stack according to the instructions for your transfer apparatus.

  • Transfer the proteins from the gel to the membrane.

Immunoblotting and Signal Detection

Materials:

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-MYC, anti-IRF4, anti-H3K27ac, anti-p-SMAD3) and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically based on the manufacturer's datasheet.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate and incubate the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system.

Data Analysis
  • Quantify the band intensities for the target protein and the loading control in each lane using densitometry software (e.g., ImageJ).

  • Normalize the band intensity of the target protein to the intensity of the corresponding loading control band to correct for loading variations.

  • Calculate the fold change in protein expression in this compound-treated samples relative to the vehicle-treated control.

References

Application Notes and Protocols: SGC-CBP30 in Combination with Other Epigenetic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the CREB-binding protein (CBP) and p300, which are critical transcriptional co-activators and histone acetyltransferases (HATs).[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer.[1][2] Emerging evidence suggests that combining this compound with other epigenetic inhibitors, such as those targeting Bromodomain and Extra-Terminal (BET) proteins or Histone Deacetylases (HDACs), can lead to synergistic anti-cancer effects. This document provides detailed application notes and protocols for studying the combination of this compound with other epigenetic inhibitors.

Mechanism of Action and Rationale for Combination Therapies

This compound competitively binds to the acetyl-lysine binding pockets of CBP and p300 bromodomains, preventing their interaction with acetylated histones and other proteins.[3][4] This disrupts the formation of active transcription complexes at enhancers and promoters, leading to the downregulation of key oncogenes like MYC and IRF4.[5][6]

Combination with BET Inhibitors:

BET inhibitors, such as JQ1 and OTX015, target the bromodomains of BRD2, BRD3, and BRD4. Like CBP/p300, BET proteins are "readers" of histone acetylation and are crucial for the transcription of oncogenes, including MYC.[7] The combination of this compound and a BET inhibitor provides a dual blockade of oncogenic transcription, often resulting in synergistic effects on cancer cell proliferation and survival.[5][8] This approach is particularly effective in hematological malignancies like multiple myeloma, where the IRF4/MYC axis is a key dependency.[6][7]

Combination with HDAC Inhibitors:

Histone deacetylase (HDAC) inhibitors increase global histone acetylation levels, which can have complex effects on gene expression. While seemingly counterintuitive, combining HDAC inhibitors with bromodomain inhibitors like this compound can be a powerful strategy. The increased acetylation induced by HDAC inhibitors may enhance the dependency of cancer cells on bromodomain-containing proteins to read these marks, thus sensitizing them to inhibitors like this compound. This combination can lead to synthetic lethality in certain cancer types, such as glioblastoma.[9]

Signaling Pathways

The combination of this compound with other epigenetic inhibitors, particularly BET inhibitors, converges on the downregulation of the IRF4/MYC oncogenic axis, which is critical for the survival of multiple myeloma cells.[6][7]

SGC-CBP30_Combination_Signaling This compound Combination Signaling Pathway SGC_CBP30 This compound CBP_p300 CBP/p300 Bromodomains SGC_CBP30->CBP_p300 Inhibits BETi BET Inhibitor (e.g., JQ1) BRD4 BRD4 BETi->BRD4 Inhibits IRF4_Enhancer IRF4 Enhancer CBP_p300->IRF4_Enhancer Activates MYC_Enhancer MYC Enhancer BRD4->MYC_Enhancer Activates IRF4 IRF4 Transcription IRF4_Enhancer->IRF4 MYC MYC Transcription MYC_Enhancer->MYC IRF4->MYC Positive Feedback Cell_Cycle Cell Cycle Arrest IRF4->Cell_Cycle Apoptosis Apoptosis IRF4->Apoptosis MYC->IRF4 Positive Feedback MYC->Cell_Cycle MYC->Apoptosis

Caption: this compound and BET inhibitor combination pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound alone and in combination with other inhibitors.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 / KdReference
CBP BromodomainCell-free21 nM (IC50)[10]
p300 BromodomainCell-free38 nM (IC50)[10]
CBP BromodomainIsothermal Titration Calorimetry21 nM (Kd)[5]
p300 BromodomainIsothermal Titration Calorimetry32 nM (Kd)[5]
BRD4(1) BromodomainCell-free>40-fold selectivity over CBP[5]
p53 activity (Doxorubicin induced)Luciferase Reporter Assay1.5 µM (IC50)[10]
MYC expression (AMO1 cells)Quantigene Plex Assay2.7 µM (EC50)[10]
CBP-Histone H3.3 BindingBRET Assay2.8 µM (IC50)[10]

Table 2: Combination Effects of this compound with BET Inhibitors in Multiple Myeloma (MM) Cell Lines

Cell LineCombinationEffectObservationReference
MM cell linesThis compound + JQ1Synergistic CytotoxicityEnhanced reduction in cell viability compared to single agents.[7]
LP-1This compound (2.5 µM)Gene ExpressionDownregulation of IRF4 and MYC mRNA.[1]
LP-1This compound (2.5 µM)Cell CycleG0/G1 arrest.[1]
MM cell linesThis compound + JQ1ApoptosisSlight increase in apoptosis (up to 30% reduction in IRF4 protein).[7]

Experimental Protocols

General Guidelines for this compound and Combination Partner Preparation
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[8] Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

  • Combination Partner Stock Solution: Prepare stock solutions of other epigenetic inhibitors (e.g., JQ1, Panobinostat) in their recommended solvent (usually DMSO) at a high concentration.

  • Working Solutions: On the day of the experiment, dilute the stock solutions to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.[8]

Protocol 1: Cell Viability Assay (e.g., MTT or Resazurin)

This protocol is designed to assess the effect of this compound in combination with another epigenetic inhibitor on cancer cell proliferation and viability.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate (e.g., 5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound, combination inhibitor, or both Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_Reagent Add MTT or Resazurin reagent Incubate_48_72h->Add_Reagent Incubate_1_4h Incubate for 1-4h Add_Reagent->Incubate_1_4h Read_Absorbance Read absorbance/fluorescence Incubate_1_4h->Read_Absorbance Analyze_Data Analyze data and determine synergy (e.g., Bliss independence model) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and combination inhibitor stock solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination inhibitor, both alone and in combination, in complete culture medium. Include a vehicle control (DMSO).

  • Remove the culture medium from the cells and add 100 µL of the drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator.[3]

  • Add 10 µL of MTT solution (5 mg/mL) or 20 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.[11]

  • If using MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[11]

  • Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be calculated using methods such as the Bliss independence model.[12]

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol is for analyzing changes in the protein levels of key signaling molecules like MYC and IRF4 following treatment.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MYC, anti-IRF4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, the combination inhibitor, or both for the desired time (e.g., 24, 48, or 72 hours).[7]

  • Harvest cells, wash with cold PBS, and lyse in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[3]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying changes in mRNA levels of target genes such as MYC and IRF4.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound, the combination inhibitor, or both for a shorter duration (e.g., 6 hours) to assess direct transcriptional effects.[1]

  • Harvest cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 4: Chromatin Immunoprecipitation (ChIP-seq)

This protocol is for identifying the genomic binding sites of CBP/p300 and assessing how this compound, alone or in combination, affects their localization and histone acetylation marks (e.g., H3K27ac).

ChIP_seq_Workflow ChIP-seq Workflow Start Start Cell_Treatment Treat cells with inhibitors Start->Cell_Treatment Crosslinking Crosslink proteins to DNA (Formaldehyde) Cell_Treatment->Crosslinking Chromatin_Shearing Shear chromatin (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with specific antibody (e.g., anti-CBP) Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking Reverse crosslinks and purify DNA Immunoprecipitation->Reverse_Crosslinking Library_Prep Prepare sequencing library Reverse_Crosslinking->Library_Prep Sequencing High-throughput sequencing Library_Prep->Sequencing Data_Analysis Data analysis (peak calling, etc.) Sequencing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a ChIP-seq experiment.

Materials:

  • Treated and control cells

  • Formaldehyde (B43269)

  • Glycine

  • Lysis and wash buffers

  • Sonicator

  • ChIP-grade antibodies (e.g., anti-CBP, anti-p300, anti-H3K27ac)

  • Protein A/G magnetic beads

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • NGS library preparation kit

Procedure:

  • Treat cells with this compound, the combination inhibitor, or both for the desired time.

  • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitate the chromatin with a specific antibody overnight at 4°C.

  • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the crosslinks by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.[13]

  • Purify the DNA using a DNA purification kit.

  • Prepare a sequencing library and perform high-throughput sequencing.

  • Analyze the sequencing data to identify protein binding sites and changes in histone modifications.

Conclusion

The combination of this compound with other epigenetic inhibitors, such as BET and HDAC inhibitors, represents a promising therapeutic strategy for various cancers. The protocols and data presented in these application notes provide a framework for researchers to investigate the synergistic effects and underlying mechanisms of these combination therapies. Careful experimental design and data analysis are crucial for elucidating the full potential of targeting multiple epigenetic pathways simultaneously.

References

Application Notes and Protocols: FRAP Assays for SGC-CBP30 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a central role in regulating gene expression.[1][2] They function in part by recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins via their bromodomain, a specialized protein module.[3][4] This interaction is critical for chromatin remodeling and the recruitment of the transcriptional machinery.[5] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[5][6]

SGC-CBP30 is a potent and selective chemical probe that competitively inhibits the bromodomains of CBP and p300, preventing them from binding to acetylated histones.[7][8] Fluorescence Recovery After Photobleaching (FRAP) is a powerful, microscopy-based technique used to measure the mobility of fluorescently labeled molecules within a living cell.[9][10] By measuring changes in protein dynamics, FRAP can be effectively used to quantify the engagement of a drug with its intracellular target.

These notes provide a detailed protocol for using a FRAP assay to measure the target engagement of this compound with the CBP bromodomain in live cells. The principle relies on the displacement of a GFP-tagged CBP bromodomain construct from its relatively immobile, chromatin-bound state by this compound, leading to an increase in its mobility and a faster rate of fluorescence recovery.[3][11]

Principle of Target Engagement Measurement via FRAP

In the absence of an inhibitor, a fusion protein like GFP-CBP binds to acetylated histones on chromatin. This bound state renders the protein relatively immobile within the nucleus. During a FRAP experiment, when a region of the nucleus is photobleached, the recovery of fluorescence is slow, as it depends on the slow dissociation of unbleached GFP-CBP from chromatin outside the bleached area and its subsequent diffusion into it.

When cells are treated with this compound, the inhibitor occupies the acetyl-lysine binding pocket of the CBP bromodomain. This competitively displaces GFP-CBP from chromatin, resulting in a larger pool of freely diffusing GFP-CBP in the nucleoplasm. This increased mobility leads to a significantly faster fluorescence recovery after photobleaching.[11] By quantifying the recovery half-time (t½), researchers can directly measure the extent of this compound target engagement.

Signaling and Inhibition Pathway

CBP30_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Histone Acetylated Histones (on Chromatin) CBP30 CBP/p300 (Bromodomain) Histone->CBP30 recognizes Transcription Transcriptional Machinery CBP30->Transcription recruits Gene Gene Expression Transcription->Gene activates Inhibitor This compound Inhibitor->CBP30 binds & inhibits

Caption: this compound competitively inhibits the CBP/p300 bromodomain, blocking chromatin binding.

Quantitative Data for this compound

The following tables summarize the binding affinity and cellular activity of this compound.

Table 1: In Vitro Binding Affinity

Target Method Kd / IC50 (nM) Reference
CBP Bromodomain Kd 21 [8]
p300 Bromodomain Kd 32 [8]
CBP Bromodomain IC50 21 - 69 [7]
p300 Bromodomain IC50 38 [7]

| BRD4(1) | Selectivity | >40-fold vs CBP |[8] |

Table 2: Cellular FRAP Assay Parameters & Expected Results

Condition This compound Conc. Expected Recovery t½ Expected Mobile Fraction Interpretation
Vehicle Control 0 µM (DMSO) Slower Lower GFP-CBP is largely chromatin-bound and immobile.

| Treated | 1 µM | Faster | Higher | this compound displaces GFP-CBP from chromatin, increasing mobility.[12] |

Experimental Workflow

FRAP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_frap FRAP Steps cluster_analysis Analysis A 1. Cell Culture (Seed cells on imaging plates) B 2. Transfection (Express GFP-CBP Bromodomain) A->B C 3. Treatment (Add this compound or Vehicle) B->C D 4. FRAP Imaging C->D E 5. Data Analysis (Generate recovery curves) D1 Pre-Bleach (Acquire baseline images) D2 Photobleach (Bleach ROI with high laser power) D1->D2 D3 Post-Bleach (Time-lapse imaging of recovery) D2->D3 F 6. Quantification (Calculate t½ and mobile fraction) E->F

Caption: Workflow for measuring this compound target engagement using a FRAP assay.

Detailed Experimental Protocols

Part 1: Cell Culture and Transfection
  • Materials:

    • HEK293, U2OS, or other suitable adherent cell line.

    • Glass-bottom imaging dishes (e.g., 35 mm).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Plasmid DNA: A construct expressing the human CBP bromodomain fused to EGFP (e.g., pEGFP-C1-CBP-Brd).

    • Transfection reagent (e.g., Lipofectamine 3000).

    • Phosphate-Buffered Saline (PBS).

  • Protocol:

    • One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.

    • On the day of transfection, transfect the cells with the GFP-CBP bromodomain plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Allow cells to express the fusion protein for 24-48 hours post-transfection. Expression should be nuclear and may show some localization to chromatin.

Part 2: this compound Treatment
  • Materials:

    • This compound (≥98% purity).

    • DMSO (cell culture grade).

    • Complete growth medium, pre-warmed to 37°C.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete medium to a final working concentration of 1 µM.[12]

    • Prepare a vehicle control medium containing the same final concentration of DMSO (typically ≤0.1%).

    • Aspirate the old medium from the transfected cells and replace it with the this compound or vehicle control medium.

    • Incubate the cells for at least 1 hour at 37°C and 5% CO₂ before imaging.

Part 3: FRAP Microscopy and Data Acquisition
  • Equipment:

    • Laser scanning confocal microscope equipped with a high-power laser for bleaching (e.g., 488 nm for GFP) and a temperature/CO₂-controlled environmental chamber.

  • Protocol:

    • Mount the imaging dish on the microscope stage and allow the temperature to equilibrate to 37°C.

    • Identify a transfected cell with moderate, stable expression of the GFP-CBP protein in the nucleus.

    • Pre-Bleach Imaging: Acquire 5-10 images at a low laser power (e.g., 1-5% transmission) to establish a baseline fluorescence intensity.

    • Photobleaching: Define a circular or rectangular Region of Interest (ROI) within the nucleus. Bleach the ROI using a short, high-intensity pulse from the 488 nm laser (e.g., 100% transmission for 0.5-2 seconds).

    • Post-Bleach Imaging: Immediately after bleaching, begin acquiring a time-lapse series of images at the same low laser power used for pre-bleach imaging. The acquisition speed should be rapid initially (e.g., every 200 ms (B15284909) for the first 10 seconds) and can be slowed for the remainder of the recovery (e.g., every 1-2 seconds for 1-2 minutes).

Part 4: Data Analysis and Quantification
  • Software:

    • Image analysis software such as ImageJ/Fiji, MATLAB, or the microscope's proprietary software.

  • Protocol:

    • Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.

    • Normalization: Correct the intensity data for photofading that occurs during post-bleach acquisition. The normalized intensity F(t) is calculated using the formula: F(t) = [ (ROI(t) - BG(t)) / (Control(t) - BG(t)) ] / [ (ROI(pre) - BG(pre)) / (Control(pre) - BG(pre)) ] Where ROI(t) is the ROI intensity at time t, Control(t) is the control region intensity, BG(t) is the background intensity, and 'pre' denotes the average pre-bleach values.

    • Curve Fitting: Plot the normalized intensity over time and fit the recovery data to a one- or two-component exponential model to determine the recovery half-time (t½) and the mobile fraction (Mf).

      • Recovery Half-Time (t½): The time it takes for the fluorescence in the ROI to recover to 50% of its final post-bleach intensity. A shorter t½ indicates faster mobility and successful target engagement.

      • Mobile Fraction (Mf): The percentage of the fluorescent protein pool that is free to move and participate in recovery. It is calculated as Mf = (F(∞) - F(0)) / (F(pre) - F(0)), where F(∞) is the final plateau intensity and F(0) is the intensity immediately after bleaching. An increase in the mobile fraction suggests displacement from an immobile substrate.

    • Statistical Analysis: Compare the t½ and Mf values between vehicle-treated and this compound-treated cells using appropriate statistical tests (e.g., Student's t-test). A statistically significant decrease in t½ provides strong evidence of target engagement.

References

Application Notes and Protocols for SGC-CBP30 in T-Cell Differentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CBP30 is a potent and selective small molecule inhibitor that targets the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and p300 (EP300).[1][2] Unlike inhibitors that target the catalytic histone acetyltransferase (HAT) domain, this compound specifically prevents these proteins from acting as "readers" of acetylated lysine (B10760008) residues on histones and other proteins.[3] This mechanism disrupts the recruitment of transcriptional machinery to chromatin, thereby modulating the expression of specific genes.[3][4]

In the context of immunology, particularly T-cell biology, the CBP/p300 coactivators are crucial for orchestrating the gene expression programs that define the differentiation and function of various T-helper (Th) subsets.[5] this compound has emerged as a critical chemical probe for dissecting these pathways, with significant findings related to the suppression of pro-inflammatory Th17 cell responses, making it a valuable tool for studying autoimmune diseases and inflammation.[2][6]

Mechanism of Action

CBP and p300 are essential coactivators that link transcription factors to the basal transcription machinery. Their bromodomains recognize and bind to acetylated lysine residues on histone tails, a key step in facilitating chromatin accessibility and subsequent gene transcription.[1][5]

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket within the CBP/p300 bromodomain.[3] By occupying this site, it prevents CBP/p300 from docking onto acetylated chromatin, thereby inhibiting the assembly of active transcription complexes at specific gene loci, such as the promoters and enhancers of key cytokines.[3][6] This leads to a highly specific, yet potent, modulation of gene expression programs controlled by CBP/p300, with a more restricted transcriptional impact compared to broader epigenetic inhibitors like the pan-BET inhibitor, JQ1.[2][7]

SGC_CBP30_Mechanism cluster_0 Normal Transcriptional Activation cluster_1 Chromatin cluster_2 Inhibition by this compound cluster_3 Chromatin TF Transcription Factor CBP_p300 CBP/p300 TF->CBP_p300 recruits PolII RNA Pol II Complex CBP_p300->PolII activates P1 BRD Bromodomain Histone Histone Tail BRD->Histone binds to HAT HAT Domain P2 Ac Ac Histone->Ac TF_i Transcription Factor CBP_p300_i CBP/p300 TF_i->CBP_p300_i recruits P3 PolII_i RNA Pol II Complex CBP_p300_i->PolII_i activation reduced BRD_i Bromodomain Histone_i Histone Tail BRD_i->Histone_i binding inhibited HAT_i HAT Domain SGC_CBP30 This compound SGC_CBP30->BRD_i blocks Ac_i Ac Histone_i->Ac_i

This compound competitively inhibits the CBP/p300 bromodomain, preventing chromatin binding.

Application in T-Cell Differentiation

The differentiation of naive CD4+ T cells into distinct effector lineages, such as Th1, Th2, and Th17, or into regulatory T cells (Tregs), is governed by specific cytokines and transcription factors.[8][9] The Th17 lineage, characterized by the production of IL-17A, is critical for host defense but is also a major driver of pathology in numerous autoimmune diseases.[10]

Studies have shown that the transcriptional coactivator p300 is a key facilitator of Th17 differentiation, binding directly to the Il17a gene promoter.[2] this compound has been demonstrated to potently suppress human Th17 responses.[2][6] By inhibiting the CBP/p300 bromodomain, this compound reduces the secretion of IL-17A and other pro-inflammatory cytokines from Th17 cells, including those from patients with ankylosing spondylitis and psoriatic arthritis.[2][6] This makes this compound an invaluable tool for investigating Th17-mediated diseases and exploring CBP/p300 bromodomain inhibition as a therapeutic strategy.[6]

This compound inhibits CBP/p300, a coactivator required for Th17 differentiation.

Quantitative Data

Table 1: Inhibitor Potency (IC₅₀)
Target BromodomainIC₅₀ Value (nM)Reference(s)
CREBBP (CBP)21 - 69[1]
EP300 (p300)38[1][3][4]
Table 2: Recommended Concentrations for In Vitro Assays
Assay TypeRecommended Concentration RangeNotesReference(s)
General Cell-Based Assays0.1 - 10 µMOptimal concentration should be determined empirically.[3][6]
Th17 Cytokine Inhibition1 nM - 10 µMDose-dependent inhibition of IL-17A observed.[6]
Multiple Myeloma Cell Lines~2.5 µMUsed for gene expression and cell cycle analysis.[11]
Cellular Reprogramming0.5 µMFound to be a potent concentration for enhancing reprogramming.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is supplied as a crystalline solid.[1] To prepare a 10 mM stock solution, reconstitute 1 mg of the compound (MW: 509 g/mol ) in 196 µL of high-purity DMSO.[1]

  • Solubility: this compound is soluble in DMSO up to at least 19 mM.[1]

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from direct light.[1][3]

  • Working Dilution: For cell culture experiments, dilute the stock solution into the culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to prevent cellular toxicity.[1]

Protocol 2: In Vitro Th17 Differentiation and this compound Treatment

This protocol is adapted from methodologies used in studies of human T-cell differentiation.[2][8]

  • Isolation of Naive CD4+ T Cells:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for naive CD4+ T cells (CD4+CD45RA+) using a negative selection magnetic bead-based kit, following the manufacturer's instructions. Purity should be >90%.[2]

  • Cell Culture and Th17 Polarization:

    • Plate the naive CD4+ T cells in a 96-well plate at a density of 5 x 10⁴ cells per well in complete RPMI-1640 medium.[2]

    • Activate the T cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL).

    • To drive Th17 differentiation, add the following polarizing cytokines and antibodies to the culture:

      • TGF-β (e.g., 1-5 ng/mL)

      • IL-6 (e.g., 10-25 ng/mL)

      • IL-1β (e.g., 10-20 ng/mL)

      • IL-23 (e.g., 10-20 ng/mL)

      • Anti-IFN-γ neutralizing antibody (e.g., 1-2 µg/mL)

      • Anti-IL-4 neutralizing antibody (e.g., 1-2 µg/mL)

  • Treatment with this compound:

    • Add this compound to the cultures at the desired final concentrations (e.g., a dose-response from 1 nM to 10 µM).

    • Include a DMSO vehicle control group with the same final DMSO concentration as the highest this compound dose.

  • Incubation:

    • Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • After incubation, collect the cell culture supernatants for cytokine analysis (Protocol 3).

    • Cells can be harvested for flow cytometry to analyze intracellular cytokine expression (e.g., IL-17A) or for RNA/protein extraction.

Protocol 3: Analysis of Cytokine Secretion
  • Supernatant Collection: Centrifuge the 96-well plates from Protocol 2 and carefully collect the supernatants. Store at -80°C until analysis.

  • ELISA: Use a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit for IL-17A to quantify its concentration in the supernatants, following the manufacturer's protocol.

  • Multiplex Assay (Luminex): For simultaneous quantification of multiple cytokines (e.g., IL-17A, IL-17F, IFN-γ, TNF-α), use a multiplex bead-based immunoassay platform.[2] This provides a broader profile of the inhibitor's effect on the T-cell secretome.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Human Whole Blood isolate_pbmc Isolate PBMCs (Density Gradient) start->isolate_pbmc isolate_tcell Isolate Naive CD4+ T Cells (Negative Selection) isolate_pbmc->isolate_tcell plate Plate Cells isolate_tcell->plate activate Activate (α-CD3/α-CD28) + Polarize (Cytokines) plate->activate treat Treat with this compound (Dose Response + Vehicle) activate->treat incubate Incubate (3-5 Days) treat->incubate harvest Harvest Supernatants & Cells incubate->harvest elisa Cytokine Analysis (ELISA / Luminex) harvest->elisa flow Flow Cytometry (Intracellular Staining) harvest->flow rnaseq Transcriptomics (RNA-seq) harvest->rnaseq chip Epigenomics (ChIP-seq/qPCR) harvest->chip

Workflow for studying the effect of this compound on T-cell differentiation.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with SGC-CBP30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Cellular Thermal Shift Assay (CETSA) for verifying the target engagement of SGC-CBP30, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.

The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[1][2][3] When a small molecule like this compound binds to its target protein (CBP/p300) within a cell, the resulting complex is more resistant to heat-induced denaturation.[1][2][3] This change in thermal stability can be quantified to confirm direct physical interaction between the compound and its target in a physiological context.[4][5][6]

This compound: A Selective CBP/p300 Bromodomain Inhibitor

This compound is a chemical probe designed for the selective inhibition of the bromodomains of the transcriptional coactivators CBP and p300.[7][8][9] These proteins are crucial epigenetic regulators involved in gene expression through histone acetylation.[10] Inhibition of the CBP/p300 bromodomain can impact various signaling pathways implicated in cancer and inflammation.[8][10] Verifying that this compound engages its intended targets in cells is a critical step for validating its biological effects.[11][12]

Quantitative Data Summary for this compound

The following tables summarize key quantitative data for this compound from various assays.

Table 1: Binding Affinity and Potency of this compound

TargetAssay TypeValueReference
CBP BromodomainIsothermal Titration Calorimetry (ITC)Kd = 21 nM[13]
p300 BromodomainIsothermal Titration Calorimetry (ITC)Kd = 32 nM[9]
CBP BromodomainBiolayer InterferometryKd = 47 nM[14]
CBP-Histone H3.3 InteractionNanoBRETEC50 = 0.28 µM[7]

Table 2: Selectivity Profile of this compound

Off-TargetAssay TypeValue/SelectivityReference
BRD4(1)Isothermal Titration Calorimetry (ITC)40-fold selective for CBP[9][13]
BRD4(2)Isothermal Titration Calorimetry (ITC)250-fold selective for CBP[9]
Panel of 45 BromodomainsDifferential Scanning Fluorimetry (DSF)Weak activity against BRD2, BRD3, BRD4[14][15]
Adrenergic Receptor α2CRadioligand BindingIC50 = 0.11 µM[16]
Phosphodiesterase-5 (PDE5)Enzyme ActivityIC50 = 0.15 µM[16]

Experimental Protocols

Here we provide detailed protocols for performing CETSA with this compound to determine a melt curve and an isothermal dose-response curve.

Protocol 1: CETSA Melt Curve

This protocol is designed to determine the melting temperature (Tm) of CBP/p300 in the presence and absence of this compound, allowing for the observation of a thermal shift.

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., HEK293T, HeLa, or a multiple myeloma cell line like MM.1S) to 70-80% confluency.[4]

  • Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO, typically <0.1%) for 1-2 hours at 37°C.[2]

2. Cell Harvesting:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape cells into PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes for each temperature point.[3]

3. Heat Shock:

  • Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

  • Immediately cool the tubes on ice for 3 minutes to halt denaturation.[3]

4. Cell Lysis:

  • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

5. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]

6. Quantification of Soluble Protein:

  • Carefully transfer the supernatant containing the soluble protein fraction to new tubes.

  • Determine the protein concentration of each sample.

  • Analyze the amount of soluble CBP or p300 by Western blotting using specific antibodies. A loading control (e.g., GAPDH or Vinculin) should also be probed.[4]

7. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Normalize the intensity of the target protein to the loading control.

  • Plot the normalized band intensity against the corresponding temperature to generate melt curves for both vehicle- and this compound-treated samples. The shift in the curves (ΔTm) indicates target engagement.[4]

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the cellular potency (EC50) of this compound in stabilizing its target at a fixed temperature.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 30 µM) and a vehicle control for 1-2 hours at 37°C.

2. Cell Harvesting and Heat Shock:

  • Harvest cells as described in the melt curve protocol.

  • Heat all samples at a single, constant temperature determined from the melt curve experiment (a temperature on the steep part of the curve, e.g., 52°C) for 3 minutes, followed by cooling on ice.

3. Lysis, Separation, and Quantification:

  • Follow the same procedures for cell lysis, separation of soluble and aggregated proteins, and quantification of soluble CBP/p300 by Western blotting as in the melt curve protocol.

4. Data Analysis:

  • Quantify and normalize the band intensities for the target protein.

  • Plot the normalized amount of soluble protein against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.

Visualizations

Signaling Pathway

CBP_p300_Signaling cluster_0 Cellular Stimuli cluster_1 Transcription Factor Activation cluster_2 Epigenetic Regulation cluster_3 Gene Transcription Growth_Factors Growth Factors, Cytokines Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K) Growth_Factors->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., CREB, p53, NF-κB) Signaling_Cascades->Transcription_Factors CBP_p300 CBP/p300 Transcription_Factors->CBP_p300 Histone Histones CBP_p300->Histone HAT Activity Acetylation Histone Acetylation (H3K27ac) Histone->Acetylation Chromatin_Remodeling Open Chromatin Acetylation->Chromatin_Remodeling SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) Chromatin_Remodeling->Gene_Expression

Caption: Role of CBP/p300 in gene transcription and its inhibition by this compound.

Experimental Workflow

CETSA_Workflow cluster_MeltCurve Protocol 1: Melt Curve cluster_ITDR Protocol 2: Isothermal Dose-Response (ITDR) A1 Treat cells with Vehicle or this compound B1 Aliquot cells A1->B1 C1 Heat at temperature gradient (e.g., 40-70°C) B1->C1 D1 Lyse cells & centrifuge C1->D1 E1 Collect supernatant (soluble proteins) D1->E1 F1 Analyze by Western Blot for CBP/p300 E1->F1 G1 Plot Intensity vs. Temp -> Determine ΔTm F1->G1 A2 Treat cells with This compound serial dilution B2 Aliquot cells A2->B2 C2 Heat at single temperature (from Melt Curve) B2->C2 D2 Lyse cells & centrifuge C2->D2 E2 Collect supernatant (soluble proteins) D2->E2 F2 Analyze by Western Blot for CBP/p300 E2->F2 G2 Plot Intensity vs. [Conc] -> Determine EC50 F2->G2

Caption: Workflow for CETSA Melt Curve and Isothermal Dose-Response (ITDR) experiments.

References

SGC-CBP30: Application Notes and Protocols for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery.[3][4] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this compound effectively disrupts the interaction of CBP/p300 with acetylated histones and other proteins, leading to modulation of gene transcription.[3][5] This document provides detailed application notes and protocols for the use of this compound in primary cell culture, a critical tool for studying cellular processes in a more physiologically relevant context.

Mechanism of Action

This compound specifically targets the bromodomains of CBP and p300, preventing them from "reading" acetylated lysine (B10760008) residues on histones and other proteins.[3][5] This disruption interferes with the recruitment of the transcriptional machinery to gene promoters and enhancers, ultimately leading to a highly specific transcriptional reprogramming.[5][6] Unlike pan-HAT inhibitors, this compound's targeted approach on the reader domain allows for a more nuanced investigation of CBP/p300 function.[5]

cluster_0 Normal Cellular Process cluster_1 With this compound Histone Acetylated Histone CBP_p300 CBP/p300 Histone->CBP_p300 binds to Transcription Gene Transcription CBP_p300->Transcription activates SGC_CBP30 This compound Blocked_CBP_p300 CBP/p300 (Blocked) SGC_CBP30->Blocked_CBP_p300 inhibits No_Transcription Transcription Repressed Blocked_CBP_p300->No_Transcription

This compound Mechanism of Action

Applications in Primary Cell Culture

This compound has been utilized in various primary cell culture systems to investigate its effects on fundamental biological processes.

  • Immunology: In primary human CD4+ T cells, this compound has been shown to suppress the differentiation of Th17 cells and reduce the secretion of IL-17A, a key cytokine in inflammatory responses.[7][8] This makes it a valuable tool for studying autoimmune and inflammatory diseases.

  • Sepsis and Inflammation: Studies using primary murine peritoneal macrophages (MPM) have demonstrated that this compound can inhibit the release of high mobility group box 1 (HMGB1), a critical mediator in sepsis, by blocking its nucleocytoplasmic transport and synthesis.[9]

  • Cellular Reprogramming: this compound has been identified as an enhancer of cellular reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[3]

  • Myogenic Differentiation: In porcine skeletal muscle satellite cells, this compound has been used to investigate the role of H3K27 acetylation in myogenic differentiation.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various assays.

Table 1: Binding Affinity and Inhibitory Concentrations

ParameterTargetValueAssay TypeReference
KdCBP21 nMIsothermal Titration Calorimetry (ITC)[12]
Kdp30032 nMIsothermal Titration Calorimetry (ITC)
IC50CBP21 - 69 nMCell-free assay[2]
IC50p30038 nMCell-free assay[2]
EC50CBP-H3.3 Binding0.28 µMNanoBRET Assay (in HEK293 cells)[6]
EC50MYC expression reduction2.7 µMQuantigene Plex Assay (in AMO1 cells)[13]

Table 2: Selectivity Profile

BromodomainSelectivity over CBP (fold)Assay TypeReference
BRD4(1)40Isothermal Titration Calorimetry (ITC)[12]
BRD4(2)250Not Specified

Experimental Protocols

General Handling and Storage
  • Formulation: this compound is a crystalline solid.[2]

  • Solubility: Soluble in DMSO (≤ 19 mM) and absolute ethanol (B145695) (≤ 9.8 mM).[2]

  • Storage: Store the solid compound at -20°C, protected from light and with a desiccant for long-term stability.[2] Stock solutions in DMSO can be stored at -20°C; it is recommended to aliquot to avoid repeated freeze-thaw cycles.[2]

Preparation of Stock Solutions
  • To prepare a 10 mM stock solution in DMSO, dissolve 1 mg of this compound in 196 µL of DMSO.[2]

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C.

General Protocol for Treating Primary Cells

This protocol provides a general guideline. Optimal conditions (concentration, incubation time) should be determined empirically for each primary cell type and experimental setup.

A 1. Isolate and Culture Primary Cells B 2. Prepare this compound Working Solution A->B C 3. Treat Cells B->C D 4. Incubate C->D E 5. Harvest and Analyze D->E

General Experimental Workflow
  • Cell Seeding: Plate primary cells at the desired density in appropriate culture medium and allow them to adhere or stabilize overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution in fresh culture medium to the desired final concentration immediately before use. It is critical to ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[2]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours (e.g., 6 hours for gene expression analysis) to several days (e.g., 6 days for viability assays), depending on the experiment.[6]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, including:

    • RNA analysis (qRT-PCR, RNA-seq): To assess changes in gene expression.

    • Protein analysis (Western blotting, ELISA): To measure protein levels and cytokine secretion.

    • Chromatin Immunoprecipitation (ChIP-qPCR, ChIP-seq): To investigate changes in histone modifications and protein-DNA interactions.

    • Cell viability and proliferation assays (e.g., Resazurin, MTT): To determine the effect on cell growth.

    • Flow cytometry: For cell cycle analysis and apoptosis assays.

Example Protocol: Inhibition of Inflammatory Response in Primary Macrophages

This protocol is adapted from studies on the effect of this compound on primary murine peritoneal macrophages (MPMs).[9]

  • Isolation of MPMs: Isolate peritoneal macrophages from mice using standard procedures.

  • Cell Culture: Plate MPMs in complete DMEM medium and allow them to adhere for 2-4 hours. Wash to remove non-adherent cells.

  • Pre-treatment: Pre-treat the adherent MPMs with this compound (e.g., 4 µM) or vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 500 ng/mL) or recombinant HMGB1 (e.g., 100-500 ng/mL) for the desired time (e.g., 1-24 hours).

  • Analysis:

    • Cytokine Measurement: Collect the culture supernatant to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.

    • Western Blotting: Lyse the cells to prepare whole-cell extracts. Analyze the phosphorylation status of key signaling proteins (e.g., MAPKs, IKKα/β, IκBα) by Western blotting to assess pathway activation.

    • HMGB1 Release: Measure the concentration of HMGB1 in the culture supernatant by ELISA.

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways by altering the transcriptional landscape.

cluster_pathways Signaling Pathways Modulated by this compound cluster_irf4 Multiple Myeloma cluster_th17 Th17 Differentiation cluster_hmgb1 Inflammatory Response SGC_CBP30 This compound CBP_p300 CBP/p300 Bromodomain SGC_CBP30->CBP_p300 inhibits IRF4 IRF4 Transcription CBP_p300->IRF4 downregulates IL17A IL-17A Secretion CBP_p300->IL17A downregulates HMGB1 HMGB1 Release CBP_p300->HMGB1 downregulates MYC MYC Transcription IRF4->MYC NFkB NF-κB Pathway HMGB1->NFkB MAPK MAPK Pathway HMGB1->MAPK

Key Signaling Pathways Modulated by this compound
  • IRF4/MYC Axis in Multiple Myeloma: In multiple myeloma cells, this compound has been shown to downregulate the expression of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for myeloma cell survival. This, in turn, leads to the suppression of the oncogene c-MYC.[6]

  • Th17 Cell Differentiation: this compound inhibits the production of IL-17A in human Th17 cells, suggesting an important role for CBP/p300 in the transcriptional regulation of this lineage-defining cytokine.[7]

  • HMGB1-Mediated Inflammation: this compound can block HMGB1-induced inflammatory responses by inhibiting the activation of downstream signaling pathways, including the NF-κB and MAPK pathways.[9]

Conclusion

This compound is a powerful and selective tool for investigating the biological roles of the CBP/p300 bromodomains in primary cell cultures. Its ability to modulate specific transcriptional programs provides a unique opportunity to dissect complex cellular processes in a physiologically relevant setting. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any chemical probe, it is essential to include appropriate controls, such as a vehicle control and potentially a negative control compound, to ensure the observed effects are specific to the inhibition of the CBP/p300 bromodomains.

References

Application Notes and Protocols for SGC-CBP30 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SGC-CBP30, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in various animal models. The protocols detailed below are based on established in vivo studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a potent and selective chemical probe that targets the bromodomains of CBP and p300, which are histone acetyltransferases that function as transcriptional co-activators.[1][2][3] By inhibiting these bromodomains, this compound can modulate gene expression and impact various cellular processes, including inflammation and cancer progression.[1][4] Animal models have been instrumental in demonstrating the in vivo efficacy of this compound in various disease contexts, particularly in sepsis and inflammatory conditions.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from animal studies involving the administration of this compound.

Table 1: Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxemia
Animal ModelTreatment GroupDosage (mg/kg)Administration RouteTime of Administration (post-LPS)Outcome MetricResult
BALB/c miceThis compound19.3Intraperitoneal8 hours72-hour Survival RateSignificantly increased survival
BALB/c miceThis compound19.3Intraperitoneal8 hoursSerum HMGB1 Levels (at 18h)Significantly reduced
BALB/c miceThis compound19.3Intraperitoneal8 hoursSerum TNF-α Levels (at 18h)Significantly reduced
BALB/c miceDexamethasone (B1670325) (Control)1.3Intraperitoneal0.5 hours72-hour Survival RatePositive control
BALB/c miceSaline (Control)-Intraperitoneal-72-hour Survival RateControl group

Data extracted from a study on lethal sepsis.[5]

Table 2: Efficacy of this compound in a Mouse Model of CLP-Induced Sepsis
Animal ModelTreatment GroupDosage (mg/kg)Administration RouteTime of Administration (post-CLP)Outcome MetricResult
BALB/c miceThis compound19.3Intraperitoneal8 hours72-hour Survival RateHigher rescuing rate than Dexamethasone
BALB/c miceThis compound19.3Intraperitoneal8 hoursSerum HMGB1 Levels (at 18h)Significantly reduced
BALB/c miceThis compound19.3Intraperitoneal8 hoursSerum TNF-α Levels (at 18h)Significantly reduced
BALB/c miceDexamethasone (Control)1.3Intraperitoneal0.5 hours72-hour Survival RatePositive control

Data extracted from a study on lethal sepsis.[5]

Table 3: Combination Therapy in CLP-Induced Sepsis Mouse Model
Animal ModelTreatment GroupDosage (mg/kg)Administration RouteTime of Administration (post-CLP)Outcome MetricResult
BALB/c miceThis compound + Ciprofloxacin (B1669076)19.3 (this compound), 7.5 (Ciprofloxacin)Intraperitoneal (this compound), Intravenous (Ciprofloxacin)8 hours (this compound), 1 hour (Ciprofloxacin)72-hour Survival RateSignificant protection against lethality
BALB/c miceThis compound + Ciprofloxacin19.3 (this compound), 7.5 (Ciprofloxacin)Intraperitoneal (this compound), Intravenous (Ciprofloxacin)8 hours (this compound), 1 hour (Ciprofloxacin)Serum HMGB1 Levels (at 18h)Significantly reduced
BALB/c miceThis compound + Ciprofloxacin19.3 (this compound), 7.5 (Ciprofloxacin)Intraperitoneal (this compound), Intravenous (Ciprofloxacin)8 hours (this compound), 1 hour (Ciprofloxacin)Serum TNF-α Levels (at 18h)Significantly reduced

Data extracted from a study on lethal sepsis.[5]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in Suppressing Inflammatory Response

SGC_CBP30_Signaling_Pathway cluster_stimulus cluster_cellular_response cluster_inhibitor cluster_outcome LPS LPS CBP_p300 CBP/p300 (Bromodomain) LPS->CBP_p300 Activates Acetylation Histone Acetylation CBP_p300->Acetylation Promotes Transcription Gene Transcription Acetylation->Transcription Enables Cytokines Pro-inflammatory Cytokines (e.g., HMGB1, TNF-α) Transcription->Cytokines Leads to Production Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Causes SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibits

Caption: this compound inhibits the CBP/p300 bromodomain, blocking inflammatory gene expression.

Experimental Workflow for Sepsis Animal Models

Sepsis_Experimental_Workflow cluster_model_induction Sepsis Model Induction cluster_treatment Treatment Administration cluster_monitoring_analysis Monitoring and Analysis LPS_injection LPS Injection (10 mg/kg, i.p.) Endotoxemia Model SGC_CBP30_admin This compound Administration (e.g., 19.3 mg/kg, i.p.) at 0.5h or 8h post-induction LPS_injection->SGC_CBP30_admin Control_admin Control Administration (Saline or Dexamethasone) LPS_injection->Control_admin CLP_surgery Cecal Ligation and Puncture (CLP) Polymicrobial Sepsis Model CLP_surgery->SGC_CBP30_admin CLP_surgery->Control_admin Survival Monitor Survival (up to 72 hours) SGC_CBP30_admin->Survival Blood_collection Collect Serum (at 18 hours) SGC_CBP30_admin->Blood_collection Tissue_collection Collect Tissues (Lung, Liver, Kidney, Colon) (at 18 hours) SGC_CBP30_admin->Tissue_collection Control_admin->Survival Control_admin->Blood_collection Control_admin->Tissue_collection Cytokine_analysis Measure Cytokine Levels (HMGB1, TNF-α) via ELISA Blood_collection->Cytokine_analysis Histo_analysis Histological Analysis (H&E Staining) Tissue_collection->Histo_analysis

Caption: Workflow for evaluating this compound efficacy in mouse models of sepsis.

Detailed Experimental Protocols

The following protocols are adapted from published studies for the in vivo delivery of this compound.

Protocol 1: LPS-Induced Endotoxemia Model

Objective: To evaluate the efficacy of this compound in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Dexamethasone (positive control)

  • 8-week-old male BALB/c mice (20-22 g)

  • Syringes and needles for intraperitoneal injection

  • Equipment for blood collection and tissue harvesting

  • ELISA kits for HMGB1 and TNF-α

  • Materials for histology (formalin, paraffin, H&E staining reagents)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Induction of Endotoxemia: Induce endotoxemia by intraperitoneally injecting mice with LPS at a dose of 10 mg/kg.[5]

  • This compound Preparation: Prepare this compound solution in a suitable vehicle (e.g., sterile saline). The final concentration should be calculated based on the desired dosage and injection volume.

  • Treatment Administration:

    • This compound Group: Administer this compound via intraperitoneal injection at the desired dose (e.g., 7.7, 15.4, or 19.3 mg/kg) at 30 minutes or 8 hours post-LPS challenge.[5]

    • Control Groups:

      • Administer an equivalent volume of sterile saline to the negative control group.

      • Administer dexamethasone (1.3 mg/kg, i.p.) to the positive control group at 30 minutes post-LPS challenge.[5]

  • Monitoring: Continuously monitor the mice for signs of distress and record survival for up to 72 hours.[5]

  • Sample Collection: At 18 hours post-LPS injection, euthanize a subset of mice from each group.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the animals with saline and harvest organs (lungs, liver, kidneys, colon) for histological analysis.

  • Analysis:

    • Cytokine Analysis: Measure the concentrations of HMGB1 and TNF-α in the serum using specific ELISA kits.[5]

    • Histological Analysis: Fix the collected tissues in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage, such as inflammatory cell infiltration, edema, and congestion.[5]

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

Objective: To assess the therapeutic effect of this compound in a more clinically relevant model of polymicrobial sepsis.

Materials:

  • Same as Protocol 1

  • Surgical instruments for CLP procedure (scissors, forceps, sutures)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Acclimatization and Anesthesia: Follow the same acclimatization procedure as in Protocol 1. Anesthetize the mice prior to surgery.

  • CLP Surgery:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce polymicrobial peritonitis.

    • Return the cecum to the peritoneal cavity and close the incision.

  • This compound Preparation and Administration: Prepare and administer this compound and control treatments as described in Protocol 1, at 30 minutes or 8 hours following the CLP procedure.[5]

  • Monitoring and Sample Collection: Follow the same procedures for monitoring survival and collecting blood and tissue samples as outlined in Protocol 1.[5]

  • Analysis: Perform cytokine and histological analyses as described in Protocol 1 to evaluate the effect of this compound on systemic inflammation and organ damage in the CLP model.[5]

Protocol 3: Combination Therapy with Antibiotics in CLP-Induced Sepsis

Objective: To investigate the synergistic effect of this compound with a standard antibiotic treatment in a sepsis model.

Materials:

  • Same as Protocol 2

  • Ciprofloxacin (or other appropriate antibiotic)

  • Equipment for intravenous injection

Procedure:

  • CLP Surgery: Induce sepsis using the CLP model as described in Protocol 2.

  • Antibiotic Administration: At 1 hour post-CLP, administer ciprofloxacin intravenously at a dose of 7.5 mg/kg.[5]

  • This compound Administration: At 8 hours post-CLP, administer this compound intraperitoneally at a dose of 19.3 mg/kg.[5]

  • Monitoring and Analysis: Monitor survival and perform sample collection and analysis (cytokines and histology) as detailed in the previous protocols to determine the efficacy of the combination therapy.[5]

Concluding Remarks

The protocols and data presented here demonstrate that this compound is a promising therapeutic agent for inflammatory conditions such as sepsis. Its ability to modulate the inflammatory response, reduce cytokine levels, and improve survival in relevant animal models warrants further investigation. Researchers utilizing this compound should carefully consider the timing of administration and potential for combination therapies to maximize its therapeutic benefit. These application notes serve as a foundational guide for the in vivo evaluation of this compound.

References

Troubleshooting & Optimization

SGC-CBP30 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the solubility and stock solution preparation of SGC-CBP30, a potent and selective CBP/p300 bromodomain inhibitor. It includes quantitative data, step-by-step protocols, and troubleshooting advice for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and the E1A binding protein p300.[1][2] It is widely used in epigenetics and cancer research to study the role of these transcriptional co-activators.[3]

Q2: In which solvents is this compound soluble? A2: this compound is highly soluble in DMSO and ethanol.[4] It has limited solubility in aqueous media.[5] For cell culture experiments, a concentrated stock in DMSO is typically diluted into the aqueous culture medium immediately before use.[5]

Q3: How should I store this compound? A3: The solid, crystalline form of this compound should be stored at +4°C or -20°C, protected from direct light, and preferably with a desiccant for long-term storage.[1][5] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to minimize freeze-thaw cycles.[5][6]

Q4: What is the molecular weight of this compound? A4: The molecular weight of this compound is 509.04 g/mol .[4]

Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and method of dissolution. The following table summarizes solubility data from various sources.

SolventMaximum Concentration (Molarity)Maximum Concentration (Mass/Volume)Notes
DMSO ≤ 19 mM to 196.44 mM≥20.05 mg/mL to 100 mg/mLSolubility is significantly impacted by moisture; using fresh, anhydrous DMSO is critical.[2][6] Warming and sonication can aid dissolution.[6][7]
Ethanol ≤ 9.8 mM to 100 mM≥25.7 mg/mL to 100 mg/mLUltrasonic assistance may be required to achieve higher concentrations.[3][7]
Water Low / Insoluble≥4.67 mg/mLData is conflicting. Generally considered to have low aqueous solubility.[2][5] Sonication may be required.[3][7]

Experimental Protocol: Stock Solution Preparation

This protocol provides a standard method for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder, MW: 509.04 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated balance and appropriate weighing tools

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 196.5 µL of anhydrous DMSO to the tube containing the 1 mg of this compound.[5] This will yield a final concentration of 10 mM.

  • Dissolve:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[7]

    • Gentle warming to 37°C for 10 minutes can also aid dissolution.[7]

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot and Store:

    • Once fully dissolved, divide the stock solution into smaller, single-use working aliquots in sterile tubes. This prevents degradation from repeated freeze-thaw cycles.[5][6]

    • Store the aliquots at -20°C or -80°C.

SGC_CBP30_Stock_Prep start Start: Equilibrate this compound to Room Temperature weigh Weigh 1 mg of This compound Powder start->weigh add_solvent Add 196.5 µL of Anhydrous DMSO weigh->add_solvent dissolve Aid Dissolution: Vortex / Sonicate / Warm add_solvent->dissolve check Is Compound Fully Dissolved? dissolve->check check->dissolve  No aliquot Aliquot into Single-Use Volumes check->aliquot  Yes store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitate forms after adding to aqueous media. Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is very low (typically <0.1%) to maintain solubility.[5] Add the stock solution to the medium with vigorous mixing, immediately before use.
Compound fails to dissolve completely in DMSO. 1. The concentration is too high.2. The DMSO has absorbed moisture.3. Insufficient mixing.1. Re-check your calculations. Do not exceed the maximum solubility limits.2. Use a fresh, unopened bottle of anhydrous or molecular-sieve dried DMSO.[2][6]3. Use an ultrasonic bath and/or warm the solution to 37°C to facilitate dissolution.[7]
Inconsistent experimental results between batches. 1. Degradation of the stock solution due to improper storage.2. Batch-to-batch variability in compound purity or hydration state.1. Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][6] Prepare fresh stock solutions periodically.2. Refer to the batch-specific Certificate of Analysis for the precise molecular weight and purity, and adjust calculations accordingly.[4]
Cell toxicity observed at working concentrations. The concentration of the organic solvent (DMSO/Ethanol) is too high.Prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution into your experimental medium. Ensure the final solvent concentration does not exceed levels toxic to your specific cell line (usually <0.1%).[5]

References

Potential off-target effects of SGC-CBP30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SGC-CBP30.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent and selective chemical probe that inhibits the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are histone acetyltransferases that play a crucial role in regulating gene expression.[3][4] this compound acts as an acetyl-lysine competitive inhibitor.[4]

Q2: What are the known off-targets of this compound?

A2: The most well-characterized off-targets of this compound are the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, specifically BRD2, BRD3, and BRD4.[5][6] It exhibits a 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)).[2] Weaker activity has also been reported against some G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, such as Adrenergic receptor alpha 2C and PDE5.[5] A study has also identified the efflux transporter ABCG2 as a potential off-target.[7][8]

Q3: How can I minimize the risk of observing off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to use this compound at the lowest effective concentration and for the shortest possible duration.[6] Running parallel experiments with a structurally distinct CBP/p300 inhibitor (e.g., I-CBP112) can help confirm that the observed phenotype is due to on-target activity.[6][9] Additionally, using a negative control compound, such as SGC-CBP30N, which is structurally similar but inactive against the target, is recommended to differentiate on-target from non-specific effects.[10][11] Genetic validation methods, such as siRNA or CRISPR-mediated knockdown of CBP and p300, can also be employed to corroborate the findings.[9][12]

Q4: What is the recommended concentration range for using this compound in cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell type and experimental context. It is recommended to perform a dose-response experiment to determine the minimal concentration that elicits the desired on-target effect.[13] Cellular activity is typically observed in the low micromolar range (e.g., 1 µM).[14] However, at higher concentrations (e.g., >2.5 µM), the risk of engaging off-targets like BET bromodomains increases.[5][6]

Q5: Are there alternative chemical probes for studying CBP/p300 function?

A5: Yes, several other chemical probes for CBP/p300 are available. I-CBP112 is a structurally different inhibitor that can be used as an orthogonal control.[4][6] CPI-637 is another alternative with a reported higher selectivity over BET bromodomains.[5] Using multiple probes with different chemical scaffolds can strengthen the evidence that the observed biological effects are due to the inhibition of CBP/p300.[11][15]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Problem 1: Unexpected or inconsistent experimental results.

  • Possible Cause: Off-target effects due to high inhibitor concentration.

  • Solution:

    • Perform a Dose-Response Curve: Determine the IC50 or EC50 for your specific assay to identify the optimal concentration range.[13]

    • Titrate Down the Concentration: Use the lowest concentration of this compound that still produces the expected on-target phenotype.

    • Consult Selectivity Data: Refer to the selectivity profile of this compound to understand potential off-targets at different concentrations (see Tables 1 and 2).

Problem 2: Phenotype resembles that of a BET inhibitor.

  • Possible Cause: At higher concentrations, this compound can inhibit BET bromodomains.[5][6]

  • Solution:

    • Use an Orthogonal Approach: Repeat the experiment with a structurally unrelated CBP/p300 inhibitor that has a different off-target profile (e.g., I-CBP112).[6]

    • Employ a BET Inhibitor Control: Include a potent BET inhibitor (e.g., JQ1) as a positive control to distinguish between CBP/p300 and BET-driven phenotypes.[16]

    • Genetic Validation: Use siRNA or CRISPR to specifically knock down CBP and/or p300 and see if the phenotype is recapitulated.[9]

Problem 3: The observed phenotype is not rescued by overexpression of CBP/p300.

  • Possible Cause: The phenotype may be due to an off-target effect or the inhibitor may be affecting a non-catalytic function of CBP/p300 that is not rescued by simple overexpression.

  • Solution:

    • Use a Negative Control: Treat cells with the inactive analog SGC-CBP30N.[10] If the phenotype persists, it is likely an off-target effect.

    • Test for ABCG2 Inhibition: If your cells express the ABCG2 transporter, consider if its inhibition could be responsible for the observed phenotype, especially if using combination treatments.[7][8]

    • Comprehensive Off-Target Profiling: If the phenotype is critical and unexplained, consider broader off-target profiling assays like kinase or GPCR panels.[13]

Data Presentation

Table 1: On-Target and Key Off-Target Binding Affinities of this compound

TargetAssay TypeAffinity (Kd / IC50)Reference(s)
CBP Dissociation Constant (Kd)21 nM[2][17]
p300 Dissociation Constant (Kd)32 nM[2]
p300 Biolayer Interference (Kd)47 nM[5]
CBP IC5021 - 69 nM[3]
p300 IC5038 nM[3]
BRD4(1) Dissociation Constant (Kd)850 nM[5]
Adrenergic Receptor Alpha 2C IC500.11 µM[5]
PDE5 IC500.15 µM[5]
Adrenergic Receptor Alpha 2A IC500.57 µM[5]
PAF IC500.51 µM[5]

Table 2: Selectivity Profile of this compound Against Bromodomain Families

Bromodomain FamilyInteractionSelectivity WindowReference(s)
BET (BRD4(1)) Weak Inhibition~40-fold selective for CBP[5][15]
BET (BRD2, BRD3) Weak InhibitionActivity observed in DSF assays[5]
Other Bromodomains No Significant ActivityTested against a panel of 45 bromodomains[5][18]

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Off-Target Screening

  • Objective: To assess the binding of this compound to a panel of purified bromodomains by measuring changes in protein melting temperature (ΔTm).

  • Methodology:

    • Protein Preparation: Purified bromodomain proteins are buffered in 10 mM HEPES pH 7.5, 500 mM NaCl.[10]

    • Assay Setup: In a 96-well plate, combine 2 µM of each bromodomain protein with 10 µM of this compound.[6][10]

    • Fluorescent Dye: Add SYPRO Orange dye (1:1000 dilution) to each well.[10]

    • Thermal Denaturation: Use a real-time PCR machine to increase the temperature from 25°C to 96°C at a rate of 3°C per minute.[10]

    • Data Acquisition: Measure fluorescence at each temperature interval (excitation: 465 nm, emission: 590 nm).[10]

    • Data Analysis: Fit the fluorescence data to a Boltzmann equation to determine the melting temperature (Tm). A significant increase in Tm in the presence of this compound indicates binding.[10]

Protocol 2: NanoBRET™ Assay for Cellular Target Engagement

  • Objective: To quantify the displacement of a histone H3.3-HaloTag fusion protein from a CBP bromodomain-NanoLuc® luciferase fusion protein in live cells by this compound.

  • Methodology:

    • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the CBP bromodomain-NanoLuc® fusion and the Histone H3.3-HaloTag® fusion.[6]

    • Compound Treatment: Plate the transfected cells and treat with a serial dilution of this compound.[6]

    • NanoBRET™ Measurement: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoLuc® substrate to the cells.

    • Signal Detection: Measure both donor (NanoLuc®) and acceptor (HaloTag®) emission signals.

    • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the EC50 value.[6]

Mandatory Visualization

Signaling_Pathway cluster_extracellular cluster_cell Cell Signal Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., p53, MYC) Kinase_Cascade->Transcription_Factor CBP_p300 CBP/p300 Transcription_Factor->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates Gene_Expression Target Gene Expression Histones->Gene_Expression enables Biological_Response Biological Response Gene_Expression->Biological_Response SGC_CBP30 This compound SGC_CBP30->CBP_p300 inhibits (On-Target) BET_Proteins Off-Target: BET Proteins (BRD4) SGC_CBP30->BET_Proteins inhibits (Off-Target) Other_Off_Targets Other Off-Targets (GPCRs, Enzymes, etc.) SGC_CBP30->Other_Off_Targets interacts (Off-Target) BET_Proteins->Gene_Expression regulates

Caption: On-target and potential off-target pathways of this compound.

Experimental_Workflow cluster_phase1 Phase 1: Initial Observation cluster_phase2 Phase 2: Troubleshooting & Validation cluster_phase3 Phase 3: Conclusion Observe_Phenotype Observe Phenotype with This compound Dose_Response Perform Dose-Response Curve Observe_Phenotype->Dose_Response Negative_Control Use Negative Control (SGC-CBP30N) Observe_Phenotype->Negative_Control Orthogonal_Inhibitor Use Orthogonal Inhibitor (e.g., I-CBP112) Observe_Phenotype->Orthogonal_Inhibitor Genetic_Knockdown Genetic Knockdown (siRNA/CRISPR of CBP/p300) Observe_Phenotype->Genetic_Knockdown On_Target Conclusion: On-Target Effect Dose_Response->On_Target Phenotype at low conc. Off_Target Conclusion: Potential Off-Target Effect Dose_Response->Off_Target Phenotype only at high conc. Negative_Control->On_Target Phenotype lost Negative_Control->Off_Target Phenotype persists Orthogonal_Inhibitor->On_Target Phenotype reproduced Orthogonal_Inhibitor->Off_Target Phenotype not reproduced Genetic_Knockdown->On_Target Phenotype reproduced Genetic_Knockdown->Off_Target Phenotype not reproduced

Caption: Workflow for validating on-target effects of this compound.

Logical_Relationships SGC_CBP30 This compound On_Target On-Target: CBP/p300 Bromodomain SGC_CBP30->On_Target Off_Target_BET Off-Target: BET Bromodomains SGC_CBP30->Off_Target_BET Off_Target_Other Off-Target: Other Proteins SGC_CBP30->Off_Target_Other Phenotype Observed Phenotype On_Target->Phenotype contributes to Off_Target_BET->Phenotype may contribute to Off_Target_Other->Phenotype may contribute to High_Concentration High Concentration High_Concentration->Off_Target_BET increases risk of High_Concentration->Off_Target_Other increases risk of Low_Concentration Low Concentration Low_Concentration->On_Target favors

Caption: Logical relationships of this compound activity.

References

SGC-CBP30 Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SGC-CBP30. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1][2][3][4] CBP and p300 are highly homologous histone acetyltransferases (HATs) that act as transcriptional co-activators, playing a crucial role in regulating gene expression.[1][4] The bromodomains of CBP and p300 recognize and bind to acetylated lysine (B10760008) residues on histones, a key step in chromatin remodeling and gene activation.[1] By competitively inhibiting these bromodomains, this compound prevents the recruitment of CBP/p300 to chromatin, leading to a downstream modulation of gene transcription.[5] This has been shown to impact various cellular processes, including cell proliferation, apoptosis, and inflammation.[1][4]

Q2: In which cell lines has the cytotoxicity of this compound been evaluated?

The cytotoxic and anti-proliferative effects of this compound have been documented in a range of cancer cell lines. Notably, it has shown activity in multiple myeloma, human lung adenocarcinoma, and pancreatic cancer cells.[1][6] It has also been reported to exhibit moderate cytotoxicity in U2OS and HeLa cells.[2]

Q3: What are the typical IC50 or GI50 values for this compound in sensitive cell lines?

The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for this compound can vary depending on the cell line and the assay conditions. For a summary of reported values, please refer to the data table below.

Data Presentation: this compound Cytotoxicity

Cell Line TypeSpecific Cell Line(s)EndpointValue (µM)Reference
Multiple MyelomaLP-1 and othersGI50< 3[6]
Human RKOp53 activity (luciferase)IC501.5[2]
Human AMO1MYC expressionEC502.7[2]
HEK293Histone H3.3 binding (BRET)IC502.8[2]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to assess the cytotoxic effects of this compound.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.1%).[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Troubleshooting:

  • High Background: Ensure that the final DMSO concentration is low and consistent across all wells. Phenol (B47542) red in the media can also contribute to background; consider using phenol red-free media.

  • Low Signal: Optimize cell seeding density and incubation times. Ensure formazan crystals are fully dissolved before reading the plate.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Troubleshooting:

  • High Percentage of Necrotic Cells: This could indicate that the compound concentration or treatment time is too high, causing rapid cell death. Consider a time-course or dose-response experiment with lower concentrations.

  • Weak Annexin V Signal: Ensure that the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.

Visualizations

Signaling Pathway of this compound

SGC_CBP30_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects CBP_p300 CBP/p300 Histones Histones CBP_p300->Histones HAT Activity Transcription_Factors Transcription Factors (e.g., IRF4, MYC) CBP_p300->Transcription_Factors Co-activation Acetylated_Histones Acetylated Histones (e.g., H3K27Ac) Histones->Acetylated_Histones Acetylation Gene_Expression Target Gene Expression (e.g., MYC, BCL2) Acetylated_Histones->Gene_Expression Promotes Transcription_Factors->Gene_Expression Activates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to Decreased_Proliferation Decreased Proliferation Gene_Expression->Decreased_Proliferation Leads to SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibits Bromodomain

Caption: this compound inhibits CBP/p300, affecting gene expression and cellular fate.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay data_analysis Data Analysis (IC50/GI50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for assessing this compound cytotoxicity in cell lines.

References

Optimizing SGC-CBP30 incubation time for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SGC-CBP30. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a chemical probe that acts as a potent and highly selective inhibitor of the bromodomains of two closely related histone acetyltransferases (HATs): CREB-binding protein (CBP) and p300.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. By competitively binding to the acetyl-lysine binding pocket of the CBP and p300 bromodomains, this compound prevents these proteins from interacting with acetylated histones, thereby modulating gene expression.[3]

Q2: What are the recommended storage conditions and how should I prepare a stock solution of this compound?

For long-term storage, this compound should be stored as a crystalline solid at -20°C, protected from direct light and with a desiccant.[1] To prepare a stock solution, this compound can be dissolved in DMSO or absolute ethanol (B145695).[1] For example, to make a 10 mM stock solution in DMSO, you can resuspend 1 mg of this compound in 196 μL of DMSO.[1] It is recommended to prepare fresh stock solutions before use and to aliquot them into working volumes to avoid repeated freeze-thaw cycles.[1] For cell culture experiments, the final concentration of DMSO or ethanol should generally be kept below 0.1% to avoid cellular toxicity.[1]

Q3: What are the key signaling pathways affected by this compound?

CBP and p300 are crucial transcriptional co-activators involved in a multitude of signaling pathways that regulate cell proliferation, differentiation, and apoptosis. By inhibiting CBP/p300, this compound can impact these pathways, including:

  • Wnt/β-catenin signaling: CBP/p300 act as co-activators for β-catenin, a key component of the Wnt signaling pathway.

  • p53 signaling: CBP/p300 can acetylate p53, a tumor suppressor protein, thereby modulating its activity.

  • NF-κB signaling: CBP/p300 are involved in the activation of the NF-κB pathway, which plays a critical role in inflammation and immunity.

  • TGF-β/SMAD signaling: CBP/p300 can function as co-activators for SMAD proteins, which are downstream effectors of the TGF-β signaling pathway.[3]

  • Hypoxia-inducible factor (HIF)-1α signaling: CBP/p300 are known to be co-activators for HIF-1α, a key regulator of the cellular response to hypoxia.

Troubleshooting Guides

Issue 1: No or weak effect of this compound in my cellular assay.

  • Possible Cause 1: Suboptimal Incubation Time. The time required for this compound to exert its effects can vary significantly depending on the cell type and the biological process being studied.

    • Solution: Perform a time-course experiment to determine the optimal incubation time. This can range from a few hours for observing effects on histone acetylation and gene expression to several days for assessing long-term phenotypic changes like cell proliferation or differentiation.[1]

  • Possible Cause 2: Inadequate Concentration. The effective concentration of this compound can differ between cell lines.

    • Solution: Conduct a dose-response experiment to identify the optimal concentration for your specific cell line and assay. It is advisable to start with a concentration range that has been reported in the literature for similar cell types.

  • Possible Cause 3: Compound Instability. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure that this compound is stored correctly at -20°C and protected from light. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.[1]

  • Possible Cause 4: Low Target Expression. The expression levels of CBP and p300 may be low in your cell line of interest.

    • Solution: Verify the expression of CBP and p300 in your cells using techniques like Western blotting or qPCR.

Issue 2: High background or off-target effects observed.

  • Possible Cause 1: High Concentration of this compound. Using excessively high concentrations can lead to non-specific effects.

    • Solution: Perform a dose-response experiment to find the lowest effective concentration that produces the desired on-target effect with minimal off-target effects.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

    • Solution: Ensure the final solvent concentration in your cell culture medium is below 0.1%.[1] Include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments to account for any solvent-related effects.

Issue 3: Compound precipitation in the culture medium.

  • Possible Cause: Low Solubility in Aqueous Media. this compound has low solubility in aqueous solutions.

    • Solution: Prepare a high-concentration stock solution in DMSO or ethanol and then dilute it into the culture medium immediately before use.[1] Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, you may need to adjust the final concentration or the solvent percentage.

Data Presentation

Table 1: this compound Potency and Selectivity

TargetIC50 / KdAssay TypeReference
CBP Bromodomain21 - 69 nMBiochemical Assay[1]
p300 Bromodomain38 nMBiochemical Assay[1]
BRD4(1)~840 nMBiochemical Assay[2]

Table 2: Example Incubation Times for this compound in Cellular Assays

Assay TypeCell LineConcentrationIncubation TimeReference
Gene Expression (RNA-seq)LP-1 (Multiple Myeloma)2.5 µM6 hours[4]
p53 Reporter AssayRKO (Colon Carcinoma)1.5 µM (IC50)24 hours pre-incubation[5]
Histone AcetylationHuman Fibroblasts0.5 µM3 hours - 5 days[1]
Cell ViabilityMultiple Myeloma Cell Lines< 3 µM (GI50)6 days[4]
Cellular ReprogrammingHuman Fibroblasts0.5 µM6 days[1]

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time using a Time-Course Experiment

This protocol outlines a general workflow for determining the optimal incubation time for this compound in your specific cellular assay.

1. Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-well plates (e.g., 96-well or 24-well)

  • Assay-specific reagents (e.g., lysis buffer for Western blot, RNA extraction kit for qPCR, cell viability reagent)

2. Procedure:

  • Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point. Allow the cells to adhere overnight.

  • Treatment: Treat the cells with a predetermined optimal concentration of this compound. Include a vehicle control (DMSO) group.

  • Time Points: Harvest the cells at various time points. A suggested range could be 0, 2, 4, 8, 12, 24, 48, and 72 hours. The selection of time points should be based on the expected kinetics of the biological process you are studying.

  • Endpoint Analysis: Perform your desired downstream analysis at each time point. This could include:

    • Western Blot: To assess changes in protein expression or post-translational modifications (e.g., histone acetylation).

    • qPCR: To measure changes in the expression of target genes.

    • Cell Viability/Proliferation Assay: To determine the effect on cell growth.

  • Data Analysis: Plot the results of your endpoint analysis against the incubation time. The optimal incubation time is typically the point at which you observe the maximal desired effect before the onset of secondary effects or cytotoxicity.

Protocol 2: p53 Activation Luciferase Reporter Assay

This protocol describes how to measure the effect of this compound on p53 transcriptional activity using a luciferase reporter assay.

1. Materials:

  • Cell line expressing wild-type p53 (e.g., RKO or U2OS cells)

  • p53-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound stock solution

  • Doxorubicin (B1662922) (positive control for p53 activation)

  • Luciferase assay reagent

  • Luminometer

2. Procedure:

  • Transfection: Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Pre-incubation with this compound: After 24 hours of transfection, replace the medium with fresh medium containing this compound at the desired concentration or DMSO (vehicle control). Incubate for 24 hours.

  • p53 Activation: Add a p53-activating agent like doxorubicin to the wells.

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for your luciferase assay reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in the this compound-treated cells to the vehicle-treated cells to determine the effect of this compound on p53 transcriptional activity.

Mandatory Visualization

SGC_CBP30_Signaling_Pathway cluster_pathways Downstream Signaling Pathways SGC_CBP30 This compound CBP_p300 CBP/p300 Bromodomain SGC_CBP30->CBP_p300 Inhibits AcetylatedHistones Acetylated Histones CBP_p300->AcetylatedHistones Binds to Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Gene Expression Chromatin->GeneExpression Wnt Wnt/β-catenin GeneExpression->Wnt p53 p53 GeneExpression->p53 NFkB NF-κB GeneExpression->NFkB TGFb TGF-β/SMAD GeneExpression->TGFb

Caption: Mechanism of action of this compound and its impact on downstream signaling pathways.

Optimization_Workflow Start Start: Plan Experiment DoseResponse 1. Dose-Response Experiment Start->DoseResponse SelectConc Select Optimal Concentration DoseResponse->SelectConc TimeCourse 2. Time-Course Experiment SelectConc->TimeCourse Use Optimal Conc. SelectTime Select Optimal Incubation Time TimeCourse->SelectTime MainExp 3. Main Experiment SelectTime->MainExp Use Optimal Time DataAnalysis Data Analysis & Interpretation MainExp->DataAnalysis End End DataAnalysis->End

Caption: Workflow for optimizing this compound concentration and incubation time.

References

SGC-CBP30 Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing the selective CBP/p300 bromodomain inhibitor SGC-CBP30, ensuring its stability and activity in cell culture experiments is paramount for reproducible and reliable results. This technical support center provides essential guidance on troubleshooting common issues and answers frequently asked questions regarding the use of this compound in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage for this compound stock solutions?

This compound is soluble in DMSO and ethanol.[1][2] For cell culture applications, it is common practice to prepare a concentrated stock solution in sterile DMSO.[1] Stock solutions should be stored at -20°C, aliquoted into working volumes to avoid repeated freeze-thaw cycles, and protected from direct light.[1] As a general guide, storing the DMSO stock at -20°C is recommended, and it is advisable to prepare fresh stock solutions before use.[1]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?

Precipitation of this compound, a hydrophobic compound, in aqueous-based cell culture media can be due to several factors:

  • Improper Dilution: Rapidly diluting a concentrated DMSO stock directly into the media can cause the compound to "crash out" of solution. A stepwise, serial dilution is recommended.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.

  • High Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.1% to avoid cellular toxicity and reduce the chances of precipitation of media components.[1]

  • Media Composition and pH: The presence of certain salts and the pH of the media can influence the solubility of the compound.

  • Temperature Fluctuations: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation and precipitation.[1]

To prevent precipitation, it is crucial to prepare a fresh stock solution, perform a stepwise dilution in pre-warmed media, and ensure the final DMSO concentration is as low as possible.

Q3: How stable is this compound in cell culture media at 37°C?

While specific data on the half-life of this compound in various cell culture media is not extensively reported, information on small molecule stability in solution is generally rare.[1] The stability can be influenced by the specific media components, pH, and the presence of cellular enzymes that may metabolize the compound. For lengthy experiments, it is advisable to replenish the media with freshly diluted this compound periodically (e.g., every 24-48 hours) to maintain a consistent effective concentration. It has been noted in some in vivo studies that this compound is metabolized too rapidly for use as an oral drug, which may suggest that its stability in biological systems could be limited.[3]

Q4: I am not observing the expected biological effect of this compound in my experiments. What are the potential reasons?

Several factors could contribute to a lack of efficacy:

  • Compound Instability or Degradation: this compound may have degraded in the stock solution or in the culture media over the course of the experiment.

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit CBP/p300 in your specific cell line. It is important to perform a dose-response experiment to determine the optimal concentration.

  • Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound.

  • Off-Target Effects: At higher concentrations (e.g., >1 µM), off-target effects on other bromodomains, such as those in the BET family (BRD2, BRD3, BRD4), may become significant and could confound results.[4]

  • Incorrect Experimental Readout: Ensure that the downstream target or pathway you are assessing is indeed modulated by CBP/p300 inhibition in your experimental context.

Troubleshooting Guides

Guide 1: Troubleshooting this compound Precipitation in Media

This guide provides a step-by-step approach to resolving precipitation issues.

Problem Potential Cause Recommended Solution
Media becomes turbid immediately after adding this compound.Rapid dilution from a concentrated DMSO stock.Perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) sterile PBS or cell culture medium. Then, add this intermediate dilution to the final volume of media.
Precipitate forms over time in the incubator.The final concentration of this compound exceeds its solubility limit in the media.Determine the solubility limit of this compound in your specific media by preparing a dilution series and observing for precipitation. Reduce the final working concentration if necessary.
Crystalline precipitate observed under the microscope.High final DMSO concentration affecting media components.Ensure the final DMSO concentration is below 0.1%.[1] If a higher concentration of this compound is needed, consider preparing a more concentrated stock solution in DMSO to minimize the volume added to the media.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS

This protocol provides a method to quantify the concentration of this compound in cell culture media over time.

1. Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments.

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (a structurally similar compound not present in the sample)

  • LC-MS system (e.g., a triple quadrupole mass spectrometer)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the this compound stock solution into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).

  • Immediately take a "time 0" sample by transferring an aliquot (e.g., 100 µL) to a microcentrifuge tube.

  • Incubate the remaining medium at 37°C in a cell-free environment.

  • Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • To each collected aliquot, add 3 volumes of cold ACN with 0.1% formic acid and the internal standard to precipitate proteins and extract the compound.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitate.

  • Transfer the supernatant to a new tube for LC-MS analysis.

  • Analyze the samples by LC-MS to determine the concentration of this compound at each time point relative to the internal standard.

3. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Calculate the half-life (t½) of the compound in the medium.

Protocol 2: Western Blotting to Confirm Target Engagement of CBP/p300

This protocol can be used to verify that this compound is actively inhibiting its target in cells by assessing the acetylation status of known CBP/p300 substrates, such as histone H3 at lysine (B10760008) 27 (H3K27ac).

1. Cell Culture and Treatment:

  • Plate your cells of interest and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a desired period (e.g., 6, 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot and perform densitometry analysis. Normalize the H3K27ac signal to total Histone H3 or a loading control like GAPDH.

Signaling Pathways and Experimental Workflows

References

Troubleshooting inconsistent results with SGC-CBP30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when using the chemical probe SGC-CBP30 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby facilitating chromatin accessibility and recruiting transcriptional machinery.[4][5][6] this compound acts as an acetyl-lysine competitive inhibitor, preventing the binding of CBP/p300 to acetylated histones and disrupting their role as transcriptional coactivators.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Solid Form: The crystalline solid should be stored at -20°C for long-term stability (up to 12 months).[1] It is advisable to store it away from direct light and with a desiccant.[1] For short-term storage, +4°C is acceptable.[4]

  • Stock Solutions: Prepare stock solutions fresh before use.[1] For long-term storage, aliquot stock solutions in DMSO and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7]

Q3: In which solvents is this compound soluble?

This compound has varying solubility in common laboratory solvents. It is crucial to use fresh, high-quality solvents to ensure complete dissolution.

SolventSolubility
DMSO≥ 20.05 mg/mL (up to 100 mM)[4][7]
Ethanol (B145695)≥ 25.7 mg/mL (with ultrasonic assistance)[3][4]
Water≥ 4.67 mg/mL (with ultrasonic assistance)[3][4]

Note: For cell culture experiments, the final concentration of DMSO or ethanol should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.[1]

Troubleshooting Inconsistent Results

Problem 1: I am not observing the expected biological effect (e.g., no change in target gene expression, no effect on cell viability).

There are several potential reasons for a lack of efficacy. A systematic approach to troubleshooting is recommended.

dot

Troubleshooting_No_Effect start No Expected Effect Observed check_compound Verify Compound Integrity start->check_compound check_concentration Optimize Concentration check_compound->check_concentration Compound OK outcome_unresolved Consult Further check_compound->outcome_unresolved Degraded/Inactive check_protocol Review Experimental Protocol check_concentration->check_protocol Concentration Optimized check_concentration->outcome_unresolved Suboptimal Concentration check_target Confirm Target Presence & Activity check_protocol->check_target Protocol Validated check_protocol->outcome_unresolved Protocol Issue outcome_resolved Issue Resolved check_target->outcome_resolved Target Confirmed check_target->outcome_unresolved Target Absent/Inactive Troubleshooting_Toxicity start High Toxicity or Off-Target Effects check_concentration Reduce Concentration start->check_concentration check_solvent Check Solvent Toxicity check_concentration->check_solvent Toxicity Persists outcome_resolved Issue Resolved check_concentration->outcome_resolved Toxicity Reduced check_off_target Consider Off-Target Effects check_solvent->check_off_target Solvent OK outcome_unresolved Consult Further check_solvent->outcome_unresolved Solvent is Toxic use_control Use Negative Control check_off_target->use_control Off-Target Suspected use_control->outcome_resolved On-Target Effect Confirmed use_control->outcome_unresolved Off-Target Confirmed Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factor (e.g., SMAD3, p53) CBP_p300 CBP/p300 TF->CBP_p300 recruits Bromodomain Bromodomain CBP_p300->Bromodomain HAT_Domain HAT Domain CBP_p300->HAT_Domain Gene_Expression Target Gene Expression CBP_p300->Gene_Expression activates Ac_Lys Acetylated Lysine (on Histones) SGC_CBP30 This compound SGC_CBP30->Bromodomain inhibits Bromodomain->Ac_Lys binds HAT_Domain->Ac_Lys writes mark Signal Upstream Signal (e.g., TGF-β, DNA Damage) Signal->TF

References

SGC-CBP30 Technical Support Center: Controlling for Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the chemical probe SGC-CBP30 and controlling for its potential off-target effects. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to ensure the rigorous and accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective chemical probe that targets the bromodomains of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] These proteins are critical transcriptional co-activators involved in a wide array of cellular processes, including cell growth, differentiation, and DNA repair.[3] By inhibiting the acetyl-lysine binding function of the CBP/p300 bromodomains, this compound disrupts their recruitment to chromatin and subsequent gene expression programs.[4]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for CBP/p300, it exhibits some measurable off-target activity, particularly at higher concentrations. The most well-characterized off-targets are the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, specifically BRD4.[5][6] Additionally, broader screening panels have identified weak interactions with some G-protein coupled receptors (GPCRs), enzymes, and transporters.[5][7] A recent study also suggested that this compound can inhibit the efflux transporter ABCG2, which could potentiate the effects of other compounds.[8][9]

Q3: Why is it crucial to control for off-target effects when using this compound?

Q4: What is the recommended negative control for this compound, and how should it be used?

The recommended negative control for this compound is SGC-CBP30N .[3] This compound is structurally very similar to this compound but has significantly reduced activity against the CBP bromodomain and is inactive against BRD4.[3] In your experiments, SGC-CBP30N should be used at the same concentrations as this compound. An ideal experiment will show a phenotypic effect with this compound that is not observed with SGC-CBP30N, strongly suggesting the effect is due to CBP/p300 inhibition and not a non-specific or off-target effect of the chemical scaffold.

Q5: What is the recommended concentration range for using this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the lowest concentration that elicits the desired on-target phenotype. While potent in biochemical assays, cellular IC50 values are typically higher.[5] Users are advised to start with a concentration range of 100 nM to 1 µM and carefully titrate up, while being mindful that off-target effects, particularly on BET bromodomains, may become more pronounced at concentrations above 1 µM.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable phenotype with this compound treatment. 1. Insufficient concentration of this compound. 2. Low expression or functional redundancy of CBP/p300 in the cell model. 3. Insufficient incubation time. 4. Compound degradation.1. Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). 2. Confirm CBP and p300 expression levels via Western blot or qPCR. Consider if other pathways compensate for their inhibition. 3. Extend the incubation time (e.g., 24, 48, 72 hours). 4. Ensure proper storage of this compound at -20°C and protect from light. Prepare fresh stock solutions.
Similar phenotypic effects observed with both this compound and SGC-CBP30N. 1. The observed phenotype is due to an off-target effect of the chemical scaffold, unrelated to CBP/p300 or BRD4 inhibition. 2. The phenotype is a result of general cellular toxicity.1. Utilize a structurally distinct CBP/p300 inhibitor to see if the same phenotype is recapitulated. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the toxicity of both compounds at the concentrations used.
Results are inconsistent or not reproducible. 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent compound preparation or storage. 3. Variability in assay execution.1. Standardize cell culture protocols, including seeding density and passage number. 2. Prepare fresh stock solutions of this compound and SGC-CBP30N for each experiment and store them properly. 3. Ensure consistent incubation times, reagent concentrations, and measurement parameters.
Unsure if the observed phenotype is due to CBP/p300 or BET bromodomain inhibition. The concentration of this compound used may be high enough to engage BET bromodomains.1. Use a selective BET bromodomain inhibitor (e.g., JQ1) as a control to see if it produces a similar phenotype. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with CBP/p300 and potentially BRD4 at the effective concentration.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound and SGC-CBP30N

CompoundTargetAssayPotency (IC50 / Kd)Selectivity vs. BRD4(1)
This compound CBPIC5021 - 69 nM[1]~40-fold[6]
p300IC5038 nM[1]N/A
CBPKd21 nM[6]N/A
p300Kd32 nM[6]N/A
SGC-CBP30N CBPThermal ShiftΔTm = 2°C (vs. 9.7°C for this compound)[3]N/A
BRD4(1)Thermal ShiftΔTm = 0.4°C (vs. 1.8°C for this compound)[3]Inactive

Table 2: Known Off-Target Activities of this compound

Off-Target ClassSpecific Off-TargetAssay TypePotency (IC50 / Kd)
Bromodomain BRD4(1)Kd850 nM[5]
GPCR Adrenergic Receptor α2CRadioligand Binding0.11 µM[5]
Adrenergic Receptor α2ARadioligand Binding0.57 µM[5]
Platelet-Activating Factor (PAF) ReceptorRadioligand Binding0.54 µM[5]
Enzyme Phosphodiesterase-5 (PDE5)Enzyme Activity0.15 µM[5]
Transporter ABCG2Cellular AssayInhibition observed[8][9]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of this compound binding to CBP/p300 in intact cells.

Materials:

  • Cell line of interest

  • This compound and SGC-CBP30N

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Western blot reagents and antibodies for CBP, p300, and a loading control (e.g., GAPDH)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound, SGC-CBP30N, or DMSO for 1-2 hours in complete medium.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by scraping or trypsinization.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes, with vortexing every 10 minutes.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using antibodies against CBP, p300, and a loading control.

    • Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the melt curve for this compound-treated cells compared to controls indicates target engagement.

Protocol 2: Quantitative Proteomics for Off-Target Profiling (SILAC-based)

This protocol provides a framework for identifying the cellular off-targets of this compound in an unbiased manner.

Materials:

  • SILAC-compatible cell line

  • SILAC media kits (heavy, medium, and light amino acids)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors

  • DTT, iodoacetamide, and trypsin

  • LC-MS/MS system

Procedure:

  • SILAC Labeling:

    • Culture cells for at least 6 doublings in "light" (unlabeled), "medium" (e.g., 13C6-Arginine), and "heavy" (e.g., 13C6,15N4-Arginine and 13C6,15N2-Lysine) media.

  • Cell Treatment:

    • Treat "light" labeled cells with DMSO, "medium" labeled cells with a low concentration of this compound, and "heavy" labeled cells with a high concentration of this compound for a defined period (e.g., 6-24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells in urea-based lysis buffer.

    • Combine equal amounts of protein from the three conditions.

    • Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use software such as MaxQuant to identify and quantify proteins.

    • Proteins that show a dose-dependent change in abundance in the this compound-treated samples compared to the DMSO control are potential off-targets. On-target engagement can also be confirmed.

Protocol 3: Phenotypic Assay - RT-qPCR for Target Gene Expression

This protocol measures the effect of this compound on the expression of a known CBP/p300 target gene, providing a functional readout of on-target activity.

Materials:

  • Cell line of interest

  • This compound and SGC-CBP30N

  • DMSO (vehicle control)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for a known CBP/p300 target gene (e.g., MYC, FOS) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with a dose-range of this compound, SGC-CBP30N, or DMSO for a suitable time (e.g., 6-24 hours).

  • RNA Isolation:

    • Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions for the target gene and the housekeeping gene for each sample.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the DMSO control. A dose-dependent decrease in the target gene expression with this compound but not SGC-CBP30N indicates on-target activity.

Visualizations

experimental_workflow cluster_phenotype Phenotypic Observation cluster_controls Control Experiments cluster_validation Target Validation phenotype Observe Phenotype with this compound neg_control Treat with Negative Control (SGC-CBP30N) phenotype->neg_control Does the phenotype disappear? ortho_inhibitor Use Structurally Orthogonal CBP/p300 Inhibitor phenotype->ortho_inhibitor Is the phenotype recapitulated? bet_inhibitor Use Selective BET Inhibitor (e.g., JQ1) phenotype->bet_inhibitor Is the phenotype distinct? cetsa Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement) phenotype->cetsa proteomics Quantitative Proteomics (Identifies Off-Targets) phenotype->proteomics pheno_assay Phenotypic Assay (e.g., RT-qPCR for Target Genes) phenotype->pheno_assay

Caption: A logical workflow for controlling for this compound off-target effects.

signaling_pathway cluster_nucleus Nucleus TF Transcription Factor (e.g., p53, NF-κB, SMADs) CBP_p300 CBP/p300 TF->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates SGC_CBP30 This compound SGC_CBP30->CBP_p300 inhibits bromodomain Acetylation Histone Acetylation (e.g., H3K27ac) Histones->Acetylation Gene_Expression Target Gene Expression (e.g., MYC, FOS) Acetylation->Gene_Expression promotes

References

Technical Support Center: SGC-CBP30 Negative Control Compound (SGC-CBP30N)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the use of the SGC-CBP30 negative control compound, SGC-CBP30N (also known as BDOIA513). Proper use of this control is critical for validating the on-target effects of the active probe, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the this compound negative control compound?

A1: The this compound negative control (SGC-CBP30N) is a crucial tool for robust scientific experiments involving the active CBP/p300 bromodomain inhibitor, this compound. It is structurally very similar to this compound but has significantly reduced activity against its intended targets, CREBBP (CBP) and EP300 (p300).[1] By using SGC-CBP30N in parallel with this compound, researchers can differentiate the biological effects caused by specific inhibition of the CBP/p300 bromodomains from off-target or non-specific effects of the chemical scaffold.[2]

Q2: What is the difference in activity between this compound and SGC-CBP30N?

A2: SGC-CBP30N exhibits markedly reduced binding affinity for the CREBBP bromodomain compared to the active this compound compound. This is demonstrated by a significantly lower thermal shift in differential scanning fluorimetry (DSF) assays.[1] The negative control is also inactive against BRD4.[1]

Q3: How should I handle and store SGC-CBP30N?

A3: SGC-CBP30N should be handled and stored under the same conditions as the active compound, this compound. For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C, protected from direct light and with a desiccant.[3] Stock solutions are typically prepared in DMSO and should be stored at -20°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q4: At what concentration should I use SGC-CBP30N in my experiments?

A4: The negative control should be used at the same concentration(s) as the active this compound compound in all your experiments. This ensures that any observed differences in biological effects can be confidently attributed to the target-specific activity of this compound.

Data Presentation

Properties and Activity Comparison

The following table summarizes the key properties and comparative activity of this compound and its negative control, SGC-CBP30N.

FeatureThis compound (Active Probe)SGC-CBP30N (Negative Control)Reference
Alternate Name -BDOIA513[1]
Target(s) CREBBP (CBP), EP300 (p300) bromodomainsStructurally related inactive compound[1]
Thermal Shift (ΔTm) vs. CREBBP 9.7°C2.0°C[1]
Thermal Shift (ΔTm) vs. BRD4 1.8°C0.4°C[1]

Experimental Protocols and Expected Outcomes

The following are general methodologies for key experiments where the use of SGC-CBP30N is essential for data interpretation.

General Experimental Workflow

The diagram below illustrates a standard workflow for utilizing a chemical probe and its negative control.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_active Prepare this compound Stock treat_active Treat with this compound prep_active->treat_active prep_neg Prepare SGC-CBP30N Stock treat_neg Treat with SGC-CBP30N prep_neg->treat_neg prep_dmso Prepare Vehicle Control (DMSO) treat_dmso Treat with Vehicle prep_dmso->treat_dmso treat_cells Seed and Culture Cells treat_cells->treat_active treat_cells->treat_neg treat_cells->treat_dmso assay Perform Biological Assay (e.g., FRAP, Reporter Assay, etc.) treat_active->assay treat_neg->assay treat_dmso->assay analyze Compare Results assay->analyze conclusion Draw Conclusions on On-Target Effects analyze->conclusion

Caption: General experimental workflow.
Fluorescence Recovery After Photobleaching (FRAP) Assay

Objective: To assess the displacement of a GFP-tagged bromodomain-containing protein from chromatin.

Methodology:

  • Cell Culture and Transfection: Culture U2OS cells and transfect them with a mammalian expression construct encoding a GFP-tagged CBP bromodomain.[4]

  • Compound Treatment: Treat the transfected cells with this compound, SGC-CBP30N, or a vehicle control (e.g., DMSO) at the desired concentration for a specified period.

  • FRAP Imaging: Perform FRAP using a laser-scanning confocal microscope. A defined region of interest (ROI) within the nucleus is bleached with a high-intensity laser, and the recovery of fluorescence in the bleached ROI is monitored over time.[4]

  • Data Analysis: Quantify the fluorescence recovery curves.

Expected Outcomes:

  • This compound: Should cause a rapid fluorescence recovery, indicating the displacement of the GFP-tagged CBP bromodomain from chromatin.[5]

  • SGC-CBP30N: Should show a significantly slower fluorescence recovery, similar to the vehicle control, as it does not effectively displace the bromodomain from chromatin.

  • Vehicle Control (DMSO): Will establish the baseline fluorescence recovery rate.

p53 Reporter Assay

Objective: To measure the effect of CBP/p300 bromodomain inhibition on p53-mediated transcription.

Methodology:

  • Cell Culture and Transfection: Use a cell line (e.g., RKO cells) containing a p53-responsive luciferase reporter construct.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound, SGC-CBP30N, or a vehicle control.

  • p53 Activation: Induce p53 activity, for example, by treating with a DNA-damaging agent like doxorubicin (B1662922).

  • Luciferase Assay: After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.

Expected Outcomes:

  • This compound: Should inhibit the doxorubicin-induced increase in luciferase activity in a dose-dependent manner.

  • SGC-CBP30N: Should have little to no effect on the doxorubicin-induced luciferase activity.

  • Vehicle Control (DMSO): Will show a significant increase in luciferase activity upon doxorubicin treatment.

Signaling Pathway Diagram

The following diagram illustrates the role of CBP/p300 in gene transcription and how this compound is expected to interfere with this process.

G cluster_nucleus Nucleus TF Transcription Factor (e.g., p53) CBP CBP/p300 TF->CBP recruits BRD Bromodomain HAT HAT Domain Gene Target Gene Expression CBP->Gene promotes Histone Acetylated Histone BRD->Histone binds to HAT->Histone acetylates DNA DNA Histone->DNA loosens chromatin around SGC_CBP30 This compound SGC_CBP30->BRD inhibits SGC_CBP30N SGC-CBP30N (Negative Control) SGC_CBP30N->BRD no significant inhibition G start Unexpected Experimental Outcome q1 Is SGC-CBP30N effect similar to this compound? start->q1 a1_yes Possible Off-Target Effect or Compound Mix-up q1->a1_yes Yes q2 Is there no effect with this compound and SGC-CBP30N? q1->q2 No sol1 Verify compound identity. Perform cytotoxicity assay. Use alternative controls. a1_yes->sol1 end Resolution sol1->end a2_yes System May Not Be Sensitive or Technical Issue q2->a2_yes Yes q3 Are SGC-CBP30N results inconsistent? q2->q3 No sol2 Confirm compound activity. Check experimental conditions. Consider biological relevance. a2_yes->sol2 sol2->end a3_yes Potential Handling or Procedural Inconsistency q3->a3_yes Yes q3->end No sol3 Review compound handling. Standardize procedures. Check for contamination. a3_yes->sol3 sol3->end

References

Minimizing SGC-CBP30 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SGC-CBP30. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential toxicity during long-term studies involving this potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role in recruiting transcriptional machinery.[1][2][3] this compound acts as an acetyl-lysine competitive inhibitor, preventing these bromodomains from binding to acetylated lysine (B10760008) residues on histones and other proteins.[4]

Q2: What are the known toxicities associated with this compound in long-term studies?

In long-term cell culture, this compound can induce dose-dependent cytotoxicity. The most commonly observed toxicities include:

  • Cell Cycle Arrest: Inhibition of CBP/p300 bromodomains can lead to cell cycle arrest, primarily in the G0/G1 phase.[5][6]

  • Apoptosis: Prolonged exposure to this compound can induce programmed cell death (apoptosis) in sensitive cell lines.[2][5][6]

  • General Cytotoxicity: A reduction in overall cell viability and proliferation is a common finding.[2][3][5] The degree of toxicity is highly dependent on the cell type and the concentration of the inhibitor used.

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for CBP/p300, some off-target activities have been reported:

  • BET Bromodomains: this compound exhibits weak inhibitory activity against the BET (Bromodomain and Extra-Terminal domain) family of proteins, such as BRD4.[1][7] The selectivity for CBP over BRD4(1) is reported to be around 40-fold.[1][8]

  • Efflux Transporter Inhibition: Studies have shown that this compound can inhibit the efflux transporter ABCG2, which may potentiate the cytotoxicity of other compounds.[9][10]

  • Other Off-Targets: Broader screening has revealed weak interactions with some G-protein coupled receptors (GPCRs), enzymes, and transporters.[1]

Q4: How can I minimize the toxicity of this compound in my experiments?

Minimizing toxicity is crucial for obtaining reliable data in long-term studies. Here are some key strategies:

  • Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration for your specific cell line and assay.

  • Use of Negative Controls: Whenever possible, use a structurally related, inactive control compound to differentiate on-target from off-target effects.[9]

  • Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the desired biological effect.

  • Monitor Cell Health: Regularly assess cell viability and morphology throughout the experiment.

  • Consider Alternative Probes: For certain applications, other CBP/p300 inhibitors with different selectivity profiles, such as GNE-272, might be considered.[1]

Q5: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO and ethanol.[2][11][12] For cell culture experiments, it is recommended to make a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[2] The powdered compound should be stored at -20°C and is stable for at least four years under these conditions.[11] Stock solutions in DMSO can be stored at -20°C, and it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed even at low concentrations of this compound. The cell line being used is highly sensitive to CBP/p300 inhibition.Perform a more detailed dose-response and time-course experiment to find a non-toxic concentration and exposure time. Consider using a less sensitive cell line if appropriate for the experimental question.
Inconsistent results between experiments. Degradation of this compound in stock solutions due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions of this compound from powder for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[2]
Observed phenotype does not match published results. Potential off-target effects are dominating the cellular response.Use a structurally related inactive control to confirm that the observed phenotype is due to on-target inhibition. Also, consider using a second, structurally distinct CBP/p300 inhibitor to see if the same phenotype is produced.[5]
Precipitation of this compound in the culture medium. The concentration of this compound exceeds its solubility in the aqueous culture medium.Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep the compound in solution, but still non-toxic to the cells. Prepare fresh dilutions from a clear stock solution for each use.[2]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssayIC50 / KdReference
CBPTR-FRETIC50 = 0.02 µM[1]
CBPBRETIC50 = 0.41 µM[1]
CBPCell-freeIC50 = 21 nM[1]
p300Biolayer InterferenceKd = 47 nM[1]
EP300Cell-freeIC50 = 38 nM[1]
BRD4(1)-40-fold selective for CBP over BRD4(1)[1]

Table 2: Cellular Activity of this compound

Cell LineAssayEC50 / EffectReference
Multiple Myeloma Cell LinesViability Assay (6 days)GI50 < 3 µM in sensitive lines[5]
LP-1Cell Cycle AnalysisG0/G1 arrest at 2.5 µM[5]
U2OS and HeLaCytotoxicity AssayModerate cytotoxicity observed[3]
HEK293NanoBRET AssayEC50 = 0.28 µM[6]

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay (e.g., 14-day Clonogenic Assay)

This protocol is designed to assess the long-term impact of this compound on the proliferative capacity of adherent cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be constant across all wells, including the vehicle control (e.g., 0.1%).

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

  • Long-Term Culture: Incubate the plates for 10-14 days, replacing the medium with fresh treatment medium every 3-4 days.

  • Fixation: After the incubation period, wash the wells twice with PBS. Add 1 ml of fixation solution to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixation solution and wash the wells with PBS. Add 1 ml of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

  • Washing and Drying: Gently wash the wells with water until the water runs clear. Allow the plates to air dry completely.

  • Quantification: Scan or photograph the plates. The colonies can be counted manually or using image analysis software.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Suspension cells: Collect the cells by centrifugation.

    • Adherent cells: Collect the culture supernatant (containing floating/dead cells) and then trypsinize the adherent cells. Combine the trypsinized cells with the supernatant and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/ml.

  • Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Visualizations

Signaling_Pathway This compound Mechanism of Action and Toxicity Pathway SGC_CBP30 This compound CBP_p300 CBP/p300 Bromodomain SGC_CBP30->CBP_p300 Inhibition Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones Binding Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Activation IRF4_MYC IRF4/MYC Pathway Gene_Expression->IRF4_MYC Cell_Cycle_Control Cell Cycle Control Genes Gene_Expression->Cell_Cycle_Control Apoptosis_Genes Pro-Apoptotic Genes Gene_Expression->Apoptosis_Genes IRF4_MYC->Cell_Cycle_Control Regulation Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces

Caption: this compound inhibits CBP/p300, affecting gene expression and leading to cell cycle arrest and apoptosis.

Experimental_Workflow Workflow for Assessing this compound Toxicity start Start: Select Cell Line dose_response Dose-Response Curve (e.g., 72h Viability Assay) start->dose_response determine_ic50 Determine IC50 and Sub-toxic Concentrations dose_response->determine_ic50 long_term_assay Long-Term Assay (e.g., 14-day Clonogenic Assay) determine_ic50->long_term_assay mechanism_studies Mechanism of Toxicity Studies determine_ic50->mechanism_studies off_target Off-Target Analysis (Optional) determine_ic50->off_target end End: Data Analysis and Interpretation long_term_assay->end cell_cycle Cell Cycle Analysis (PI Staining) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis cell_cycle->end apoptosis->end off_target->end

Caption: A logical workflow for the comprehensive assessment of this compound-induced toxicity in vitro.

References

SGC-CBP30 Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing SGC-CBP30 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1] The bromodomain of CBP/p300 is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, a crucial step in transcriptional activation.[2] By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, this compound disrupts these protein-protein interactions, leading to the modulation of gene expression.[2]

Q2: What are the typical in vitro and in-cell potencies of this compound?

This compound exhibits high potency in biochemical assays, with reported IC50 values of 21-69 nM for CBP and 38 nM for p300.[1] In cellular assays, the potency can vary depending on the cell line and the specific endpoint being measured. For example, in a BRET assay using HEK293 cells to measure the inhibition of histone H3.3 binding to CBP, the IC50 was determined to be 2.8 µM.[3] In AMO1 multiple myeloma cells, the EC50 for the reduction of MYC expression was 2.7 µM.[3]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a crystalline solid and is stable at -20°C for up to 12 months.[1] For experimental use, it is recommended to prepare a stock solution in a non-aqueous solvent such as DMSO or absolute ethanol.[1] For example, a 10 mM stock solution can be made by resuspending 1 mg of this compound in 196 µL of DMSO.[1] It is advisable to prepare fresh stock solutions before use and to aliquot them into working volumes to avoid repeated freeze-thaw cycles.[1] For cell-based assays, the final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid toxicity.[1]

Q4: What are the key signaling pathways affected by this compound?

This compound has been shown to modulate several critical signaling pathways implicated in cancer and inflammation. Two of the most well-characterized pathways are:

  • IRF4/MYC Pathway: In multiple myeloma, this compound treatment leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and its downstream target, the proto-oncogene MYC.[4][5] This disruption of the IRF4/MYC axis is a key mechanism behind the anti-proliferative and pro-apoptotic effects of this compound in this cancer type.[4]

  • TGF-β/SMAD Pathway: The transcriptional co-activators CBP/p300 are known to interact with SMAD proteins, which are key mediators of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6] By inhibiting CBP/p300, this compound can modulate the transcriptional activity of SMADs, thereby influencing the cellular responses to TGF-β, which include processes like cell growth, differentiation, and apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and data comparison.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetAssay TypePotency (IC50/Kd)Reference
CBP BromodomainBiochemical Assay21 - 69 nM (IC50)[1]
p300 BromodomainBiochemical Assay38 nM (IC50)[1]
CBP BromodomainBiolayer Interference47 nM (Kd)[7]
p300 BromodomainBiolayer Interference47 nM (Kd)[7]

Table 2: Cellular Potency of this compound in Various Assays and Cell Lines

Cell LineAssay TypeEndpointPotency (IC50/EC50)Reference
HEK293BRET AssayInhibition of Histone H3.3 binding to CBP2.8 µM (IC50)[3]
AMO1 (Multiple Myeloma)QuantiGene Plex AssayReduction in MYC expression2.7 µM (EC50)[3]
RKO (Colon Carcinoma)Luciferase Reporter AssayInhibition of doxorubicin-stimulated p53 activity1.5 µM (IC50)[3]
Multiple Myeloma Cell LinesCell Viability AssayGrowth Inhibition (GI50)Varies (e.g., < 3 µM in sensitive lines)[4]

Experimental Protocols and Troubleshooting Guides

This section provides detailed methodologies and troubleshooting advice for three common assays used to generate this compound dose-response curves.

Fluorescence Polarization (FP) Assay for CBP/p300 Binding

Objective: To determine the IC50 of this compound by measuring its ability to displace a fluorescently labeled peptide from the CBP or p300 bromodomain.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

    • CBP/p300 Bromodomain Protein: Dilute the purified recombinant human CBP or p300 bromodomain protein in assay buffer to a final concentration of 20-50 nM. The optimal concentration should be determined empirically.

    • Fluorescently Labeled Peptide: Prepare a stock solution of a fluorescently labeled peptide known to bind the CBP/p300 bromodomain (e.g., a fluorescein-labeled acetylated histone H3 or H4 peptide). The final concentration in the assay should be low (e.g., 5-10 nM) and well below the Kd of its interaction with the bromodomain.

    • This compound Serial Dilution: Prepare a serial dilution of this compound in assay buffer containing a constant percentage of DMSO (e.g., 1%). A typical concentration range to test would be from 1 nM to 100 µM.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the this compound serial dilutions or vehicle control (assay buffer with DMSO) to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the CBP/p300 bromodomain protein solution to each well.

    • Add 10 µL of the fluorescently labeled peptide solution to each well.

    • Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low Assay Window (small difference in mP between bound and free peptide) - Suboptimal protein or peptide concentration.- Inefficient binding of the peptide to the bromodomain.- Titrate the protein and peptide concentrations to find the optimal ratio.- Ensure the purity and activity of the protein and peptide.
High Background Signal - Autofluorescence from the compound or plate.- Non-specific binding of the peptide.- Measure the fluorescence of the compound alone to check for interference.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
No Dose-Response Curve - this compound is inactive or has low solubility.- Incorrect assay conditions.- Verify the integrity and concentration of the this compound stock solution.- Check the pH and ionic strength of the assay buffer.- Ensure the final DMSO concentration is consistent across all wells.
Precipitation in Wells - Compound insolubility at higher concentrations.- Reduce the highest concentration of this compound tested.- Increase the final DMSO concentration slightly (while ensuring it doesn't affect the assay).
AlphaLISA Assay for CBP/p300 Binding

Objective: To determine the IC50 of this compound by measuring its ability to disrupt the interaction between the CBP/p300 bromodomain and a biotinylated acetylated histone peptide.

Experimental Protocol:

  • Reagent Preparation:

    • AlphaLISA Buffer: Use a commercially available AlphaLISA buffer or prepare a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • GST-tagged CBP/p300 Bromodomain: Dilute the purified recombinant GST-tagged CBP or p300 bromodomain in AlphaLISA buffer. The optimal concentration should be determined by titration (typically in the low nM range).

    • Biotinylated Acetylated Histone Peptide: Use a biotinylated histone peptide (e.g., Biotin-H3K27ac) at a concentration near its Kd for the bromodomain.

    • This compound Serial Dilution: Prepare a serial dilution of this compound in AlphaLISA buffer with a constant percentage of DMSO.

    • AlphaLISA Beads: Prepare a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in AlphaLISA buffer according to the manufacturer's instructions.

  • Assay Procedure (384-well ProxiPlate format):

    • Add 2.5 µL of the this compound serial dilutions or vehicle control to the wells.

    • Add 2.5 µL of the GST-tagged CBP/p300 bromodomain protein solution.

    • Add 2.5 µL of the biotinylated acetylated histone peptide.

    • Incubate for 60 minutes at room temperature.

    • Add 2.5 µL of the AlphaLISA bead mixture.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio - Suboptimal concentrations of protein, peptide, or beads.- Inefficient antibody-protein interaction.- Perform cross-titrations of all components to determine optimal concentrations.- Ensure the correct bead types are being used for the tagged protein and biotinylated peptide.
High Variability Between Replicates - Inaccurate pipetting, especially with small volumes.- Incomplete mixing.- Use calibrated pipettes and proper technique.- Ensure thorough mixing after each reagent addition.
"Hook" Effect (Signal decreases at high analyte concentrations) - Excess of biotinylated peptide or protein saturating the beads.- Titrate the protein and peptide to lower concentrations.
Compound Interference - Compound absorbs light at the excitation or emission wavelengths.- Compound quenches the singlet oxygen signal.- Test the compound in the absence of other reagents to check for autofluorescence or quenching.- If interference is observed, consider a different assay format.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine the dose-dependent stabilization of endogenous CBP/p300 by this compound in intact cells.

Experimental Protocol (Isothermal Dose-Response Format):

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a multiple myeloma cell line like MM.1S, or another cancer cell line with known CBP/p300 dependency) to 70-80% confluency.

    • Harvest the cells and resuspend them in culture medium.

    • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Transfer the cell suspensions to PCR tubes or a 96-well PCR plate.

    • Heat the samples to a single, optimized temperature for 3 minutes in a thermal cycler. This temperature should be on the steep part of the protein's melting curve (determined from a preliminary melt curve experiment, typically between 45-60°C for many proteins) to maximize the observable thermal shift.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer with protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the total protein concentration in each supernatant and normalize all samples to the same concentration.

  • Detection by Western Blot:

    • Separate the normalized protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for CBP or p300, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Plot the normalized band intensity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for target engagement.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Protein Signal - Low endogenous expression of the target protein.- Inefficient antibody.- Use a cell line with higher target expression or consider an overexpression system.- Validate the primary antibody and optimize its concentration.
No Thermal Shift Observed - this compound is not cell-permeable or is rapidly metabolized.- Incorrect heating temperature.- Confirm cell permeability using an orthogonal assay.- Perform a full melt curve to identify the optimal temperature for the isothermal experiment.
High Background on Western Blot - Non-specific antibody binding.- Inadequate blocking or washing.- Optimize the antibody concentration and blocking conditions.- Increase the number and duration of wash steps.
Inconsistent Results - Uneven heating.- Inconsistent cell lysis or sample handling.- Use a thermal cycler for precise temperature control.- Ensure consistent and thorough cell lysis and careful collection of the supernatant.

Signaling Pathway and Experimental Workflow Diagrams

SGC_CBP30_Signaling_Pathway cluster_TGFB TGF-β Signaling cluster_Nucleus Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 P p-SMAD2/3 p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex CBP/p300 CBP/p300 SMAD Complex->CBP/p300 Histones Histones CBP/p300->Histones Ac Acetylated Histones Acetylated Histones IRF4 Gene IRF4 Gene Acetylated Histones->IRF4 Gene Activation IRF4 IRF4 IRF4 Gene->IRF4 MYC Gene MYC Gene MYC MYC MYC Gene->MYC IRF4->MYC Gene Activation Cell Proliferation Cell Proliferation MYC->Cell Proliferation Apoptosis Apoptosis MYC->Apoptosis Inhibition This compound This compound This compound->CBP/p300 Inhibition

Caption: this compound inhibits CBP/p300, affecting key signaling pathways.

Dose_Response_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution This compound Incubate Incubate Serial Dilution->Incubate Add to Assay Plate Read Plate Read Plate Incubate->Read Plate Plot Data Plot Data Read Plate->Plot Data Raw Data Curve Fitting Curve Fitting Plot Data->Curve Fitting Determine IC50 Determine IC50 Curve Fitting->Determine IC50

Caption: General workflow for dose-response curve optimization.

References

Technical Support Center: Overcoming SGC-CBP30 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the CBP/p300 bromodomain inhibitor, SGC-CBP30. The following information is designed to help identify, characterize, and overcome potential resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By binding to the bromodomain, this compound prevents CBP/p300 from recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. This disrupts the formation of active transcription complexes at target gene promoters and enhancers, leading to the downregulation of key oncogenes, such as MYC and IRF4.[1][2]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential causes?

Acquired resistance to this compound, while not extensively documented, may arise through several mechanisms analogous to those observed with other targeted therapies. These potential mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative signaling pathways to compensate for the inhibition of CBP/p300-mediated transcription. For example, activation of pathways that independently drive the expression of critical survival genes like MYC could reduce the cell's dependence on CBP/p300.

  • Alterations in the Drug Target: Although less common for bromodomain inhibitors, mutations in the CBP or EP300 bromodomain could potentially alter the binding affinity of this compound, reducing its efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration and thereby its effectiveness. The CBP/p300 inhibitor I-CBP112 has been shown to repress key ABC transporters, suggesting a potential interplay.[3]

  • Epigenetic Reprogramming: Cancer cells may undergo broader epigenetic changes that alter the transcriptional landscape, making them less reliant on the specific genes regulated by CBP/p300.

Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?

To confirm resistance, a series of experiments comparing the suspected resistant cell line to the parental, sensitive cell line is recommended:

  • Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in the parental and suspected resistant cell lines. A significant rightward shift in the dose-response curve for the resistant line indicates reduced sensitivity.

  • Target Engagement and Downstream Effects: Use Western blotting to assess the levels of downstream markers of this compound activity, such as MYC and IRF4 protein expression, in both cell lines after treatment with this compound.[1] In resistant cells, you may observe a diminished reduction in these proteins compared to the parental line at the same this compound concentration.

  • Assessment of Apoptosis and Cell Cycle Arrest: Analyze markers of apoptosis (e.g., cleaved PARP, Annexin V staining) and cell cycle distribution (e.g., propidium (B1200493) iodide staining followed by flow cytometry) in both cell lines with and without this compound treatment. Resistant cells are likely to show a blunted apoptotic response and less significant cell cycle arrest.[1]

Q4: What strategies can I employ to overcome or prevent this compound resistance?

Based on preclinical studies with this compound and other CBP/p300 inhibitors, combination therapy is a promising approach to overcome or prevent resistance.[4] Consider the following strategies:

  • Combination with Immunomodulatory Drugs (IMiDs): In multiple myeloma, the combination of this compound with lenalidomide (B1683929) has shown synergistic effects in reducing cell viability.[4]

  • Combination with other Epigenetic Modifiers: Combining this compound with other classes of epigenetic drugs, such as BET bromodomain inhibitors (e.g., JQ1) or HDAC inhibitors, may re-sensitize resistant cells or prevent the emergence of resistance by targeting distinct but complementary pathways.[5]

  • Targeting Parallel Survival Pathways: In cancers driven by specific signaling pathways, combining this compound with inhibitors of those pathways could be effective. For instance, in mantle cell lymphoma models resistant to BTK inhibitors, the addition of a p300/CBP inhibitor has been shown to overcome this resistance by counteracting IL-6/JAK/STAT3 signaling.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced this compound efficacy in a previously sensitive cell line. Development of acquired resistance.1. Confirm resistance by comparing IC50 values between parental and suspected resistant cells. 2. Analyze downstream markers (MYC, IRF4) by Western blot to check for target engagement. 3. Investigate potential resistance mechanisms (e.g., bypass pathway activation, drug efflux).
High intrinsic resistance to this compound in a new cell line. Cell line may not be dependent on CBP/p300-regulated transcriptional programs.1. Assess the baseline expression levels of key CBP/p300 target genes (e.g., MYC, IRF4). 2. Consider screening a panel of cell lines to identify those with greater sensitivity.[1]
Variability in experimental results with this compound. Issues with compound stability, cell culture conditions, or assay consistency.1. Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -20°C or -80°C). 2. Maintain consistent cell passage numbers and seeding densities. 3. Include appropriate positive and negative controls in all experiments.
Difficulty in observing downstream effects (e.g., MYC downregulation). Suboptimal treatment time or concentration.1. Perform a time-course experiment (e.g., 6, 24, 48 hours) to determine the optimal duration of this compound treatment for observing changes in downstream markers. 2. Conduct a dose-response experiment to identify the effective concentration range for your specific cell line.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 / Kd (nM)
ITCCREBBP21
ITCEP30038
AlphaScreenCREBBP69
BLICREBBP41

Data compiled from the Structural Genomics Consortium.[7]

Table 2: Growth Inhibitory Effects of this compound in Selected Multiple Myeloma Cell Lines

Cell LineGI50 (µM)
LP-1< 3
OPM2< 3

GI50 values are approximate and based on graphical data from published studies.[1]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (DMSO concentration should be consistent across all wells, typically <0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis in a suitable software package.

Protocol 2: Western Blot Analysis of MYC Downregulation

Objective: To assess the effect of this compound on the expression of the downstream target protein, MYC.

Materials:

  • Parental and suspected this compound-resistant cell lines

  • This compound

  • DMSO

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MYC, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed both parental and resistant cells in 6-well plates and allow them to adhere. Treat the cells with this compound at a relevant concentration (e.g., the IC50 of the parental line) and a vehicle control for 24-48 hours.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-MYC antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the MYC signal to the loading control. Compare the level of MYC downregulation between the parental and resistant cell lines.

Visualizations

SGC_CBP30_Mechanism_of_Action cluster_nucleus Cell Nucleus Acetylated_Histones Acetylated Histones CBP_p300 CBP/p300 Acetylated_Histones->CBP_p300 recruits Transcription_Factors Transcription Factors (e.g., MYC, IRF4) CBP_p300->Transcription_Factors co-activates Oncogene_Expression Oncogene Expression Transcription_Factors->Oncogene_Expression drives Cancer_Cell_Proliferation Cancer Cell Proliferation Oncogene_Expression->Cancer_Cell_Proliferation promotes SGC_CBP30 This compound SGC_CBP30->CBP_p300 inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Reduced this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 shift vs. parental) start->confirm_resistance check_target Assess Downstream Markers (e.g., MYC, IRF4 by Western Blot) confirm_resistance->check_target Resistance Confirmed investigate_mechanisms Investigate Resistance Mechanisms check_target->investigate_mechanisms Target Engagement Blunted pathway_analysis Bypass Pathway Activation? (e.g., RNA-seq, phospho-proteomics) investigate_mechanisms->pathway_analysis efflux_pumps Increased Drug Efflux? (e.g., qPCR/Western for ABC transporters) investigate_mechanisms->efflux_pumps overcome_resistance Strategies to Overcome Resistance investigate_mechanisms->overcome_resistance combination_therapy Combination Therapy (e.g., with IMiDs, BETi, or pathway-specific inhibitors) overcome_resistance->combination_therapy

Caption: Workflow for investigating this compound resistance.

References

SGC-CBP30 Specificity in Cellular Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the specificity of SGC-CBP30 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3][4] It competitively binds to the acetyl-lysine binding pocket of the bromodomain, thereby preventing the recruitment of CBP/p300 to acetylated histones and other proteins. This leads to the modulation of gene expression.[5]

Q2: What is the recommended concentration of this compound to use in cellular assays?

The optimal concentration of this compound is cell-line and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup. However, based on published studies, a concentration range of 0.5 µM to 5 µM is commonly used.[5][6] For some sensitive cell lines, GI50 values have been observed below 3 µM.[6] It is advisable to start with a concentration around the cellular EC50, which has been reported to be approximately 0.28 µM in a NanoBRET assay.[6]

Q3: Is there a negative control compound available for this compound?

Yes, the recommended negative control for this compound is SGC-CBP30N (also known as BDOIA513).[7] This compound is structurally related to this compound but has significantly reduced activity against CBP/p300 and BRD4.[7] Using a negative control is critical to distinguish on-target effects from potential off-target or compound-specific artifacts. Another compound, ISOX-INACT , has been described as a negative control for a structurally related CBP/p300 inhibitor and shows very weak activity for CBP.[8]

Q4: What are the known off-targets of this compound?

While this compound is highly selective for CBP/p300 bromodomains, some off-target activities have been reported, particularly at higher concentrations. The most notable off-targets are the BET (Bromodomain and Extra-Terminal domain) family of bromodomains , especially BRD4, for which this compound shows a 40-fold selectivity for CBP over BRD4(1).[9][10] Weak interactions have also been observed with some G-protein coupled receptors (GPCRs), such as adrenergic receptors alpha 2A and 2C, and the enzyme phosphodiesterase-5 (PDE5).[11]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays.

Problem 1: No observable phenotype or unexpected results after this compound treatment.

  • Possible Cause 1: Suboptimal Compound Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Start with a broad range (e.g., 0.1 µM to 10 µM) and narrow it down based on the initial results.

  • Possible Cause 2: Cell Line Insensitivity.

    • Solution: The expression and functional importance of CBP/p300 can vary between cell lines. Confirm the expression of CBP and p300 in your cell line of interest via Western blot or qPCR. Consider testing different cell lines known to be sensitive to CBP/p300 inhibition.

  • Possible Cause 3: Incorrect Experimental Controls.

    • Solution: Always include a vehicle control (e.g., DMSO) and the negative control compound SGC-CBP30N at the same concentration as this compound. This will help differentiate between on-target effects, solvent effects, and compound-specific off-target effects.

  • Possible Cause 4: Compound Instability or Degradation.

    • Solution: Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.

Problem 2: Suspected off-target effects are confounding the results.

  • Possible Cause 1: High Compound Concentration.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. At higher concentrations, the likelihood of engaging off-targets like BET bromodomains increases.[6]

  • Possible Cause 2: Engagement of BET Bromodomains.

    • Solution: To rule out the involvement of BET bromodomains, consider performing experiments in parallel with a selective BET inhibitor (e.g., JQ1 or I-BET762).[12][13] If the phenotype observed with this compound is also recapitulated by the BET inhibitor, it may indicate an off-target effect.

  • Possible Cause 3: Engagement of Other Off-Targets (GPCRs, PDEs).

    • Solution: If you suspect the involvement of other known off-targets, you can use specific inhibitors for those targets to see if the phenotype is affected. Refer to the quantitative data on off-target interactions to assess the likelihood of engagement at your working concentration.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 / KdSelectivity vs. CBPReference
CBP Cell-free21 nM (IC50)-[1]
p300 Cell-free38 nM (IC50)-[1]
CBP TR-FRET21 nM (Kd)-[14]
p300 TR-FRET32 nM (Kd)-[14]
p300 Biolayer Interference47 nM (Kd)-[14]
BRD4(1) -850 nM (Kd)40-fold[9][11]
BRD4(2) --250-fold[1][10]
BRD2, BRD3, BRD4 DSFWeak activity-[14]

Table 2: Known Off-Target Interactions of this compound

Off-Target ClassOff-TargetAssay TypeIC50Reference
GPCRAdrenergic Receptor α2CRadioligand Binding0.11 µM[11]
GPCRAdrenergic Receptor α2ARadioligand Binding0.57 µM[11]
EnzymePhosphodiesterase-5 (PDE5)Enzymatic Assay0.15 µM[11]
OtherPlatelet-Activating Factor (PAF) ReceptorRadioligand Binding0.51 µM[11]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of this compound binding to CBP/p300 in intact cells.

Materials:

  • Cells of interest

  • This compound and vehicle control (DMSO)

  • PBS with protease inhibitors

  • Lysis buffer

  • Antibodies against CBP or p300

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle for 1 hour at 37°C.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant and analyze the levels of soluble CBP or p300 by Western blotting.

Expected Outcome: Binding of this compound should stabilize CBP/p300, leading to a higher melting temperature compared to the vehicle-treated control.

Protocol 2: NanoBRET™ Target Engagement Assay

This proximity-based assay measures the binding of this compound to CBP/p300 in live cells.

Materials:

  • HEK293 cells

  • Plasmids for expressing NanoLuc®-CBP/p300 fusion protein and a fluorescently labeled HaloTag®-Histone H3.3 fusion protein

  • This compound and vehicle control (DMSO)

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-CBP/p300 and HaloTag®-Histone H3.3 expression vectors.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure the bioluminescence and fluorescence signals using a plate reader equipped with appropriate filters.

Expected Outcome: this compound will compete with the HaloTag®-Histone H3.3 for binding to NanoLuc®-CBP/p300, leading to a dose-dependent decrease in the BRET signal. The IC50 value for target engagement can then be calculated.

Signaling Pathway and Workflow Diagrams

SGC_CBP30_MOA This compound Mechanism of Action cluster_nucleus Nucleus CBP_p300 CBP/p300 GeneExpression Target Gene Expression CBP_p300->GeneExpression Co-activation AcetylatedHistones Acetylated Histones AcetylatedHistones->CBP_p300 Recruitment TranscriptionFactors Transcription Factors TranscriptionFactors->CBP_p300 Recruitment SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibition of Bromodomain

Caption: Mechanism of action of this compound in inhibiting CBP/p300.

CETSA_Workflow CETSA Experimental Workflow start Start: Cell Culture treatment Treat cells with this compound or Vehicle (DMSO) start->treatment heating Heat cells at various temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to pellet aggregated proteins lysis->centrifugation supernatant Collect supernatant (soluble proteins) centrifugation->supernatant western_blot Western Blot for CBP/p300 supernatant->western_blot analysis Analyze protein stability western_blot->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Unexpected or No Phenotype check_concentration Is the concentration optimal? (Perform dose-response) start->check_concentration No check_controls Are proper controls included? (Vehicle, Negative Control) start->check_controls No check_offtarget Could it be an off-target effect? (Check selectivity data) start->check_offtarget Yes check_expression Is the target expressed? (Western Blot/qPCR for CBP/p300) start->check_expression No solution_dose Adjust Concentration check_concentration->solution_dose solution_controls Include Proper Controls check_controls->solution_controls solution_offtarget Use lower concentration or counter-screen with other inhibitors check_offtarget->solution_offtarget solution_expression Choose a different cell line check_expression->solution_expression

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

CBP_p300_Signaling Key Signaling Pathways Regulated by CBP/p300 cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway cluster_tgfb TGF-β/SMAD Pathway CBP_p300 CBP/p300 TCF_LEF TCF/LEF CBP_p300->TCF_LEF Co-activates NFkB NF-κB CBP_p300->NFkB Co-activates SMADs SMADs CBP_p300->SMADs Co-activates p53 p53 CBP_p300->p53 Co-activates HIF1a HIF-1α CBP_p300->HIF1a Co-activates Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Stabilizes beta_catenin->TCF_LEF Binds Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IKK->NFkB Activates TGFb TGF-β TGFb->SMADs Phosphorylates

References

Validation & Comparative

A Comparative Guide to Bromodomain Inhibitors: SGC-CBP30 versus JQ1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic research, small molecule inhibitors targeting bromodomains—the "readers" of histone acetylation—have emerged as powerful tools to dissect gene regulation and as promising therapeutic agents. This guide provides an objective comparison of two widely used bromodomain inhibitors: SGC-CBP30, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, and JQ1, a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate chemical probe for their studies.

At a Glance: this compound vs. JQ1

While both this compound and JQ1 target bromodomains, they exhibit distinct selectivity profiles, leading to different biological consequences. This compound is a potent and selective chemical probe for the bromodomains of CBP and p300, which are histone acetyltransferases (HATs) and transcriptional co-activators.[1][2] In contrast, JQ1 is a thienotriazolodiazepine that potently inhibits the BET family of bromodomain-containing proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[3][4] This fundamental difference in their primary targets dictates their applications in research and their potential therapeutic utilities.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and JQ1, including their binding affinities and inhibitory concentrations against various bromodomain-containing proteins.

Table 1: Binding Affinity (Kd) of this compound and JQ1 for Bromodomain-Containing Proteins

Target BromodomainThis compound Kd (nM)JQ1 Kd (nM)
CBP21[1]-
p30032[1]-
BRD2 (N-terminal)-128
BRD3 (N-terminal)-59.5
BRD3 (C-terminal)-82
BRD4 (N-terminal)850[5]49
BRD4 (C-terminal)-90.1
BRDT (N-terminal)-190

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and JQ1

Assay/TargetThis compound IC50 (nM)JQ1 IC50 (nM)
CBP (cell-free)21[6]>10,000[3]
p300 (cell-free)38[6]-
BRD2 (N-terminal, AlphaScreen)-17.7
BRD4 (N-terminal, AlphaScreen)-76.9[3]
BRD4 (C-terminal, AlphaScreen)-32.6
p53 reporter assay (RKO cells)1540[2]-

Mechanism of Action and Signaling Pathways

This compound and JQ1 exert their effects by competitively binding to the acetyl-lysine binding pockets of their respective target bromodomains, thereby displacing them from chromatin. This disruption of "reader" function leads to downstream changes in gene transcription.

This compound primarily inhibits the bromodomains of the transcriptional co-activators CBP and p300. These proteins are involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CBP/p300, this compound can modulate the expression of genes regulated by these co-activators. For instance, it has been shown to suppress the secretion of IL-17A in Th17 cells, highlighting its anti-inflammatory potential.[1]

SGC_CBP30_Pathway cluster_nucleus Nucleus Histone Acetylated Histones CBP_p300 CBP/p300 Histone->CBP_p300 Binds to Gene Target Genes (e.g., IL-17A) CBP_p300->Gene Activates TF Transcription Factors TF->CBP_p300 Recruits Transcription Transcription Gene->Transcription SGC_CBP30 This compound SGC_CBP30->CBP_p300 Inhibits binding

This compound inhibits CBP/p300 binding to acetylated histones.

JQ1 , as a pan-BET inhibitor, displaces BRD2, BRD3, and BRD4 from chromatin. BRD4, in particular, is a key regulator of the transcription of many oncogenes, including c-Myc.[7] By inhibiting BRD4, JQ1 can lead to the downregulation of these oncogenes, resulting in anti-proliferative and pro-apoptotic effects in various cancer models.[7][8]

JQ1_Pathway cluster_nucleus Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits PolII RNA Pol II P_TEFb->PolII Phosphorylates Oncogenes Oncogenes (e.g., c-Myc) PolII->Oncogenes Transcribes Transcription Transcription Oncogenes->Transcription JQ1 JQ1 JQ1->BRD4 Inhibits binding

JQ1 disrupts BRD4-mediated transcription of oncogenes.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize and compare this compound and JQ1.

Biochemical Assays for Binding Affinity

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is used to measure the binding of bromodomains to acetylated histone peptides and the ability of inhibitors to disrupt this interaction.[9][10][11]

  • Principle: Donor and acceptor beads are brought into proximity through the interaction of a tagged bromodomain protein and a biotinylated acetylated histone peptide. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. Competitive inhibitors disrupt this interaction, causing a decrease in the signal.

  • Protocol Outline:

    • A solution containing the GST-tagged bromodomain protein is incubated with the test inhibitor at various concentrations in a microplate well.

    • A biotinylated acetylated histone peptide is added to the wells.

    • Glutathione-coated acceptor beads are added, followed by incubation.

    • Streptavidin-coated donor beads are added, and the plate is incubated in the dark.

    • The plate is read on an AlphaScreen-compatible plate reader.

AlphaScreen_Workflow cluster_workflow AlphaScreen Workflow Start Start Incubate_Inhibitor Incubate Bromodomain Protein with Inhibitor Start->Incubate_Inhibitor Add_Peptide Add Biotinylated Histone Peptide Incubate_Inhibitor->Add_Peptide Add_Acceptor Add Acceptor Beads Add_Peptide->Add_Acceptor Add_Donor Add Donor Beads Add_Acceptor->Add_Donor Read_Signal Read Signal Add_Donor->Read_Signal End End Read_Signal->End

A simplified workflow for the AlphaScreen assay.
Cellular Assays for Target Engagement and Downstream Effects

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to study the dynamics of fluorescently labeled proteins within living cells, providing insights into their mobility and binding to chromatin.[12][13][14]

  • Principle: A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-BRD4) is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached area is monitored over time. Inhibitors that displace the protein from chromatin will lead to a faster recovery rate.

  • Protocol Outline:

    • Cells are transfected with a plasmid encoding the fluorescently tagged protein of interest.

    • Cells are treated with the inhibitor or vehicle control.

    • A defined region within the nucleus is photobleached using a confocal microscope.

    • Images are acquired before and after photobleaching at defined time intervals.

    • The fluorescence intensity in the bleached region is quantified over time to determine the recovery kinetics.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest.[15][16][17][18]

  • Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest, along with its bound DNA, is immunoprecipitated using a specific antibody. The cross-links are reversed, and the associated DNA is purified and sequenced.

  • Protocol Outline:

    • Cells are treated with the inhibitor or vehicle control.

    • Proteins are cross-linked to DNA using formaldehyde.

    • Cells are lysed, and the chromatin is sheared by sonication or enzymatic digestion.

    • The chromatin is incubated with an antibody specific to the target protein (e.g., BRD4 or CBP).

    • The antibody-protein-DNA complexes are captured using protein A/G beads.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is prepared for next-generation sequencing.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

These assays are used to assess the cytotoxic and anti-proliferative effects of the inhibitors on cultured cells.[19][20][21][22][23]

  • Principle (MTT Assay): Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.

  • Protocol Outline:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are treated with a serial dilution of the inhibitor or vehicle control for a defined period (e.g., 24, 48, or 72 hours).

    • MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

Summary and Conclusion

This compound and JQ1 are indispensable tools for probing the epigenetic mechanisms of gene regulation. Their distinct selectivity profiles make them suitable for different research questions.

  • This compound is the inhibitor of choice for specifically investigating the roles of the CBP and p300 bromodomains in transcriptional regulation and cellular processes. Its high selectivity over BET bromodomains allows for a more precise dissection of CBP/p300-mediated pathways.[1][2]

  • JQ1 remains a cornerstone for studying the functions of the BET family of proteins. Its potent inhibition of BRD2, BRD3, and BRD4 has been instrumental in uncovering the critical roles of these proteins in cancer and inflammation.[3][7]

When selecting an inhibitor, researchers must consider the specific bromodomain family they wish to target. Transcriptional profiling experiments have shown that this compound has a more restricted effect on gene expression compared to the broader effects of JQ1, which is consistent with their distinct target profiles.[1][24] The choice between these two inhibitors will ultimately depend on the biological context and the specific hypothesis being tested. This guide provides the foundational information to make an informed decision and to design and execute robust experiments in the exciting field of epigenetics.

References

A Comparative Guide to SGC-CBP30 and Other CBP/p300 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the biological roles of the closely related transcriptional co-activators, CREB-binding protein (CBP) and p300. This guide provides an objective comparison of SGC-CBP30 with other prominent CBP/p300 inhibitors, namely A-485, GNE-272, and I-CBP112, supported by experimental data to inform inhibitor selection.

The paralogous histone acetyltransferases (HATs) CBP and p300 are key regulators of gene expression. Their bromodomains recognize acetylated lysine (B10760008) residues on histones and other proteins, a crucial step in transcriptional activation. Dysregulation of CBP/p300 activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets. Small molecule inhibitors targeting either the bromodomain or the catalytic HAT domain of CBP/p300 have emerged as valuable tools for both basic research and drug discovery.

Mechanism of Action: Bromodomain vs. Catalytic Inhibition

CBP/p300 inhibitors can be broadly classified into two categories based on their mechanism of action:

  • Bromodomain Inhibitors: These compounds, including this compound, GNE-272, and I-CBP112, competitively bind to the acetyl-lysine binding pocket of the bromodomain. This prevents the recruitment of CBP/p300 to chromatin, thereby disrupting the assembly of transcriptional machinery and inhibiting the expression of target genes.

  • Catalytic HAT Inhibitors: This class of inhibitors, exemplified by A-485, targets the histone acetyltransferase domain, directly blocking the enzymatic activity of CBP/p300. This leads to a global reduction in the acetylation of histone and non-histone proteins, ultimately affecting gene expression.

CBP/p300 Inhibition Mechanisms cluster_0 Bromodomain Inhibition cluster_1 Catalytic HAT Inhibition This compound This compound GNE-272 GNE-272 I-CBP112 I-CBP112 Bromodomain Inhibitors Bromodomain Inhibitors Bromodomain Inhibitors->this compound Bromodomain Inhibitors->GNE-272 Bromodomain Inhibitors->I-CBP112 Acetyl-Lysine Binding Pocket Acetyl-Lysine Binding Pocket Bromodomain Inhibitors->Acetyl-Lysine Binding Pocket Competitively Bind CBP/p300 Bromodomain CBP/p300 Bromodomain Acetyl-Lysine Binding Pocket->CBP/p300 Bromodomain Transcriptional Activation Transcriptional Activation CBP/p300 Bromodomain->Transcriptional Activation Inhibition of Recruitment A-485 A-485 HAT Inhibitors HAT Inhibitors HAT Inhibitors->A-485 HAT Domain HAT Domain HAT Inhibitors->HAT Domain Directly Block Histone Acetylation Histone Acetylation HAT Domain->Histone Acetylation Inhibition of Activity

Figure 1: Mechanisms of action for CBP/p300 inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators, focusing on their in vitro potency and selectivity.

Table 1: In Vitro Potency of CBP/p300 Inhibitors
InhibitorTargetAssay TypeIC50 / KdCitation(s)
This compound CBPCell-freeIC50 = 21 nM[1]
p300Cell-freeIC50 = 38 nM[1][2]
CBPIsothermal Titration Calorimetry (ITC)Kd = 21 nM[3]
p300Isothermal Titration Calorimetry (ITC)Kd = 32 nM[4]
CBPBiolayer InterferometryKd = 47 nM[5]
A-485 p300 HATCell-freeIC50 = 60 nM[4]
p300-BHCCell-freeIC50 = 9.8 nM[6]
CBP-BHCCell-freeIC50 = 2.6 nM[6]
GNE-272 CBPTR-FRETIC50 = 20 nM[7]
p300TR-FRETIC50 = 30 nM[8]
CBPBRETIC50 = 410 nM[7][9]
I-CBP112 CBPCell-freeKd = 151 nM[10][11]
p300Cell-freeKd = 167 nM[10][11]
CBPAlphaScreenIC50 = 170 nM[10]
Table 2: Selectivity Profile of CBP/p300 Inhibitors
InhibitorOff-TargetSelectivityCitation(s)
This compound BRD4(1)40-fold selective for CBP over BRD4(1)[3][4]
A-485 PCAF, HAT1, MYST3, MYST4, TIP60, GCN5L2No inhibition at 10 µM[4]
BET bromodomainsSelective over BET bromodomain proteins[4]
GNE-272 BRD4(1)650-fold selective over BRD4(1) (IC50 = 13 µM)[7][9][12]
I-CBP112 BET family bromodomainsMinimal off-target effects[13]

Signaling Pathways and Cellular Effects

Inhibition of CBP/p300 can impact multiple signaling pathways critical for cell growth, proliferation, and survival. A key downstream target is the MYC oncogene, which is frequently dysregulated in cancer. Both bromodomain and catalytic inhibitors of CBP/p300 have been shown to downregulate MYC expression.

CBP/p300 in Oncogenic Signaling Growth Factors Growth Factors Transcription Factors Transcription Factors Growth Factors->Transcription Factors Cytokines Cytokines Cytokines->Transcription Factors CBP/p300 CBP/p300 Transcription Factors->CBP/p300 Recruit MYC MYC CBP/p300->MYC Activate Transcription Cell Proliferation Cell Proliferation MYC->Cell Proliferation Apoptosis Apoptosis MYC->Apoptosis Inhibit Inhibitors Inhibitors Inhibitors->CBP/p300 Block

Figure 2: Simplified signaling pathway showing CBP/p300 regulation of MYC.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of CBP/p300 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the ability of an inhibitor to disrupt the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

TR-FRET Assay Workflow Start Start Incubate Incubate CBP/p300, peptide, and inhibitor Start->Incubate Add Reagents Add donor and acceptor fluorophores Incubate->Add Reagents Equilibrate Incubate to reach equilibrium Add Reagents->Equilibrate Measure Measure TR-FRET signal Equilibrate->Measure Analyze Plot signal vs. concentration Measure->Analyze End End Analyze->End

Figure 3: TR-FRET experimental workflow.

Methodology:

  • Reagents: Biotinylated acetylated histone peptide (e.g., H4K16ac), Europium-labeled anti-tag antibody (e.g., anti-GST), GST-tagged CBP/p300 bromodomain, and an APC-labeled streptavidin acceptor.

  • Procedure: The CBP/p300 bromodomain is incubated with the acetylated histone peptide in the presence of varying concentrations of the test inhibitor. The donor (Europium-labeled antibody) and acceptor (streptavidin-APC) are added.

  • Detection: The TR-FRET signal is measured using a plate reader. Inhibition of the bromodomain-peptide interaction leads to a decrease in the FRET signal.

  • Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value.[14]

NanoBRET™ Cellular Assay

This assay measures the target engagement of an inhibitor in living cells.

Methodology:

  • Cell Line: A cell line is engineered to express the target bromodomain (e.g., CBP) fused to NanoLuc® luciferase (the energy donor) and a histone protein (e.g., H3.3) fused to a HaloTag® ligand (the energy acceptor).

  • Procedure: The engineered cells are treated with varying concentrations of the inhibitor.

  • Detection: The NanoBRET™ signal is measured. Inhibition of the CBP-histone interaction by the compound leads to a decrease in the BRET signal.

  • Analysis: The BRET ratio is calculated and plotted against the inhibitor concentration to determine the cellular IC50.[15][16]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genomic regions where CBP/p300 is bound.

Methodology:

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.[17]

  • Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for CBP or p300.

  • DNA Purification: The immunoprecipitated DNA is purified.

  • Sequencing and Analysis: The purified DNA is sequenced, and the data is analyzed to identify CBP/p300 binding sites across the genome.[17] This allows for the assessment of how inhibitors affect the genomic localization of CBP/p300.

Conclusion

This compound, A-485, GNE-272, and I-CBP112 are all valuable chemical probes for investigating the biology of CBP/p300. The choice of inhibitor will depend on the specific research question.

  • This compound and I-CBP112 are well-characterized bromodomain inhibitors suitable for studying the role of CBP/p300 in chromatin recruitment and protein-protein interactions.

  • GNE-272 offers high potency and selectivity for the CBP/p300 bromodomains, making it an excellent tool for in vitro and in vivo studies.

  • A-485 provides a distinct mechanism of action by targeting the catalytic HAT domain, enabling the study of the direct enzymatic function of CBP/p300.

Researchers should carefully consider the potency, selectivity, and mechanism of action of each inhibitor in the context of their experimental design to ensure the generation of robust and interpretable data.

References

SGC-CBP30: A Comparative Analysis of its Selectivity for BET Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bromodomain inhibitor SGC-CBP30 with other well-established BET inhibitors, focusing on its selectivity profile against the BET (Bromodomain and Extra-Terminal) family of proteins. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.

Executive Summary

This compound is a potent and highly selective inhibitor of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300. In contrast, inhibitors such as JQ1 and I-BET762 exhibit broader selectivity across the BET family members (BRD2, BRD3, BRD4, and BRDT). This guide details the quantitative differences in binding affinity and selectivity, outlines the experimental protocols used for their determination, and provides visual representations of these relationships.

Data Presentation: Quantitative Selectivity Profile

The following table summarizes the binding affinities (expressed as dissociation constants, Kd, or half-maximal inhibitory concentrations, IC50) of this compound, JQ1, and I-BET762 against various bromodomains. Lower values indicate higher potency.

Target BromodomainThis compoundJQ1I-BET762 (Molibresib)
CBP 21 nM (Kd) [1][2][3], 26 nM (Kd) >10,000 nM (IC50) [4]No significant activity [3][5]
EP300 32 nM (Kd) [1][2]Not AvailableNo significant activity [3][5]
BRD2 (BD1) Weak binding (ΔTm = 0.9 °C)128 nM (Kd)[5], 76.9 nM (IC50)32.5 nM (IC50)[5], 50.5-61.3 nM (Kd)[6]
BRD2 (BD2) Weak binding (ΔTm = 1.4 °C)32.6 nM (IC50)[5]Not Available
BRD3 (BD1) Weak binding (ΔTm = 1.9 °C)59.5 nM (Kd)42.4 nM (IC50)[5], 50.5-61.3 nM (Kd)[6]
BRD3 (BD2) Weak binding (ΔTm = 1.2 °C)82 nM (Kd)Not Available
BRD4 (BD1) 885 nM (Kd) ~50 nM (Kd) [7][8], 77 nM (IC50) [4]36.1 nM (IC50)[5], 50.5-61.3 nM (Kd)[6]
BRD4 (BD2) Weak binding (ΔTm = 1.0 °C)~90 nM (Kd) [7][8], 33 nM (IC50) [4]Not Available
BRDT (BD1) No significant shift (ΔTm = 0.0 °C)190 nM (Kd)Not Available

Note: ΔTm (change in melting temperature) values for this compound indicate the degree of protein stabilization upon ligand binding, with larger shifts suggesting stronger interactions. The data clearly illustrates that this compound is highly selective for CBP/EP300, with significantly weaker affinity for the BET bromodomains. In contrast, JQ1 and I-BET762 are potent inhibitors of the BET family.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Objective: To determine the dissociation constant (Kd) of an inhibitor to a bromodomain.

Materials:

  • Purified bromodomain protein (e.g., 10-50 µM) in ITC buffer (e.g., degassed PBS or HEPES).

  • Test inhibitor (e.g., 100-500 µM) dissolved in the same degassed ITC buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Thoroughly dialyze the purified protein against the ITC buffer to ensure buffer matching.

  • Prepare the inhibitor solution in the final dialysis buffer.

  • Degas both the protein and inhibitor solutions to prevent bubble formation.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the inhibitor solution into the injection syringe.

  • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat changes.

  • A control experiment is performed by injecting the inhibitor into the buffer alone to determine the heat of dilution.

  • The raw data, consisting of heat pulses for each injection, is integrated and corrected for the heat of dilution.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure the disruption of a protein-protein interaction, making it suitable for high-throughput screening of inhibitors.

Objective: To determine the IC50 of an inhibitor by measuring its ability to disrupt the interaction between a bromodomain and an acetylated histone peptide.

Materials:

  • GST-tagged bromodomain protein (e.g., BRD4-BD1).

  • Biotinylated acetylated histone peptide (e.g., H4 tetra-acetylated).

  • AlphaLISA Glutathione (GSH) Acceptor beads.

  • AlphaScreen Streptavidin Donor beads.

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Test inhibitor serially diluted in DMSO.

  • 384-well OptiPlate.

Procedure:

  • Prepare a master mix containing the GST-tagged bromodomain protein and the biotinylated histone peptide in the assay buffer.

  • Dispense the master mix into the wells of a 384-well plate.

  • Add a small volume (e.g., 100 nL) of the serially diluted test inhibitor or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for approximately 30 minutes to allow the inhibitor to bind to the bromodomain.

  • Prepare a solution of AlphaLISA GSH Acceptor beads in assay buffer and add it to each well. These beads will bind to the GST-tagged bromodomain.

  • Incubate for 60 minutes at room temperature in the dark.

  • Prepare a solution of AlphaScreen Streptavidin Donor beads in assay buffer and add it to each well. These beads will bind to the biotinylated histone peptide.

  • Incubate for another 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable microplate reader. When the donor and acceptor beads are in close proximity (i.e., when the bromodomain is bound to the histone peptide), a luminescent signal is generated.

  • The data is used to generate a dose-response curve, and the IC50 value is calculated.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Objective: To assess the binding of an inhibitor to a bromodomain by measuring the change in the protein's melting temperature (ΔTm).

Materials:

  • Purified bromodomain protein.

  • Fluorescent dye (e.g., SYPRO Orange).

  • Test inhibitor.

  • Real-Time PCR instrument.

  • PCR plates.

Procedure:

  • Prepare a reaction mixture containing the purified protein, the fluorescent dye, and either the test inhibitor or a vehicle control (e.g., DMSO) in a suitable buffer.

  • Dispense the reaction mixture into the wells of a PCR plate.

  • Seal the plate and place it in a Real-Time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • The fluorescent dye binds to the hydrophobic regions of the protein that become exposed as it unfolds, leading to an increase in fluorescence.

  • A melting curve is generated by plotting fluorescence intensity against temperature.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the presence of the vehicle control from the Tm in the presence of the inhibitor. A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein.

Visualizations

The following diagrams illustrate the selectivity profiles and experimental workflows described in this guide.

cluster_SGC_CBP30 This compound cluster_Pan_BET Pan-BET Inhibitors (JQ1, I-BET762) SGC_CBP30 This compound CBP_EP300 CBP/EP300 SGC_CBP30->CBP_EP300 High Affinity (nM) BET BET Family (BRD2, BRD3, BRD4, BRDT) SGC_CBP30->BET Low Affinity (µM) Pan_BET JQ1 / I-BET762 CBP_EP300_2 CBP/EP300 Pan_BET->CBP_EP300_2 Very Low Affinity (>µM) BET_2 BET Family (BRD2, BRD3, BRD4, BRDT) Pan_BET->BET_2 High Affinity (nM)

Caption: Comparative selectivity of this compound and Pan-BET inhibitors.

cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow cluster_AlphaScreen AlphaScreen Workflow cluster_DSF Differential Scanning Fluorimetry (DSF) Workflow ITC_Start Prepare Protein & Inhibitor ITC_Load Load into Calorimeter ITC_Start->ITC_Load ITC_Inject Inject Inhibitor into Protein ITC_Load->ITC_Inject ITC_Measure Measure Heat Change ITC_Inject->ITC_Measure ITC_Analyze Analyze Data (Binding Isotherm) ITC_Measure->ITC_Analyze ITC_Result Determine Kd, Stoichiometry, Thermodynamics ITC_Analyze->ITC_Result AS_Start Mix Protein, Peptide & Inhibitor AS_Add_Acceptor Add Acceptor Beads AS_Start->AS_Add_Acceptor AS_Add_Donor Add Donor Beads AS_Add_Acceptor->AS_Add_Donor AS_Incubate Incubate AS_Add_Donor->AS_Incubate AS_Read Read Luminescence AS_Incubate->AS_Read AS_Result Determine IC50 AS_Read->AS_Result DSF_Start Mix Protein, Dye & Inhibitor DSF_Heat Heat Sample in RT-PCR Machine DSF_Start->DSF_Heat DSF_Monitor Monitor Fluorescence DSF_Heat->DSF_Monitor DSF_Analyze Generate Melting Curve DSF_Monitor->DSF_Analyze DSF_Result Determine ΔTm DSF_Analyze->DSF_Result

Caption: Workflow diagrams for key selectivity screening assays.

References

Validating SGC-CBP30 Efficacy: A Comparative Guide to CBP/p300 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the selective CBP/p300 bromodomain inhibitor, SGC-CBP30, with the genetic knockdown of CBP and p300. The data presented here, supported by detailed experimental protocols, will aid in validating the on-target effects of this compound and understanding its therapeutic potential.

Introduction

The ubiquitously expressed and closely related proteins, CREB-binding protein (CBP) and p300, are critical transcriptional co-activators.[1][2] They function as histone acetyltransferases (HATs), regulating gene expression by acetylating histones and other proteins, thereby playing a pivotal role in numerous cellular processes including proliferation, differentiation, and apoptosis.[1][3] Dysregulation of CBP/p300 activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[1][4]

This compound is a potent and selective chemical probe that targets the bromodomains of CBP and p300, preventing their interaction with acetylated lysine (B10760008) residues on histones and other proteins.[4][5][6] This inhibition disrupts the recruitment of CBP/p300 to chromatin, leading to the modulation of gene expression. To rigorously validate that the observed cellular effects of this compound are a direct consequence of CBP/p300 inhibition, it is essential to compare its phenotypic and transcriptional consequences with those induced by the direct knockdown of CBP and p300 expression using techniques like siRNA.

This guide outlines the experimental data and methodologies required to perform such a validation, providing a framework for researchers to confidently assess the on-target activity of this compound and similar inhibitors.

Data Presentation: this compound vs. CBP/p300 Knockdown

The following tables summarize the quantitative data comparing the effects of this compound treatment and siRNA-mediated knockdown of CBP/p300 on various cellular and molecular parameters.

Table 1: Potency and Selectivity of this compound

ParameterValueReference
IC50 (CBP) 21 - 69 nM[4][7]
IC50 (p300) 38 nM[4][7]
Kd (CBP) 21 nM[5][6]
Kd (p300) 32 nM[5][6]
Selectivity over BRD4(1) >40-fold[5][6]

Table 2: Comparative Effects on Cell Viability and Gene Expression

ParameterThis compound TreatmentCBP/p300 siRNA KnockdownReference
Cell Viability Dose-dependent reduction in various cancer cell lines.[4][8]Significant reduction in cell viability.[6][4][6][8]
MYC Expression Downregulation.[1][8]Downregulation.[6][9][1][6][8][9]
IRF4 Expression Suppression in multiple myeloma cell lines.[8][10]Suppression leads to reduced viability.[8][8][10]
AR Target Genes (e.g., KLK3, TMPRSS2) Suppression in prostate cancer cells.[11][12]Suppression in prostate cancer cells.[11][11][12]
Histone H3K27 Acetylation Reduction at specific gene loci.General reduction in global H3K27ac levels.[13]

Mandatory Visualizations

Signaling Pathway

CBP_p300_Signaling CBP/p300 as Transcriptional Co-activators cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade 2. Signal Transduction TF Transcription Factor (e.g., p53, NF-κB, β-catenin) Signaling_Cascade->TF 3. TF Activation CBP_p300 CBP/p300 TF->CBP_p300 4. Recruitment HAT_Activity Histone Acetylation (H3K27ac) CBP_p300->HAT_Activity 5. Acetyltransferase Activity Chromatin Chromatin HAT_Activity->Chromatin 6. Chromatin Remodeling Gene_Expression Target Gene Expression Chromatin->Gene_Expression 7. Transcription Initiation

Caption: Role of CBP/p300 in a generic signaling pathway leading to gene expression.

Experimental Workflow

Experimental_Workflow Workflow for Comparing this compound and CBP/p300 Knockdown cluster_setup Experimental Setup cluster_treatments Treatments cluster_assays Downstream Assays cluster_analysis Data Analysis and Comparison Cell_Culture Cell Culture (e.g., Cancer Cell Line) SGC_CBP30 This compound Treatment (Dose-Response) Cell_Culture->SGC_CBP30 Apply Treatments siRNA siRNA Transfection (siCBP, siP300, siControl) Cell_Culture->siRNA Apply Treatments Control Vehicle Control (e.g., DMSO) Cell_Culture->Control Apply Treatments Viability Cell Viability Assay (e.g., CellTiter-Glo) SGC_CBP30->Viability Western Western Blot (CBP, p300, Target Proteins) SGC_CBP30->Western qPCR RT-qPCR (Target Gene Expression) SGC_CBP30->qPCR ChIP ChIP-qPCR/ChIP-seq (Histone Acetylation) SGC_CBP30->ChIP siRNA->Viability siRNA->Western siRNA->qPCR siRNA->ChIP Control->Viability Control->Western Control->qPCR Control->ChIP Analysis Compare Phenotypic and Genotypic Effects Viability->Analysis Western->Analysis qPCR->Analysis ChIP->Analysis

Caption: Experimental workflow for the comparative analysis of this compound and CBP/p300 knockdown.

Experimental Protocols

siRNA-Mediated Knockdown of CBP and p300

This protocol describes the transient knockdown of CBP and p300 using small interfering RNA (siRNA) in a 6-well plate format.

Materials:

  • CBP-specific siRNA, p300-specific siRNA, and non-targeting control siRNA (20-80 pmols).

  • siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Serum-free culture medium (e.g., Opti-MEM™).

  • Complete growth medium.

  • 6-well tissue culture plates.

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[14]

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmols of siRNA into 100 µl of serum-free medium in a microcentrifuge tube (Solution A).[14]

    • In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium (Solution B).[14]

    • Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[14]

  • Transfection:

    • Wash the cells once with 2 ml of serum-free medium.

    • Aspirate the medium and add the siRNA-lipid complex mixture dropwise to the cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add 1 ml of complete growth medium to each well.

    • Incubate the cells for an additional 24-72 hours before proceeding with downstream assays. The optimal time should be determined empirically.

This compound Treatment

Materials:

  • This compound (stock solution typically in DMSO).

  • Complete growth medium.

  • Vehicle control (DMSO).

Procedure:

  • Cell Seeding: Seed cells at the desired density in the appropriate culture plates.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Replace the existing medium with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before analysis.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing cell viability based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Reagent.

  • Opaque-walled multiwell plates (e.g., 96-well).

  • Luminometer.

Procedure:

  • Seed cells in an opaque-walled 96-well plate and treat with this compound or perform siRNA transfection as described above.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[4]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Measure the luminescence using a luminometer.

Western Blot Analysis

This protocol is for detecting the protein levels of CBP, p300, and other target proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-CBP, anti-p300, anti-target protein, anti-loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated and control cells with lysis buffer, quantify protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.[2][13]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (RT-qPCR)

This protocol is for measuring the mRNA expression levels of target genes.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers.

  • Real-time PCR system.

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).[15]

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing histone acetylation at specific genomic loci.

Materials:

  • Formaldehyde (B43269) (for cross-linking).

  • Glycine (to quench cross-linking).

  • Sonication or enzymatic digestion reagents for chromatin shearing.

  • Antibodies for immunoprecipitation (e.g., anti-H3K27ac, IgG control).

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • Reagents for reverse cross-linking and DNA purification.

Procedure:

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

  • Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with the specific antibody (or IgG control) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).

References

SGC-CBP30 vs. I-CBP112: A Researcher's Guide to Choosing the Right CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, immunology, and epigenetics, the selective inhibition of the bromodomains of the closely related histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300 (EP300) presents a promising therapeutic strategy. Two of the most widely used chemical probes for this purpose are SGC-CBP30 and I-CBP112. While both compounds target the same bromodomains, they exhibit distinct biochemical and cellular activities. This guide provides a comprehensive comparison of this compound and I-CBP112, supported by experimental data, to aid researchers in selecting the optimal tool for their specific research needs.

Biochemical and Cellular Activity: A Tale of Two Inhibitors

This compound and I-CBP112 are both potent and selective inhibitors of the CBP/p300 bromodomains, competing with acetyl-lysine for binding. However, their downstream effects on the HAT activity of these enzymes differ significantly.

This compound acts as a classical competitive inhibitor, blocking the interaction between the CBP/p300 bromodomain and acetylated histones.[1] This disrupts the recruitment of the CBP/p300 co-activator complex to chromatin, leading to a reduction in histone acetylation at target gene promoters and enhancers.[1] This mode of action makes this compound a valuable tool for studying the direct consequences of inhibiting CBP/p300 bromodomain-mediated protein-protein interactions.

In contrast, I-CBP112 exhibits a more complex mechanism. While it also competitively inhibits the bromodomain, it has been shown to allosterically activate the HAT domain of p300/CBP.[2][3] This leads to an increase in histone acetylation, particularly at H3K18 and H3K23, in a manner that is dependent on a nucleosome substrate.[2][3] This dual functionality of I-CBP112—bromodomain inhibition and HAT activation—results in a distinct cellular phenotype compared to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and I-CBP112, providing a direct comparison of their potency and cellular effects.

ParameterThis compoundI-CBP112References
Binding Affinity
CBP Kd21 nM151 ± 6 nM[4][5]
p300 Kd32 nM167 ± 8 nM[4][5]
CBP IC50 (cell-free)21 nM170 nM (AlphaScreen)[4][6]
p300 IC50 (cell-free)38 nM-[4]
Cellular Potency
CBP-H3.3 Binding EC50 (NanoBRET)0.28 µM0.24 µM[7]
Selectivity
Selectivity over BRD4(1)40-foldWeak off-target activity[4][5]
Selectivity over BRD4(2)250-foldWeak off-target activity[4][5]
Cellular Effects
Effect on Histone AcetylationDecreases H3K27acIncreases H3K18ac and H3K23ac[1][2][3]
Effect on Leukemia Cells-Impairs colony formation, induces differentiation[5]
Effect on Th17 CellsReduces IL-17A secretion-

Signaling Pathway and Experimental Workflows

To visualize the mechanisms of action and experimental approaches for studying these inhibitors, the following diagrams are provided.

Figure 1: CBP/p300 Signaling Pathway and Inhibitor Intervention Points.

Experimental_Workflows cluster_SGC_CBP30 This compound: Target Engagement cluster_I_CBP112_HAT I-CBP112: HAT Activation cluster_I_CBP112_Cellular I-CBP112: Cellular Effects (Leukemia) FRAP_Start Start: GFP-CBP expressing cells Pre_Bleach Acquire pre-bleach images FRAP_Start->Pre_Bleach Bleach Photobleach region of interest Pre_Bleach->Bleach Post_Bleach Acquire post-bleach time-lapse images Bleach->Post_Bleach Analysis_FRAP Analyze fluorescence recovery rate Post_Bleach->Analysis_FRAP FRAP_End End: Determine protein mobility Analysis_FRAP->FRAP_End WB_Start Start: Treat cells with I-CBP112 Histone_Extraction Histone Extraction WB_Start->Histone_Extraction SDS_PAGE SDS-PAGE & Western Blot Histone_Extraction->SDS_PAGE Antibody_Incubation Incubate with anti-H3K18ac and anti-Total H3 antibodies SDS_PAGE->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis_WB Quantify band intensity Detection->Analysis_WB WB_End End: Assess changes in histone acetylation Analysis_WB->WB_End Colony_Start Start: Plate leukemia cells in methylcellulose with I-CBP112 Incubate_Colony Incubate for 7-14 days Count_Colonies Count colonies Colony_End End: Assess clonogenic potential Diff_Start Start: Treat leukemia cells with I-CBP112 Stain_Cells Stain with fluorescently labeled antibodies (e.g., anti-CD11b, anti-CD14) Flow_Cytometry Analyze by flow cytometry Analysis_Diff Quantify percentage of positive cells Diff_End End: Determine cellular differentiation

Figure 2: Key Experimental Workflows for this compound and I-CBP112.

Detailed Experimental Protocols

Western Blot for Histone Acetylation (I-CBP112)

This protocol is used to assess the effect of I-CBP112 on histone H3 lysine (B10760008) 18 (H3K18) acetylation.

1. Cell Culture and Treatment:

  • Seed cells (e.g., KG1a leukemia cells or LNCaP prostate cancer cells) in 6-well plates at a density that will not exceed 80% confluency at the time of harvest.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with I-CBP112 at desired concentrations (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 6-24 hours.

2. Histone Extraction:

  • Wash cells twice with ice-cold PBS containing 5 mM sodium butyrate (B1204436) to inhibit histone deacetylase activity.

  • Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% NaN3) on ice for 10 minutes.

  • Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.

  • Wash the nuclear pellet with TEB and centrifuge again.

  • Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

  • Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the histones.

3. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of the histone extracts using a Bradford assay.

  • Separate equal amounts of histone extracts (e.g., 15 µg) on a 15% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against H3K18ac (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:5000 dilution).

  • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[2][6]

Clonogenic Assay (I-CBP112)

This assay assesses the ability of single cells to form colonies, a measure of self-renewal capacity, and is particularly relevant for studying the effects of I-CBP112 on leukemic cells.[5]

1. Cell Preparation:

  • Harvest leukemic cells (e.g., MOLM-13, MV4-11) and resuspend them in Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).

2. Plating in Methylcellulose:

  • Prepare a mixture of cells in MethoCult™ GF H4434 Classic (Stemcell Technologies) to a final concentration of 1 x 104 cells/mL.

  • Add I-CBP112 at various concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO) to the cell/methylcellulose mixture.

  • Plate 1.1 mL of the mixture per 35 mm dish in duplicate.

3. Incubation and Colony Counting:

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

  • Count colonies (defined as aggregates of >50 cells) using an inverted microscope.

Cellular Differentiation Assay by Flow Cytometry (I-CBP112)

This protocol is used to evaluate the induction of differentiation in leukemia cells following treatment with I-CBP112 by measuring the expression of cell surface markers.

1. Cell Treatment:

  • Treat leukemia cells (e.g., HL-60) with I-CBP112 at various concentrations for a specified period (e.g., 48-96 hours).

2. Antibody Staining:

  • Harvest and wash the cells with PBS containing 2% FBS.

  • Resuspend the cells in the same buffer and incubate with fluorescently conjugated antibodies against differentiation markers such as CD11b and CD14 for 30 minutes on ice in the dark.

  • Use appropriate isotype controls to set the gates for positive staining.

3. Flow Cytometry Analysis:

  • Wash the cells to remove unbound antibodies and resuspend them in PBS with 2% FBS.

  • Analyze the cells using a flow cytometer.

  • Gate on the live cell population based on forward and side scatter properties.

  • Quantify the percentage of cells positive for the differentiation markers.[8][9]

Fluorescence Recovery After Photobleaching (FRAP) (this compound)

FRAP is used to measure the mobility of fluorescently tagged proteins, providing insights into their binding dynamics within the cell. This is a key assay to demonstrate the target engagement of this compound.

1. Cell Preparation and Transfection:

  • Seed cells (e.g., U2OS) on glass-bottom dishes.

  • Transfect the cells with a plasmid encoding a fluorescently tagged CBP bromodomain (e.g., GFP-CBP).

  • Allow 24-48 hours for protein expression.

2. FRAP Experiment:

  • Treat the cells with this compound (e.g., 1 µM) or vehicle control for a defined period before imaging.

  • Mount the dish on a confocal microscope equipped for live-cell imaging and maintain at 37°C and 5% CO2.

  • Acquire a few pre-bleach images of a selected region of interest (ROI) within the nucleus where the GFP-CBP is localized.

  • Use a high-intensity laser to photobleach the ROI.

  • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.[10][11]

3. Data Analysis:

  • Measure the fluorescence intensity in the bleached region over time.

  • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

  • Normalize the recovery data and fit to a mathematical model to determine the mobile fraction and the half-time of recovery. A faster recovery indicates a more mobile protein, suggesting that this compound has displaced it from its binding sites.[10][12]

Which to Choose: this compound or I-CBP112?

The choice between this compound and I-CBP112 depends on the specific research question:

  • To study the direct consequences of inhibiting CBP/p300 bromodomain-mediated protein-protein interactions and chromatin recruitment , This compound is the more appropriate tool. Its straightforward mechanism of action as a competitive inhibitor allows for a clearer interpretation of the downstream effects of blocking this specific function.

  • To investigate the therapeutic potential of modulating CBP/p300 activity in diseases like leukemia , I-CBP112 is a compelling choice. Its ability to induce differentiation and impair clonogenic growth, likely through a combination of bromodomain inhibition and allosteric HAT activation, makes it a valuable probe for preclinical studies.[5]

References

Confirming SGC-CBP30 Activity: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of a chemical probe's activity is paramount. This guide provides a comprehensive comparison of orthogonal assays to confirm the cellular and biochemical activity of SGC-CBP30, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.

This compound operates by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby displacing these transcriptional coactivators from chromatin. This disruption of protein-protein interaction leads to the modulation of gene expression programs regulated by CBP/p300. To provide robust evidence of this compound's mechanism of action and cellular efficacy, a multi-pronged approach utilizing assays that interrogate different aspects of its biological function is essential.

This guide details key orthogonal assays, presents comparative data for this compound and other CBP/p300 inhibitors, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Comparison of this compound and Other CBP/p300 Inhibitors

The following tables summarize the potency of this compound in comparison to other well-characterized CBP/p300 inhibitors, I-CBP112 (a bromodomain inhibitor) and C646 (a HAT inhibitor), across a range of orthogonal assays.

Table 1: Target Engagement and Biochemical Assays

Assay TypeThis compoundI-CBP112C646Principle
AlphaScreen (IC50) 21 nM (CBP)[1]170 nM (CBP)[2]Not ApplicableMeasures disruption of the interaction between the CBP bromodomain and an acetylated histone peptide.
Isothermal Titration Calorimetry (Kd) 21 nM (CBP)151 nM (CBP)[1]Not ApplicableDirectly measures the binding affinity between the compound and the target protein by quantifying heat changes.
NanoBRET (EC50) 280 nM (CBP)[3]240 nM (CBP)[3]Not ApplicableA cellular proximity-based assay that measures the displacement of a fluorescent tracer from the target protein by the inhibitor in live cells.
Cellular Thermal Shift Assay (CETSA) Stabilizes CBP/p300Stabilizes CBP/p300Does not stabilize CBP/p300Measures the change in thermal stability of the target protein in cells upon compound binding.
Biochemical HAT Assay (Ki) Not ApplicableNot Applicable400 nM (p300)[1]Measures the direct inhibition of the histone acetyltransferase (HAT) catalytic activity of p300/CBP.

Table 2: Cellular and Functional Assays

Assay TypeThis compoundI-CBP112C646Principle
FRAP (Fluorescence Recovery After Photobleaching) Accelerates FRAP recoveryAccelerates FRAP recoveryNo direct effectMeasures the mobility of fluorescently tagged CBP/p300 in the nucleus; displacement by an inhibitor increases the mobile fraction.
NF-κB Reporter Assay (IC50) Potent InhibitionPotent InhibitionPotent InhibitionMeasures the inhibition of NF-κB-driven luciferase expression upon stimulation (e.g., with TNF-α).
c-MYC Expression (IC50) Dose-dependent reductionDose-dependent reductionDose-dependent reductionQuantifies the reduction of the oncogenic transcription factor c-MYC, a downstream target of CBP/p300.
IRF4 Expression (IC50) Dose-dependent reductionDose-dependent reductionNot reportedMeasures the reduction of the transcription factor IRF4, particularly relevant in multiple myeloma.
Cell Viability (GI50) < 3 µM (in sensitive lines)[3]< 3 µM (in sensitive lines)[3]Varies by cell lineAssesses the overall effect of the inhibitor on cell growth and proliferation.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's activity, it is crucial to visualize the signaling pathways it modulates and the workflows of the assays used for its validation.

Experimental Workflow for Orthogonal Assay Validation cluster_TargetEngagement Target Engagement Assays cluster_FunctionalAssays Functional Cellular Assays CETSA Cellular Thermal Shift Assay (CETSA) Measures target protein stabilization in cells. Reporter NF-κB Luciferase Reporter Assay Measures inhibition of downstream transcriptional activation. CETSA->Reporter Links binding to functional outcome FRAP Fluorescence Recovery After Photobleaching (FRAP) Measures target protein dynamics and displacement. GeneExpression Gene Expression Analysis (qPCR/Western Blot) Measures changes in target gene (e.g., c-MYC) expression. FRAP->GeneExpression Links displacement to downstream effects Reporter->GeneExpression Confirms functional consequence SGC_CBP30 This compound SGC_CBP30->CETSA Confirms direct binding SGC_CBP30->FRAP Demonstrates target displacement

Figure 1: Logical relationship of orthogonal assays for this compound validation.

CBP/p300 in the NF-κB Signaling Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to CBP_p300 CBP/p300 SGC_CBP30 This compound Gene Pro-inflammatory Gene Expression NFkB_n NF-κB CBP_p300_n CBP/p300 NFkB_n->CBP_p300_n recruits Gene_n Gene CBP_p300_n->Gene_n activates SGC_CBP30_n This compound SGC_CBP30_n->CBP_p300_n inhibits binding to acetylated histones

References

A Comparative Guide to Cellular Target Engagement of SGC-CBP30 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular target engagement of SGC-CBP30, a potent and selective inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains, with other notable alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to clarify complex biological pathways and experimental workflows.

Probing the Bromodomain: this compound and Alternatives

This compound has emerged as a valuable chemical probe for studying the roles of CBP and p300, which are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of CBP/p300 activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This guide focuses on comparing this compound with two other widely used CBP/p300 bromodomain inhibitors: I-CBP112 and GNE-207.

Quantitative Comparison of CBP/p300 Bromodomain Inhibitors

The following table summarizes the in vitro and cellular potency of this compound, I-CBP112, and GNE-207, providing a snapshot of their comparative efficacy and selectivity.

CompoundTargetIn Vitro Potency (IC50/Kd)Cellular Target Engagement (EC50/IC50)Selectivity (vs. BRD4(1))Reference
This compound CBP/p300CBP: 21 nM (IC50) p300: 38 nM (IC50)0.28 µM (NanoBRET, CBP-H3.3) ~1 µM (Chromatin Release)~40-fold[1]
I-CBP112 CBP/p300CBP: 151 nM (Kd) p300: 167 nM (Kd)0.24 µM (NanoBRET, CBP-H3.3) ~1 µM (Chromatin Release)>30-fold[1][2]
GNE-207 CBP1 nM (IC50)18 nM (MYC Expression, MV-4-11 cells)>2500-fold

Experimental Protocols for Target Engagement Validation

Validating that a compound reaches and binds to its intended target within the complex environment of a living cell is a critical step in drug discovery. Here, we detail the methodologies for two state-of-the-art assays used to confirm the cellular target engagement of CBP/p300 bromodomain inhibitors.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures the binding of a test compound to a target protein in live cells.

Principle: The assay utilizes a target protein (e.g., CBP) fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the bromodomain of the target protein serves as the energy acceptor. When the tracer is bound to the NanoLuc®-fusion protein, energy transfer occurs upon addition of the luciferase substrate, generating a BRET signal. A test compound that binds to the target bromodomain will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.

Protocol Outline:

  • Cell Preparation: Genetically engineer cells (e.g., HEK293) to express the full-length CBP or p300 protein fused to NanoLuc® luciferase.

  • Assay Plate Preparation: Seed the engineered cells into a 96- or 384-well white, opaque-bottom assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • Add the NanoBRET™ tracer at a predetermined optimal concentration to the cells.

    • Immediately add the diluted test compound to the wells. Include a vehicle control (e.g., DMSO).

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period (typically 2 hours) to allow the binding to reach equilibrium.

  • Signal Detection:

    • Add the NanoGlo® Luciferase Assay Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding in cells and tissues.

Principle: The binding of a ligand (e.g., a small molecule inhibitor) to its target protein often increases the protein's thermal stability. In a CETSA® experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol Outline:

  • Cell Treatment: Culture cells to a suitable confluency. Treat the cells with the test compound or vehicle control at 37°C for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved by freeze-thaw cycles or by using a specific lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target protein (e.g., CBP) in the supernatant is then quantified, typically by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to the right for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.[5][6]

Visualizing the Molecular Interactions

Diagrams of signaling pathways and experimental workflows can greatly aid in the understanding of complex biological processes. The following visualizations were created using the Graphviz DOT language.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA) cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis a Culture Cells b Treat with Inhibitor or Vehicle a->b c Heat Cells to Varying Temperatures b->c d Lyse Cells c->d e Centrifuge to Separate Soluble/Aggregated Proteins d->e f Quantify Soluble Target Protein (e.g., Western Blot) e->f g Generate Melting Curves f->g h Compare Inhibitor vs. Vehicle g->h

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

CBP/p300 Signaling Pathway and Inhibition cluster_0 Upstream Signaling cluster_1 Transcriptional Regulation cluster_2 Inhibition Growth_Factors Growth Factors Transcription_Factors Transcription Factors (e.g., c-Myc) Growth_Factors->Transcription_Factors activates CBP_p300 CBP/p300 Transcription_Factors->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates Gene_Expression Target Gene Expression (e.g., MYC) Histones->Gene_Expression enables SGC_CBP30 This compound SGC_CBP30->CBP_p300 inhibits bromodomain

Caption: Inhibition of CBP/p300 bromodomain by this compound disrupts transcriptional activation.

Conclusion

This compound, I-CBP112, and GNE-207 are all potent and selective inhibitors of the CBP/p300 bromodomains, each with a distinct profile. The choice of inhibitor will depend on the specific experimental goals, such as the desired potency, the cell type being studied, and the required selectivity profile. The validation of cellular target engagement is paramount, and techniques like NanoBRET and CETSA provide robust methods to confirm that these compounds interact with their intended targets in a cellular context. This guide provides the foundational information for researchers to make informed decisions when selecting and validating a CBP/p300 bromodomain inhibitor for their studies.

References

A Comparative Analysis of SGC-CBP30 and its Negative Control: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparative analysis of the selective chemical probe SGC-CBP30 and its corresponding negative control, SGC-CBP30N (also known as BDOIA513). This guide details their respective performances with supporting experimental data, outlines experimental protocols, and visualizes key biological pathways and workflows.

This compound is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CREBBP or CBP) and the E1A binding protein p300 (EP300), two closely related and crucial transcriptional co-activators.[1][2][3] These proteins play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.[4][5] The bromodomain within CBP and p300 specifically recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for tethering these co-activators to chromatin and activating gene transcription.[4][5] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammatory disorders, making their bromodomains attractive therapeutic targets.[6][7]

To facilitate robust research in this area, the Structural Genomics Consortium (SGC) has developed this compound as a chemical probe to specifically interrogate the function of the CBP/p300 bromodomains.[8] A critical component of using chemical probes is the availability of a structurally similar but biologically inactive negative control to distinguish on-target from off-target effects. For this compound, this role is fulfilled by SGC-CBP30N.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data for this compound and its negative control, SGC-CBP30N, across various biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Potency

CompoundTargetAssayValueReference
This compound CREBBP/CBPIC50 (Alphascreen)0.069 µM[1]
CREBBP/CBPKd (BLI)0.041 µM[1]
CREBBP/CBPKd (ITC)0.021 µM[1][9][10]
EP300/p300Kd (ITC)0.038 µM[1][2]
EP300/p300Kd32 nM[3][9][11]
SGC-CBP30N CREBBP/CBPThermal Shift (DSF)2°C[1]
This compound (for comparison)CREBBP/CBPThermal Shift (DSF)9.7°C[1]

Table 2: Selectivity Profile

CompoundTargetAssayValueSelectivity vs. CREBBPReference
This compound BRD4(1)Kd (ITC)0.850 µM~40-fold[1][12]
BRD4(2)--~250-fold[2][9][11]
SGC-CBP30N BRD4Thermal Shift (DSF)0.4°C-[1]
This compound (for comparison)BRD4Thermal Shift (DSF)1.8°C-[1]

Table 3: Cellular Activity

CompoundAssayCell LineEffectConcentrationReference
This compound FRAPU2OS/HeLaAccelerated FRAP recovery1 µM[1][9]
p53 Reporter AssayRKOInhibition of doxorubicin-stimulated p53 activity (IC50 = 1.5 µM)1.5 µM[2][13]
MYC ExpressionAMO1Reduction in MYC expression (EC50 = 2.7 µM)2.7 µM[2]
NanoBRETHEK293Inhibition of CBP-H3.3 binding (IC50 = 2.8 µM)2.8 µM[2][3]
CytotoxicityU2OS, HeLaModerate cytotoxicity-[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (this compound) to a protein (CBP or p300 bromodomain). This allows for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

  • Preparation: The protein and ligand are extensively dialyzed into the same buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) to minimize heat of dilution effects.

  • Experiment: A solution of this compound is titrated into a solution of the target bromodomain in the calorimeter cell at a constant temperature (e.g., 15°C).

  • Data Analysis: The heat released or absorbed after each injection is measured. The resulting data are fitted to a binding model to calculate the dissociation constant (Kd).

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Reaction Mixture: The target bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and either this compound, SGC-CBP30N, or a vehicle control (DMSO) in a multiwell plate.

  • Thermal Denaturation: The temperature is gradually increased in a real-time PCR machine, and the fluorescence is monitored. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) between the ligand-treated and control samples indicates the extent of ligand binding and protein stabilization.[1]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing insights into protein-chromatin binding.

  • Cell Preparation: Cells (e.g., U2OS) are transfected with a plasmid expressing a GFP-tagged bromodomain (e.g., 3x CBP BRD).

  • Treatment: The transfected cells are treated with this compound or a vehicle control.

  • Photobleaching and Imaging: A specific region of the nucleus is photobleached using a high-intensity laser, and the recovery of fluorescence in that region is monitored over time.

  • Data Analysis: A faster fluorescence recovery indicates a more dynamic interaction and weaker binding of the GFP-tagged protein to chromatin, as the bleached molecules are more readily replaced by unbleached molecules. This compound accelerates FRAP recovery by displacing the GFP-tagged CBP bromodomain from chromatin.[7]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade TF Transcription Factor (e.g., IRF4) Signaling_Cascade->TF CBP_p300 CBP/p300 TF->CBP_p300 recruits Ac_Histone Acetylated Histone CBP_p300->Ac_Histone acetylates Gene_Expression Target Gene Expression (e.g., MYC) Ac_Histone->Gene_Expression activates SGC_CBP30 This compound SGC_CBP30->CBP_p300 inhibits bromodomain

Caption: this compound inhibits CBP/p300 bromodomain, disrupting transcription.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays ITC Isothermal Titration Calorimetry (Kd) Biochem_Result Potency & Selectivity ITC->Biochem_Result DSF Differential Scanning Fluorimetry (ΔTm) DSF->Biochem_Result FRAP FRAP (Target Engagement) Cellular_Result Cellular Activity FRAP->Cellular_Result Reporter Reporter Assays (Functional Outcome) Reporter->Cellular_Result SGC_CBP30 This compound SGC_CBP30->ITC SGC_CBP30->DSF SGC_CBP30->FRAP SGC_CBP30->Reporter Negative_Control SGC-CBP30N Negative_Control->DSF

Caption: Workflow for characterizing this compound and its negative control.

References

Confirming SGC-CBP30-Mediated Inhibition of CBP/p300 in Your Research Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methods to confirm that SGC-CBP30 is effectively inhibiting the bromodomains of CREB-binding protein (CBP) and p300 in your experimental model. We present a comparative analysis of relevant assays, supported by experimental data, and offer detailed protocols for key techniques.

Understanding this compound and its Target

This compound is a potent and selective chemical probe that targets the bromodomains of the closely related transcriptional coactivators, CBP and p300.[1][2][3] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histone tails and other proteins, thereby modulating chromatin structure.[4][5] The bromodomain of CBP/p300 recognizes and binds to acetylated lysine (B10760008) residues on histones, a critical step for its recruitment to chromatin and subsequent coactivator function.[4][5] this compound competitively inhibits this interaction, leading to downstream effects on gene transcription.[4]

Comparative Analysis of this compound and Alternative Inhibitors

Several small molecules have been developed to target CBP/p300. Below is a comparison of this compound with other commonly used inhibitors.

InhibitorTarget DomainMechanism of ActionPotency (IC50/Kd)Selectivity
This compound BromodomainCompetitive inhibitor of acetyl-lysine bindingCBP: Kd = 21 nM, IC50 = 21-69 nM; p300: Kd = 32-47 nM, IC50 = 38 nM[1][2][3]Highly selective for CBP/p300 over other bromodomains, including >40-fold selectivity over BRD4(1)[2][6]
I-CBP112 BromodomainCompetitive inhibitor of acetyl-lysine bindingCBP: EC50 = 0.24 µM (cellular)[7]Selective for CBP/p300 bromodomains[5]
GNE-272 BromodomainCompetitive inhibitor of acetyl-lysine bindingCBP: IC50 = 0.02 µM (TR-FRET), 0.41 µM (BRET)[3]Highly selective for CBP/p300[3]
A-485 HAT DomainCatalytic inhibitorp300: IC50 = 2.6 nM; CBP: IC50 = 9.8 nM[8]Selective inhibitor of the p300/CBP histone acetyltransferase (HAT) activity[8][9]
CCS1477 BromodomainNot specifiedNot specifiedGood selectivity for CBP BrD over other bromodomains[10]

Experimental Strategies to Confirm this compound Activity

To rigorously confirm that this compound is inhibiting CBP/p300 in your model, a multi-faceted approach employing biochemical, cellular, and functional assays is recommended.

Biochemical Assays: Direct Target Engagement

These assays directly measure the binding of this compound to the CBP/p300 bromodomain.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay measures the displacement of a biotinylated histone peptide from a GST-tagged CBP/p300 bromodomain. A decrease in the AlphaLISA signal upon addition of this compound indicates successful inhibition.[7][11]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the interaction between a fluorescently labeled CBP/p300 bromodomain and a fluorescently labeled acetylated histone peptide. Inhibition by this compound disrupts this interaction, leading to a decrease in the FRET signal.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of this compound to the CBP/p300 bromodomain, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd).[12]

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this assay measures the change in the melting temperature of the CBP/p300 bromodomain upon binding to this compound. An increase in the melting temperature indicates ligand binding and stabilization of the protein.[12][13]

  • Biolayer Interferometry (BLI): BLI measures the binding kinetics of this compound to an immobilized CBP/p300 bromodomain in real-time, allowing for the determination of association and dissociation rates.[12]

G cluster_0 Direct Binding Assays cluster_1 Outcome Purified CBP/p300 Bromodomain Purified CBP/p300 Bromodomain Acetylated Histone Peptide Acetylated Histone Peptide This compound This compound AlphaLISA AlphaLISA Confirmation of Direct Inhibition Confirmation of Direct Inhibition AlphaLISA->Confirmation of Direct Inhibition TR-FRET TR-FRET TR-FRET->Confirmation of Direct Inhibition ITC ITC ITC->Confirmation of Direct Inhibition TSA TSA TSA->Confirmation of Direct Inhibition BLI BLI BLI->Confirmation of Direct Inhibition

Cellular Assays: Target Engagement in a Biological Context

These assays confirm that this compound can access and engage its target within living cells.

  • Fluorescence Recovery After Photobleaching (FRAP): This technique measures the mobility of fluorescently tagged CBP or p300 in the nucleus. Inhibition of the bromodomain by this compound is expected to disrupt its chromatin association, leading to a faster recovery of fluorescence after photobleaching.[12][14]

  • NanoBRET™ Assay: This proximity-based assay monitors the interaction between a NanoLuc® luciferase-tagged CBP/p300 bromodomain and a HaloTag®-labeled histone H3.3 in live cells. A decrease in the BRET signal upon treatment with this compound indicates target engagement.[7]

G cluster_0 Live Cell Imaging & Proximity Assays cluster_1 Outcome Cells expressing FP-CBP/p300 Cells expressing FP-CBP/p300 Cells expressing NanoLuc-CBP/p300 & HaloTag-Histone Cells expressing NanoLuc-CBP/p300 & HaloTag-Histone This compound Treatment This compound Treatment FRAP FRAP Confirmation of Cellular Target Engagement Confirmation of Cellular Target Engagement FRAP->Confirmation of Cellular Target Engagement NanoBRET NanoBRET NanoBRET->Confirmation of Cellular Target Engagement

Functional Assays: Downstream Consequences of Inhibition

These assays measure the biological effects resulting from the inhibition of CBP/p300 bromodomain function.

  • Western Blotting for Histone Acetylation: Since CBP/p300 are HATs, their inhibition can lead to a reduction in specific histone acetylation marks, such as H3K27ac.[5][9] Western blotting using antibodies specific for these modifications can provide evidence of functional inhibition.

  • Chromatin Immunoprecipitation (ChIP-qPCR or ChIP-seq): ChIP can be used to assess the recruitment of CBP/p300 to specific gene promoters or enhancers. Treatment with this compound should lead to a decrease in CBP/p300 occupancy at these sites.

  • Gene Expression Analysis (RT-qPCR or RNA-seq): Inhibition of CBP/p300 function is expected to alter the expression of target genes. For example, this compound has been shown to downregulate the expression of IRF4 and MYC in multiple myeloma cells.[7] Transcriptional profiling can reveal the global impact of this compound on gene expression.[2][12]

  • Cytokine Secretion Assays (ELISA): In immune cells, this compound has been shown to reduce the secretion of pro-inflammatory cytokines like IL-17A.[2][12] Measuring cytokine levels can be a functional readout of CBP/p300 inhibition in relevant cell types.

G This compound This compound CBP/p300 Bromodomain CBP/p300 Bromodomain This compound->CBP/p300 Bromodomain Inhibits Chromatin Binding Chromatin Binding CBP/p300 Bromodomain->Chromatin Binding Acetylated Histones Acetylated Histones Acetylated Histones->CBP/p300 Bromodomain Binds Gene Transcription Gene Transcription Chromatin Binding->Gene Transcription Cellular Response Cellular Response Gene Transcription->Cellular Response

Experimental Protocols

Western Blot for H3K27 Acetylation
  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).

  • Histone Extraction: Harvest cells and isolate histones using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for acetylated H3K27. Also, probe a separate membrane or the same membrane after stripping with an antibody for total Histone H3 as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal. A dose-dependent decrease in the normalized signal indicates CBP/p300 inhibition.

RT-qPCR for Target Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using primers specific for a known CBP/p300 target gene (e.g., MYC, IRF4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the expression of the target gene in this compound-treated cells compared to the vehicle control confirms functional inhibition.

Considerations for Data Interpretation

  • On-Target vs. Off-Target Effects: While this compound is highly selective, it's crucial to consider potential off-target effects.[3] Comparing its effects with structurally distinct CBP/p300 inhibitors (e.g., I-CBP112) or using a negative control compound can help to confirm that the observed phenotype is due to on-target inhibition. This compound has shown some weak interactions with BET bromodomains and certain GPCRs and enzymes.[3][15]

  • Cellular Context: The effects of this compound can be cell-type specific. It is important to validate its activity in the specific cellular model being studied.

  • Dose-Response: Establishing a clear dose-response relationship is critical for demonstrating a specific inhibitory effect.

References

Overcoming JQ1 Resistance: A Comparative Guide to SGC-CBP30 and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to BET bromodomain inhibitors, such as JQ1, presents a significant challenge in cancer therapy. This guide provides a comprehensive comparison of SGC-CBP30, a selective CREBBP/EP300 bromodomain inhibitor, and other therapeutic approaches for overcoming JQ1 resistance. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying molecular mechanisms to inform preclinical research and drug development strategies.

This compound: A Targeted Approach to Circumvent JQ1 Resistance

This compound is a potent and selective inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs) CREB-binding protein (CREBBP) and p300.[1][2][3] Unlike the pan-BET inhibitor JQ1, which targets the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), this compound offers a distinct mechanism of action that can be leveraged in JQ1-resistant settings.[4][5]

Evidence suggests that inhibiting CREBBP/p300 is a viable strategy to overcome resistance to BET inhibitors. A compound analogous to this compound, CCS1477, has demonstrated efficacy in a JQ1-resistant prostate cancer cell line.[6] This suggests that cancer cells resistant to BET inhibition can remain sensitive to the inhibition of the CREBBP/p300 bromodomains.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the in vitro efficacy of JQ1 and a CREBBP/p300 inhibitor (CCS1477) in both JQ1-sensitive (parental) and JQ1-resistant prostate cancer cell lines.

CompoundCell LineIC50 (µM)Fold Resistance
JQ1 22Rv1 Parental0.06-
22Rv1 JQ1-Resistant7.3122
CCS1477 22Rv1 Parental0.08-
22Rv1 JQ1-Resistant0.33.75

Data adapted from a conference presentation by CellCentric (2017).[6]

Alternative Strategy: Dual BET and CBP/p300 Inhibition

An emerging and promising alternative for overcoming JQ1 resistance is the use of dual inhibitors that target both BET bromodomains and CREBBP/p300. Compounds such as NEO2734 have shown high efficacy in eradicating acute myeloid leukemia (AML) blasts and stem/progenitor cells, demonstrating a potency greater than single-agent BET or CBP/p300 inhibitors alone.[1][2] This dual-targeting approach is based on the rationale that the combination of a BET inhibitor and a CBP/p300 inhibitor can act synergistically.[2][4]

Signaling Pathways and Mechanisms of Action

JQ1_Resistance_and_SGC_CBP30_Action cluster_0 JQ1 Action (Sensitive Cells) cluster_1 JQ1 Resistance Mechanisms cluster_2 This compound Action JQ1 JQ1 Upregulation Upregulation of Cell Cycle Regulators BET BET Proteins (BRD2/3/4) AcetylatedHistones Acetylated Histones Oncogenes Oncogene Transcription (e.g., MYC) Proliferation Cell Proliferation ResistantProliferation Resistant Cell Proliferation Upregulation->ResistantProliferation Drives Metabolism Altered Cholesterol Metabolism Metabolism->ResistantProliferation Drives BET_independent BET-independent Transcription BET_independent->ResistantProliferation Drives SGCCBP30 This compound CBP_p300 CREBBP/p300 HAT_activity Histone Acetylation TargetGenes Target Gene Transcription

Figure 1: Simplified signaling pathways of JQ1 action, resistance, and this compound intervention.

Experimental Workflows

Experimental_Workflow cluster_0 Generation of JQ1-Resistant Cell Line cluster_1 Comparative Efficacy Assessment start Parental Cancer Cell Line culture Continuous Culture with Increasing JQ1 Concentrations start->culture treat_parental Treat Parental Cells (JQ1, this compound, Dual Inhibitor) start->treat_parental resistant JQ1-Resistant Cell Line culture->resistant treat_resistant Treat Resistant Cells (JQ1, this compound, Dual Inhibitor) resistant->treat_resistant viability Cell Viability Assay (e.g., MTT) western Western Blot (Histone Acetylation, etc.) chip ChIP-seq (Transcription Factor Binding)

Figure 2: General workflow for evaluating this compound efficacy in JQ1-resistant cells.

Detailed Experimental Protocols

Generation of JQ1-Resistant Cell Lines

This protocol is adapted from studies that have successfully generated JQ1-resistant cancer cell lines.

  • Initial Culture: Begin by culturing the parental cancer cell line in standard growth medium.

  • JQ1 Exposure: Introduce JQ1 at a concentration below the IC50 value.

  • Dose Escalation: Gradually increase the concentration of JQ1 in the culture medium over a period of several months. The rate of increase should be slow enough to allow for the selection and expansion of resistant clones.

  • Maintenance: Once the cells are able to proliferate steadily in a high concentration of JQ1 (e.g., 1-5 µM), they can be considered JQ1-resistant.

  • Validation: Confirm resistance by performing a dose-response curve with JQ1 and comparing the IC50 value to the parental cell line. Cross-resistance to other BET inhibitors can also be assessed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed both parental and JQ1-resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, JQ1, and/or a dual inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot for Histone Acetylation

This technique is used to assess changes in global histone acetylation levels.

  • Cell Lysis: Treat parental and JQ1-resistant cells with the inhibitors for a specified time, then lyse the cells to extract total protein or nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27). A primary antibody against a total histone (e.g., anti-H3) or a loading control (e.g., anti-GAPDH) should be used for normalization.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of specific proteins, such as transcription factors or modified histones, at specific genomic regions.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4 or anti-p300).

  • Immune Complex Capture: Use protein A/G-conjugated beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted sample.

  • Analysis: Analyze the purified DNA by qPCR with primers for specific gene promoters or enhancers, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

The development of resistance to JQ1 is a critical hurdle in the clinical application of BET inhibitors. The selective CREBBP/p300 inhibitor this compound presents a rational and promising strategy to overcome this resistance by targeting a distinct but related epigenetic mechanism. The data from analogous compounds, combined with the potential for synergistic effects with BET inhibitors, strongly supports further investigation of this compound in JQ1-resistant cancer models. Furthermore, the development of dual BET and CBP/p300 inhibitors represents another exciting avenue for circumventing JQ1 resistance and enhancing therapeutic efficacy. The experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate these promising therapeutic strategies.

References

SGC-CBP30: A Comparative Guide to its Cross-Reactivity with Epigenetic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300. Understanding its cross-reactivity profile is crucial for the accurate interpretation of experimental results and for advancing drug discovery programs. This guide provides a comprehensive comparison of this compound's binding affinity and selectivity against other epigenetic targets, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound Cross-Reactivity

The selectivity of this compound has been evaluated against a panel of epigenetic targets, primarily focusing on other bromodomain-containing proteins. The following tables summarize the quantitative data from various assays, providing a clear comparison of its binding affinities.

Table 1: Primary Target Affinity of this compound

TargetAssayParameterValue (nM)Reference
CBPIsothermal Titration Calorimetry (ITC)Kd21[1][2][3]
p300Isothermal Titration Calorimetry (ITC)Kd32[1][2][3]
CBPCell-free assayIC5021---
p300Cell-free assayIC5038---
p300Biolayer InterferometryKd47---

Table 2: Selectivity of this compound Against BET Bromodomains

Off-TargetSelectivity vs. CBPAssayParameterValue (nM)Reference
BRD4(1)40-foldIsothermal Titration Calorimetry (ITC)Kd850---
BRD4(2)250-fold---------[1][3]
BRD2WeakDifferential Scanning Fluorimetry (DSF)ΔTm------
BRD3WeakDifferential Scanning Fluorimetry (DSF)ΔTm------

Table 3: Off-Target Activity Against Other Protein Classes

A broader screening of this compound against a panel of 136 G-protein coupled receptors (GPCRs), ion channels, enzymes, and kinases revealed some off-target activity at higher concentrations.

Off-TargetAssayParameterValue (µM)
Adrenergic Receptor α2CRadioligand BindingIC500.11
Phosphodiesterase-5 (PDE5)Enzyme InhibitionIC500.15
Platelet-Activating Factor (PAF) ReceptorRadioligand BindingIC500.54
Adrenergic Receptor α2ARadioligand BindingIC500.57

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation:

    • The target protein (e.g., CBP or p300 bromodomain) is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • This compound is dissolved in the final dialysis buffer to ensure a perfect match and avoid heats of dilution.

    • All solutions are degassed prior to use to prevent air bubbles.

  • ITC Experiment:

    • The protein solution is loaded into the sample cell of the calorimeter.

    • This compound solution is loaded into the injection syringe.

    • The experiment consists of a series of small injections of this compound into the protein solution while the temperature is kept constant.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Protein Dialysis Dissolution Ligand Dissolution in Dialysis Buffer Dialysis->Dissolution Degassing Degassing of Solutions Dissolution->Degassing Loading Load Protein into Cell Load Ligand into Syringe Degassing->Loading Titration Inject Ligand into Protein Solution Loading->Titration Measurement Measure Heat Change per Injection Titration->Measurement Integration Integrate Raw Data Measurement->Integration Fitting Fit Binding Isotherm Integration->Fitting Results Determine Kd, n, ΔH Fitting->Results

Figure 1: A generalized workflow for Isothermal Titration Calorimetry (ITC).
Differential Scanning Fluorimetry (Thermal Shift Assay)

This technique measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Reaction Setup:

    • A reaction mixture is prepared containing the purified bromodomain protein, a fluorescent dye (e.g., SYPRO Orange), and the appropriate buffer.

    • This compound or a vehicle control (DMSO) is added to the reaction mixture.

  • Thermal Denaturation:

    • The reaction plate is placed in a real-time PCR instrument.

    • The temperature is gradually increased in small increments.

    • At each temperature increment, the fluorescence is measured. As the protein unfolds, the hydrophobic dye binds and its fluorescence increases.

  • Data Analysis:

    • The fluorescence intensity is plotted against temperature to generate a melting curve.

    • The Tm is determined as the midpoint of the transition.

    • The change in Tm (ΔTm) in the presence of this compound compared to the control is calculated.

DSF_Workflow cluster_setup Reaction Setup cluster_denature Thermal Denaturation cluster_analysis Data Analysis Mix Prepare Protein, Dye, and Buffer Mixture Add_Ligand Add this compound or DMSO Mix->Add_Ligand Heating Gradual Temperature Increase Add_Ligand->Heating Fluorescence Measure Fluorescence at each Temperature Heating->Fluorescence Plotting Plot Fluorescence vs. Temperature Fluorescence->Plotting Tm_Calc Determine Melting Temperature (Tm) Plotting->Tm_Calc Delta_Tm Calculate ΔTm Tm_Calc->Delta_Tm

Figure 2: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions. In the context of this compound, it is used to measure the inhibition of the interaction between a bromodomain and an acetylated histone peptide.

Protocol:

  • Reagent Preparation:

    • A biotinylated acetylated histone peptide is used.

    • A GST-tagged bromodomain protein is prepared.

    • Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads are used.

  • Assay Procedure:

    • The GST-tagged bromodomain, biotinylated histone peptide, and this compound at various concentrations are incubated together.

    • Anti-GST Acceptor beads are added and incubated.

    • Streptavidin Donor beads are added and the plate is incubated in the dark.

  • Signal Detection:

    • The plate is read in an AlphaScreen-compatible plate reader.

    • In the absence of an inhibitor, the bromodomain binds to the histone peptide, bringing the Donor and Acceptor beads into proximity, resulting in a signal.

    • This compound disrupts this interaction, leading to a decrease in the signal.

  • Data Analysis:

    • The signal intensity is plotted against the inhibitor concentration.

    • An IC50 value is calculated from the dose-response curve.

AlphaScreen_Signaling cluster_interaction Binding Complex (No Inhibitor) cluster_inhibition Inhibition by this compound Donor Donor Bead Streptavidin Biotin_Peptide Biotin-Histone Peptide Donor:d->Biotin_Peptide Biotin-Streptavidin Interaction Acceptor Acceptor Bead Anti-GST GST_BRD GST-Bromodomain Biotin_Peptide->GST_BRD Bromodomain-Peptide Interaction GST_BRD->Acceptor:d GST-Antibody Interaction Signal Light Emission (Signal) SGC_CBP30 This compound Inhibited_BRD GST-Bromodomain SGC_CBP30->Inhibited_BRD Inhibition No_Signal No Proximity No Signal

Figure 3: Signaling pathway of the AlphaScreen assay for bromodomain inhibition.

Conclusion

This compound is a highly selective inhibitor of the CBP and p300 bromodomains. While it exhibits significant selectivity over the closely related BET family of bromodomains, researchers should be aware of its potential for off-target effects, particularly at higher concentrations, on certain GPCRs and enzymes. The experimental data and protocols provided in this guide offer a framework for designing and interpreting experiments using this compound, ensuring a more accurate understanding of its biological effects.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SGC-CBP30

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals utilizing the potent CBP/p300 bromodomain inhibitor SGC-CBP30, adherence to correct disposal protocols is paramount for environmental safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding ecosystem.

Immediate Safety and Disposal Overview

This compound is classified as hazardous to the aquatic environment, with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment.[1] Disposal procedures must be in strict accordance with all applicable local, regional, national, and international regulations.[1]

Chemical and Physical PropertiesDisposal and Safety Information
Molecular Formula C₂₈H₃₃ClN₄O₃[2]
Molecular Weight 509.04 g/mol [2]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO and ethanol[2][4]
Storage Temperature +4°C[2][4] or -20°C[3]
Hazard Classification Aquatic Chronic 4, H413: May cause long lasting harmful effects to aquatic life[1]
Primary Disposal Precaution Avoid release to the environment[1]
Personal Protective Equipment Wear protective gloves, clothing, and eye protection[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of this compound and its associated waste materials.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure, unused this compound and any contaminated solid materials (e.g., pipette tips, gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container. The container must be compatible with chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (such as ethanol (B145695) or DMSO, in which it is soluble) before disposal. The rinsate must be collected and disposed of as hazardous liquid waste.[6][7] After rinsing, deface or remove the original label and dispose of the container as instructed by your institution's guidelines, which may include placing it in designated glass or plastic recycling.

2. Labeling of Waste Containers:

  • All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the concentration and the solvent used in liquid waste containers.

  • Ensure the date of waste generation is clearly marked.

3. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Do not accumulate large quantities of waste. Arrange for regular pick-up by your institution's EHS department.

4. Disposal Arrangement:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the this compound waste.

  • Never dispose of this compound down the drain or in regular trash.[8][9]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.

SGC_CBP30_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_treatment Intermediate Handling cluster_disposal Final Disposal A This compound Use B Solid Waste (e.g., contaminated labware) A->B C Liquid Waste (e.g., solutions) A->C D Empty Containers A->D E Collect in Labeled Hazardous Solid Waste Container B->E F Collect in Labeled Hazardous Liquid Waste Container C->F G Triple-Rinse Container D->G J Store Waste in Secondary Containment E->J F->J H Collect Rinsate as Hazardous Liquid Waste G->H I Deface Label & Dispose of Clean Container G->I H->F K Arrange for EHS/ Contractor Pickup J->K

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.

References

Personal protective equipment for handling Sgc-cbp30

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sgc-cbp30. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent and selective inhibitor of CBP/p300 bromodomains and should be handled with care.[1][2][3][4]

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound. The following table summarizes the required PPE for various handling scenarios.

SituationRequired PPESpecifications & Best Practices
Receiving & Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses with Side ShieldsUnpack in a designated area, preferably with controlled ventilation. Inspect the container for any signs of damage.
Weighing & Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Gown• Safety Goggles• Face Shield• N95 RespiratorTo minimize the inhalation of fine powders, perform these tasks in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation (e.g., in DMSO) • Double Nitrile Gloves• Lab Coat• Chemical Splash GogglesPrepare solutions within a chemical fume hood. Handle all solvents with appropriate caution. This compound is soluble in DMSO and ethanol (B145695) up to 100 mM.
Cell Culture & In Vitro Assays • Nitrile Gloves• Lab Coat• Safety GlassesStandard aseptic techniques for cell culture should be followed. All manipulations should be conducted in a biosafety cabinet.
Waste Disposal • Double Nitrile Gloves• Lab Coat• Chemical Splash GogglesAll waste contaminated with this compound should be treated as hazardous chemical waste.

Hazard Identification and Safety Precautions

While one safety data sheet indicates no primary irritant effect on the skin or eyes and no known sensitizing effects, another suggests it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] Therefore, it is crucial to avoid breathing dust, fumes, gas, mist, vapors, or spray and to prevent prolonged or repeated exposure.[5]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if symptoms occur.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • If Swallowed: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Call a poison center or doctor if you feel unwell.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation (in Fume Hood) cluster_experimentation Experimentation (in Biosafety Cabinet) cluster_disposal Disposal A Receive Shipment B Inspect Container for Damage A->B C Store at +4°C B->C If Intact D Weigh Solid this compound C->D E Prepare Stock Solution (e.g., in DMSO) D->E F Cell Culture & In Vitro Assays E->F G Collect Solid & Liquid Hazardous Waste F->G H Dispose According to Institutional Guidelines G->H

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Stock Solution Preparation:

To prepare a stock solution, follow the steps below. Note that the solubility in DMSO is up to 100 mM. For optimal results, use fresh DMSO as moisture can reduce solubility.[2] If you encounter solubility issues, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath may help.[7]

  • Ensure you are wearing the appropriate PPE for solution preparation (Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles) and are working in a chemical fume hood.

  • Calculate the required mass of this compound and the volume of DMSO to achieve the desired concentration. The molecular weight of this compound is 509.04 g/mol .

  • Carefully weigh the solid this compound in a ventilated balance enclosure or chemical fume hood.

  • Add the appropriate volume of DMSO to the solid this compound.

  • Mix thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3]

Disposal Plan

All materials that have come into contact with this compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.

  • Solid Waste: Collect all contaminated items such as gloves, pipette tips, and vials in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.

  • Decontamination: Decontaminate all work surfaces and equipment after handling this compound.

This compound may cause long-lasting harmful effects to aquatic life, so it is imperative to avoid its release into the environment.[5]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。